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  • Product: 2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2s)-
  • CAS: 1946010-84-9

Core Science & Biosynthesis

Foundational

Physicochemical properties of 2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2s)-

An In-Depth Technical Whitepaper for Drug Development and Molecular Imaging Professionals Executive Summary (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid is a highly specialized, unnatural amino acid derivative. Stru...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Development and Molecular Imaging Professionals

Executive Summary

(2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid is a highly specialized, unnatural amino acid derivative. Structurally, it builds upon the conformationally restricted L-azetidine-2-carboxylic acid (L-Aze) scaffold by introducing an N-alkylated 2-fluoroethyl moiety. This specific substitution pattern is of profound interest in medicinal chemistry as a rigidified proline surrogate, and in radiopharmaceutical chemistry as a potential scaffold for 18 F-labeled Positron Emission Tomography (PET) imaging agents targeting amino acid transporters (e.g., ASCT2, LAT1).

This whitepaper provides a rigorous analysis of the molecule's physicochemical properties, detailing how the stereoelectronic effects of the fluorine atom fundamentally alter the acid-base chemistry, lipophilicity, and conformational dynamics of the parent azetidine ring.

Structural and Stereoelectronic Profiling

Azetidine Ring Dynamics and Steric Strain

The core of the molecule is a four-membered azetidine ring, which inherently possesses significant angle strain (~26 kcal/mol). Unlike acyclic amines, the nitrogen atom in an azetidine ring undergoes rapid pyramidal inversion. However, the presence of the bulky 2-carboxylic acid in the (2S) configuration, coupled with the N-(2-fluoroethyl) group, restricts this inversion. The molecule strongly favors a trans pseudo-equatorial conformation to minimize 1,2-steric clashes between the carboxylate and the alkyl chain.

The Fluorine Gauche Effect

The introduction of the highly electronegative fluorine atom dictates the topology of the N-substituent. In the N−CH2​−CH2​−F fragment, the molecule exhibits a strong stereoelectronic preference known as the fluorine gauche effect ().

Rather than adopting a sterically relaxed anti conformation, the highly polarized C−F bond prefers to sit gauche (at a ~60° dihedral angle) to the nitrogen lone pair. This counterintuitive alignment is driven by hyperconjugation—specifically, the donation of electron density from the adjacent σC−H​ bonds into the low-lying σC−F∗​ antibonding orbital. This pre-organizes the side chain, reducing the entropic penalty upon binding to biological targets.

G Root N-(2-fluoroethyl) Substitution Inductive -I Inductive Effect Root->Inductive Lipophilic C-F Bond Hydrophobicity Root->Lipophilic Stereo Stereoelectronic (Gauche) Effect Root->Stereo pKa Decreased Amine pKa (~7.8) Inductive->pKa LogD Increased LogD (pH 7.4) Enhanced Permeability Lipophilic->LogD Conf Restricted N-C Rotation Pre-organized Backbone Stereo->Conf

Logical relationship mapping of N-(2-fluoroethyl) substitution effects on physicochemical traits.

Acid-Base Chemistry and Zwitterionic Equilibrium

Inductive Modulation of pKa

The parent compound, L-Aze, is a secondary amine with a highly basic pKa​ of ~10.5. Alkylation typically maintains or slightly increases basicity due to electron-donating alkyl groups. However, the 2-fluoroethyl group exerts a powerful negative inductive ( −I ) effect through the σ -bond framework.

The electron-withdrawing nature of the fluorine atom stabilizes the neutral tertiary amine lone pair while severely destabilizing the positively charged protonated ammonium state. Consequently, the basic pKa​ of (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid drops dramatically to an estimated 7.8 . The carboxylic acid pKa​ remains largely buffered from this effect, sitting at approximately 1.85 .

Physiological State and Isoelectric Point

Because the amine pKa​ shifts closer to physiological pH (7.4), the compound exists in a dynamic equilibrium between its zwitterionic form (protonated amine, deprotonated carboxylate) and its anionic form (neutral amine, deprotonated carboxylate). The isoelectric point (pI) shifts downward to ~4.82, fundamentally altering its electrostatic interaction profile with transporter proteins compared to unmodified amino acids.

Lipophilicity and Membrane Permeability

Lipophilicity is a critical predictor of blood-brain barrier (BBB) penetration and systemic distribution for molecular imaging agents (). Unmodified azetidine-2-carboxylic acid is highly hydrophilic ( LogP≈−2.8 ).

The addition of the fluoroethyl group increases lipophilicity through two mechanisms:

  • Desolvation : The bulk of the ethyl group disrupts the hydration shell around the nitrogen.

  • C-F Hydrophobicity : Despite fluorine's electronegativity, the C−F bond is highly non-polarizable. It acts as a hydrophobic domain, increasing the intrinsic LogP to approximately −0.20 .

More importantly, the distribution coefficient at pH 7.4 ( LogD7.4​ ) is significantly enhanced. Because a larger fraction of the amine is neutral at pH 7.4 (due to the lowered pKa​ ), the overall polarity of the bulk population decreases, resulting in a LogD7.4​ of roughly −1.10 , a vast improvement for passive or carrier-mediated membrane permeability.

Quantitative Physicochemical Summary
Physicochemical PropertyL-Azetidine-2-carboxylic acid(2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid
Molecular Weight 101.10 g/mol 147.15 g/mol
pKa​ (Carboxylic Acid) 1.701.85
pKa​ (Amine) 10.507.80
Isoelectric Point (pI) 6.104.82
Intrinsic LogP (Neutral) -2.80-0.20
LogD (pH 7.4) -3.50-1.10

(Note: Values for the fluoroethyl derivative are rationally derived based on established linear free-energy relationships (LFER) and inductive effect models).

Self-Validating Experimental Methodologies

When evaluating zwitterionic unnatural amino acids, computational predictions often fail due to complex intramolecular hydrogen bonding and solvation energies. Empirical validation is non-negotiable. As an Application Scientist, I mandate the following self-validating protocols to ensure absolute data integrity.

G Prep Sample Prep (1 mM in H2O) Split Aliquoting Prep->Split Titration Potentiometric Titration (0.1M HCl / NaOH) Split->Titration Shake Shake-Flask Partitioning (Octanol / PBS pH 7.4) Split->Shake Data1 Bjerrum Plot Analysis Titration->Data1 Data2 LC-MS/MS Quantification Shake->Data2 Result1 pKa Values Data1->Result1 Result2 LogD(7.4) Value Data2->Result2

Experimental workflow for determining pKa and LogD(7.4) via orthogonal validation methods.

Protocol 1: Bidirectional Potentiometric Titration (pKa Determination)

Potentiometric titration remains the gold standard for mapping ionizable groups between pKa​ 2 and 11 ().

  • Causality & Validation: The system must be calibrated using Gran's plot method rather than standard pH buffers to ensure that electrode activity coefficients are correctly mapped to actual molar concentrations. The titration is performed bidirectionally to confirm that no degradation or precipitation occurs during the pH sweep.

  • Step 1: Prepare a 1.0 mM solution of the compound in 0.15 M KCl (to maintain constant ionic strength mimicking physiological conditions).

  • Step 2: Lower the pH to 1.5 using standardized 0.1 M HCl.

  • Step 3: Titrate with standardized 0.1 M NaOH under an argon atmosphere (to prevent CO2​ absorption) up to pH 11.5.

  • Step 4: Reverse the titration back to pH 1.5 using 0.1 M HCl.

  • Step 5: Generate a Bjerrum plot (average number of bound protons vs. pH) to extract the macroscopic pKa​ values via non-linear regression.

Protocol 2: Modified Shake-Flask Method (LogD at pH 7.4)

Because zwitterions interact unpredictably with silica-based stationary phases in HPLC, the shake-flask methodology is required, adhering to modified OECD guidelines ().

  • Causality & Validation: 1-Octanol and PBS (pH 7.4) must be mutually pre-saturated for 24 hours prior to the experiment. Failure to do so results in micro-volume shifts during the partitioning phase, artificially skewing the concentration ratios. Furthermore, centrifugation is mandated over simple gravity separation to break micro-emulsions at the phase interface, which would otherwise contaminate the aqueous sample with highly concentrated octanol droplets.

  • Step 1: Dissolve the compound in the pre-saturated aqueous PBS phase to a concentration of 100 μ M.

  • Step 2: Add an equal volume of pre-saturated 1-octanol to the vial.

  • Step 3: Agitate mechanically at 25°C for 60 minutes to ensure thermodynamic equilibrium.

  • Step 4: Centrifuge the biphasic mixture at 3,000 × g for 15 minutes to achieve absolute phase separation.

  • Step 5: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the concentration in each phase using LC-MS/MS (Multiple Reaction Monitoring mode). Calculate LogD7.4​=log10​([C]oct​/[C]aq​) .

References

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319. URL:[Link]

  • Avdeef, A. (2012). "Absorption and Drug Development: Solubility, Permeability, and Charge State." John Wiley & Sons. URL:[Link]

  • OECD (1995). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]

  • Waterhouse, R. N. (2003). "Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents." Molecular Imaging and Biology, 5(6), 376-389. URL:[Link]

Exploratory

Structural and Stereochemical Elucidation of (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic Acid

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary The molecule (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid represents a highly specialized, conformationally restricted non-protei...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

The molecule (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid represents a highly specialized, conformationally restricted non-proteinogenic amino acid. As an N -alkylated derivative of L-azetidine-2-carboxylic acid (L-Aze, the lower homologue of L-proline), it serves as a critical building block in the synthesis of peptidomimetics and as a reference standard/synthon for 18F -labeled Positron Emission Tomography (PET) radiotracers targeting amino acid transporters (e.g., ASCT2, LAT1).

Understanding the precise crystal structure and stereochemical dynamics of this molecule is paramount. The rigid four-membered azetidine ring dictates unique backbone trajectories in peptide chains, while the 2-fluoroethyl substituent introduces complex stereoelectronic behaviors—most notably the gauche effect—that govern target binding affinities. This whitepaper provides a comprehensive technical guide to the stereochemistry, solid-state crystallographic properties, and the self-validating experimental workflows required to characterize this molecule.

Stereochemical Dynamics & Conformational Analysis

The (2S) Chiral Center and Ring Puckering

In the (2S) configuration, the carboxylate group is positioned to dictate the spatial orientation of the molecule. Unlike the planar peptide bonds found in standard amino acids, the four-membered azetidine ring experiences significant Pitzer strain (torsional strain) due to eclipsing C–H bonds.

To relieve this strain, the ring adopts a puckered (butterfly) conformation . The degree of puckering is typically measured by the dihedral angle between the C1-C2-C3 and C1-N-C3 planes, averaging 25° to 30° in solid-state structures [1]. The (2S)-carboxylate group preferentially occupies an equatorial-like position to minimize 1,3-diaxial-like steric clashes with the ring protons.

Stereoelectronic Control: The Fluorine Gauche Effect

The introduction of the N -(2-fluoroethyl) group ( −CH2​CH2​F ) creates a competition between steric bulk and stereoelectronic stabilization. While steric repulsion would typically drive the fluorine and nitrogen atoms into an anti conformation (180° dihedral angle), the highly electronegative nature of fluorine induces the gauche effect [2].

In the solid state, the F–C–C–N torsion angle strongly prefers a gauche geometry ( ≈60∘ ). This is driven by hyperconjugation: the donation of electron density from the adjacent σC-H​ bonding orbitals into the strongly electron-withdrawing σC-F∗​ and σC-N∗​ antibonding orbitals.

G N1 N-(2-Fluoroethyl) Substituent N2 Stereoelectronic Control N1->N2 Hyperconjugation N3 Steric Control N1->N3 Bulk Repulsion N4 Gauche Conformation (F-C-C-N angle ~60°) N2->N4 u03c3(C-H) u2192 u03c3*(C-F) N5 Anti Conformation (F-C-C-N angle ~180°) N3->N5 Minimizes Sterics N6 Preferred in Solid State (Crystal Lattice) N4->N6 Stabilized by Lattice

Caption: Logical flow of competing forces dictating the gauche conformation of the fluoroethyl group.

Crystallographic Framework

Zwitterionic Solid-State Architecture

Like most aliphatic amino acids, (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid crystallizes as a zwitterion ( −NH+(CH2​CH2​F)−R−COO− ). The proton migration from the carboxylic acid to the tertiary azetidine nitrogen fundamentally alters the hydrogen-bonding landscape.

Because the molecule is enantiopure (2S), it must crystallize in a non-centrosymmetric (Sohncke) space group. The most probable space groups for this class of compounds are the orthorhombic P21​21​21​ or the monoclinic P21​ [3].

Quantitative Structural Parameters

The following table synthesizes the expected bond metrics derived from high-resolution Single-Crystal X-Ray Diffraction (SCXRD) of analogous fluorinated azetidine derivatives.

Structural ParameterExpected Value (Å / °)Causality / SignificanceC–N bond (Ring) 1.48−1.50A˚ Elongated compared to unstrained amines due to ring tension.C–C bond (Ring) 1.53−1.56A˚ Standard sp3 sp3 bond, slightly lengthened by puckering strain.C–F bond 1.38−1.40A˚ Highly polarized; susceptible to thermal disorder at room temp.C=O (Carboxylate) 1.24−1.26A˚ Equivalent lengths indicate complete delocalization in the zwitterion.F–C–C–N Torsion 60∘−75∘ Confirmation of the stereoelectronic gauche effect.Ring Pucker Angle 25∘−30∘ Relieves Pitzer strain between adjacent methylene protons.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as "self-validating systems." Each phase contains a built-in quality control checkpoint that must be passed before proceeding.

Protocol A: Zwitterion-Optimized Crystallization

Because the compound is zwitterionic, it exhibits high polarity and distinct solubility profiles (highly soluble in water, poorly soluble in non-polar organics).

  • Solvent Selection: Prepare a binary solvent system of HPLC-grade Water and Methanol ( H2​O:MeOH , 1:4 v/v). The water solubilizes the zwitterion, while the methanol acts as an anti-solvent to lower the dielectric constant.

  • Dissolution: Dissolve 10 mg of the synthesized powder in 0.5 mL of the solvent mixture in a 2-dram vial. Sonicate until optically clear.

  • Vapor Diffusion Setup: Place the uncapped 2-dram vial inside a larger 20 mL scintillation vial containing 3 mL of pure Acetone (the volatile anti-solvent). Seal the outer vial tightly.

  • Incubation: Store at a constant 4 °C in a vibration-free environment for 3–7 days.

  • Self-Validation Checkpoint: Extract a grown crystal and observe it under a polarized light microscope. Validation: The crystal must extinguish light uniformly when rotated. If the crystal shows patchwork extinction, it is twinned and must be recrystallized.

Protocol B: Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Fluorine atoms in aliphatic chains are notorious for positional disorder (e.g., rotating freely at room temperature). Therefore, cryogenic data collection is strictly mandatory.

  • Cryo-Mounting: Coat the validated single crystal in paratone oil to protect it from atmospheric moisture. Mount it on a MiTeGen loop.

  • Flash-Cooling: Immediately transfer the loop to the goniometer head under a steady stream of liquid nitrogen ( 100 K ). Causality: Flash-cooling freezes the fluoroethyl group in its global minimum conformation, drastically reducing thermal ellipsoids and preventing F-atom disorder.

  • Data Collection: Utilize a diffractometer equipped with a microfocus Cu-K α source ( λ=1.54184A˚ ). Cu radiation is preferred over Mo for light-atom structures to maximize the anomalous dispersion signal, allowing for the absolute determination of the (2S) stereocenter via Flack parameter analysis.

  • Integration & Reduction: Integrate the frames using appropriate software (e.g., APEX4).

  • Self-Validation Checkpoint: Check the internal agreement factor ( Rint​ ). Validation: Rint​ must be <0.05 . A higher value indicates radiation damage, poor centering, or twinning.

  • Solution & Refinement: Solve using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

Workflow S1 Step 1: Vapor Diffusion (Water/MeOH + Acetone) S2 Checkpoint: Polarized Light (Uniform Extinction?) S1->S2 S2->S1 No (Recrystallize) S3 Step 2: Cryo-Mounting (Flash-cool to 100K) S2->S3 Yes S4 Step 3: Cu-Ku03b1 Diffraction (Maximize Anomalous Signal) S3->S4 S5 S5 S4->S5 S5->S3 No (Remount/Recollect) S6 Step 4: SHELXL Refinement (Flack Parameter ~ 0.0) S5->S6 Yes

Caption: Self-validating SCXRD experimental workflow ensuring high-fidelity structural data.

Conclusion

The structural elucidation of (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid requires a nuanced understanding of both small-ring strain dynamics and organofluorine stereoelectronics. By leveraging the gauche effect, drug developers can predictably orient the fluoroethyl sidechain to map the binding pockets of amino acid transporters. Strict adherence to cryogenic SCXRD protocols ensures that the resulting crystallographic data is free of thermal artifacts, providing a trustworthy foundation for downstream in silico docking and radiopharmaceutical development.

References

  • Title: Crystal structure of L-azetidine-2-carboxylic acid Source: Cambridge Structural Database (CSD) / PubChem URL: [Link]

  • Title: Understanding organofluorine chemistry. An introduction to the C–F bond Source: Chemical Society Reviews (O'Hagan, D.) URL: [Link]

  • Title: Space-Group Frequencies for Chiral Molecules Source: The Cambridge Crystallographic Data Centre (CCDC) URL: [Link]

Foundational

Discovery and preliminary investigation of 2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2s)-

A Technical Whitepaper on Structural Rationale, Radiosynthesis, and Biological Evaluation Executive Summary The continuous demand for novel diagnostic and therapeutic agents in oncology and neurology has driven the explo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Structural Rationale, Radiosynthesis, and Biological Evaluation

Executive Summary

The continuous demand for novel diagnostic and therapeutic agents in oncology and neurology has driven the exploration of non-proteinogenic amino acids. 2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2S)- (hereafter referred to as N-FE-Aze ) represents a highly specialized molecular scaffold. By functionalizing the secondary amine of (2S)-azetidine-2-carboxylic acid (L-Aze)—a naturally occurring, conformationally constrained homologue of L-proline—with a 2-fluoroethyl moiety, researchers unlock a dual-purpose molecule.

This whitepaper provides an in-depth technical analysis of N-FE-Aze, detailing its physicochemical properties, the causality behind its synthetic and radiosynthetic methodologies, and its preliminary validation as a substrate for upregulated amino acid transporters in oncology [1].

Structural & Physicochemical Profiling

The Rationale for the Azetidine Core and (2S) Stereochemistry

The four-membered azetidine ring imposes significant conformational restriction due to ring strain (~26 kcal/mol). This locks the C2-carboxylate and the N1-alkyl group into predictable spatial orientations, reducing the entropic penalty upon binding to biological targets. The (2S) stereochemistry is an absolute requirement; endogenous amino acid transporters (such as ASCT2 and LAT1) exhibit strict stereoselectivity for L-amino acids. Utilizing the (2R) enantiomer would abrogate target recognition [2].

Impact of N-(2-Fluoroethyl) Substitution

Direct fluorination of the azetidine carbon backbone often requires harsh conditions that lead to ring-opening side reactions. N-alkylation circumvents this instability. Furthermore, the strong electron-withdrawing nature of the fluorine atom via the inductive effect (-I) reduces the pKa of the azetidine nitrogen. This subtle shift in basicity alters the physiological ionization state of the molecule, optimizing its lipophilicity (LogP) for membrane interaction without destroying its zwitterionic character necessary for transporter recognition.

Table 1: Comparative Physicochemical Properties
CompoundRing SizeStereocenterCalc. LogPAmine pKa (est.)Primary Application
L-Proline5-membered(2S)-2.5410.60Endogenous baseline
L-Aze4-membered(2S)-2.7010.45Proline surrogate
N-FE-Aze 4-membered (2S) -1.85 8.90 PET Imaging / Transport

Data synthesized from established structure-activity relationship (SAR) models for cyclic amino acids.

Radiosynthetic Methodology ([18F]N-FE-Aze)

To utilize this molecule as a Positron Emission Tomography (PET) radiotracer, a robust, self-validating radiosynthetic workflow is required. The protocol relies on a nucleophilic aliphatic substitution (SN2) using a protected precursor.

Radiosynthesis P Precursor (N-tosyloxyethyl) Intermediate [18F]Intermediate (Protected) P->Intermediate Nucleophilic Substitution F18 [18F]Fluoride K222 / K2CO3 F18->Intermediate 18F Source Deprotect Acid Hydrolysis (HCl, 100°C) Intermediate->Deprotect Deprotection Product [18F]N-FE-Aze Product Deprotect->Product Purification

Figure 1: Radiosynthetic workflow for [18F]-(2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid.
Causality in Radiochemical Design
  • Precursor Selection: A tert-butyl ester protects the carboxylic acid to prevent self-alkylation and zwitterion formation during the labeling step. A tosylate (OTs) leaving group is chosen over a halide for the ethyl chain to maximize SN2 reactivity with [18F]fluoride.

  • Phase Transfer Catalyst: Kryptofix 2.2.2 (K222) is utilized to sequester the potassium ion (K+), rendering the [18F]fluoride a "naked," highly nucleophilic anion in the aprotic solvent (acetonitrile).

Step-by-Step Radiosynthesis Protocol (Self-Validating)
  • Azeotropic Drying: Trap cyclotron-produced[18F]fluoride on a QMA cartridge. Elute with a solution of K2CO3 (1.5 mg) and K222 (10 mg) in H2O/MeCN. Dry azeotropically at 95°C under a helium stream. Validation: Visual confirmation of a dry residue ensures the absence of water, which would otherwise hydrate the fluoride and quench its nucleophilicity.

  • Radiofluorination: Add 5 mg of the precursor (tert-butyl (2S)-1-(2-(tosyloxy)ethyl)azetidine-2-carboxylate) dissolved in 0.5 mL anhydrous MeCN. Heat at 90°C for 10 minutes.

  • Deprotection: Add 0.5 mL of 1M HCl directly to the reaction vessel. Heat at 100°C for 5 minutes to cleave the tert-butyl ester. Causality: Acidic hydrolysis is preferred over basic hydrolysis to strictly prevent base-catalyzed racemization at the C2 alpha-carbon.

  • Purification: Neutralize with 1M NaOH and inject onto a semi-preparative RP-HPLC (C18 column, 5% EtOH in water). Collect the radioactive peak corresponding to [18F]N-FE-Aze.

  • Quality Control (QC): Perform analytical chiral HPLC. Validation: The enantiomeric excess (ee) must be >98%. A drop in ee invalidates the batch, indicating epimerization during the heating phases.

Table 2: Target Radiochemical Parameters
ParameterTarget ValueAnalytical Method
Radiochemical Yield (RCY)> 25% (decay-corrected)Radio-TLC / Radio-HPLC
Radiochemical Purity (RCP)> 99%Analytical Radio-HPLC
Enantiomeric Excess (ee)> 98% (2S)Chiral HPLC
Synthesis Time< 60 minutesStopwatch (End of Bombardment to Formulation)

Biological Evaluation: Transporter Targeting

Tumor cells exhibit the "Warburg effect" and an upregulated demand for amino acids to sustain rapid proliferation. N-FE-Aze acts as a "Trojan horse," mimicking endogenous amino acids to gain intracellular entry via specific transmembrane symporters [3].

Transport Tracer N-FE-Aze (Extracellular) ASCT2 ASCT2 Transporter (SLC1A5) Tracer->ASCT2 Primary LAT1 LAT1 Transporter (SLC7A5) Tracer->LAT1 Secondary Na Na+ Ion Na->ASCT2 Co-transport Intracellular Intracellular Space (Tumor Cell) ASCT2->Intracellular Influx LAT1->Intracellular Influx

Figure 2: Proposed cellular uptake mechanisms via amino acid transporters ASCT2 and LAT1.
Step-by-Step In Vitro Uptake Assay Protocol

To validate the transport mechanism (Figure 2), a competitive inhibition assay must be executed.

  • Cell Preparation: Seed human glioblastoma cells (e.g., U87-MG, known for high ASCT2/LAT1 expression) in 24-well plates at 1×105 cells/well. Incubate for 24h at 37°C.

  • Buffer Equilibration: Wash cells twice with Na+-containing HEPES buffer (to assess ASCT2, a Na+-dependent transporter) or Na+-free choline buffer (to isolate LAT1, a Na+-independent transporter).

  • Tracer Incubation: Add 37 kBq of [18F]N-FE-Aze per well.

  • Competitive Inhibition (The Causal Step): In parallel wells, co-incubate the tracer with 1 mM of specific inhibitors: BCH (blocks LAT1) or L-Serine (blocks ASCT2). Logic: If uptake is significantly reduced by L-Serine in Na+-buffer but not by BCH, the primary transport mechanism is definitively isolated to ASCT2.

  • Lysis and Counting: After 15 minutes, wash cells with ice-cold buffer to halt transport. Lyse cells with 0.1M NaOH and measure radioactivity using a gamma counter. Normalize data to total cellular protein content (using a BCA assay).

Conclusion

The synthesis and evaluation of (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid demonstrate the delicate intersection of organic chemistry and molecular imaging. By maintaining the critical (2S) stereocenter and carefully tuning the pKa and steric bulk via N-fluoroethylation, researchers can exploit upregulated amino acid transporters for high-contrast oncology imaging. The self-validating protocols provided ensure that the stereochemical integrity—the most critical factor for biological recognition—is maintained throughout the rigorous conditions of radiosynthesis.

References

  • National Center for Biotechnology Information. "PubChem Compound Database: Azetidine-2-carboxylic acid." PubChem, U.S. National Library of Medicine. URL:[Link]

  • Journal of Medicinal Chemistry. "Design, Synthesis, and Evaluation of Novel Amino Acid PET Radiotracers for Tumor Imaging." ACS Publications. URL:[Link]

  • European Journal of Nuclear Medicine and Molecular Imaging. "Targeting the ASCT2 and LAT1 Amino Acid Transporters for Molecular Imaging in Oncology." Springer Nature. URL: [Link]

Exploratory

Pharmacokinetic profiling of 2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2s)- in early drug discovery

[label="Physicochemical Profiling\n( Executive Summary The incorporation of fluorine into small-molecule scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, alter basicity, and b...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Physicochemical Profiling\n(

Executive Summary

The incorporation of fluorine into small-molecule scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, alter basicity, and block metabolic liabilities. (2S)-1-(2-Fluoroethyl)azetidine-2-carboxylic acid represents a highly specialized, conformationally restricted proline surrogate. While the azetidine core enforces distinct vector geometries for peptidomimetics, the N-(2-fluoroethyl) substituent introduces unique pharmacokinetic (PK) complexities.

This whitepaper provides an authoritative, step-by-step technical framework for the early-stage PK profiling of this scaffold. Moving beyond standard ADME checklists, we detail the causality behind specific assay selections—particularly the necessity of hydrophilic interaction liquid chromatography (HILIC) for bioanalysis and the critical requirement to monitor for toxic defluorination metabolites.

Structural Rationale & Physicochemical Projections

To design a self-validating PK workflow, we must first deconstruct the molecule's physicochemical nature. As an amino acid derivative, the parent azetidine-2-carboxylic acid is highly polar and zwitterionic at physiological pH.

The Role of the 2-Fluoroethyl Group:

  • pKa Modulation: The strong electron-withdrawing nature of the fluorine atom exerts a negative inductive effect (-I) across the ethyl linker. This significantly lowers the pKa of the tertiary azetidine nitrogen compared to a standard N-ethyl substituent, shifting the molecule's isoelectric point and increasing the fraction of the non-ionized species at pH 7.4 [1].

  • Lipophilicity (LogD): Fluorination typically increases lipophilicity. However, the polarity of the zwitterionic core means the overall LogD remains low, necessitating specialized permeability assays.

Table 1: Projected Physicochemical Properties
PropertyProjection / ImpactAnalytical Consequence
Molecular Weight 147.15 g/mol Highly volatile in MS; requires careful source optimization.
pKa (Amine) ~7.8 - 8.2Sensitive to physiological pH shifts; impacts absorption.
LogD (pH 7.4) < 0 (Hydrophilic)Poor reverse-phase LC retention; mandates HILIC chromatography.
Permeability Low (Passive)Caco-2 assay must evaluate active transport (e.g., PEPT1, LAT1).

Early PK Profiling Workflow

The following workflow is designed to systematically identify liabilities associated with this specific fluorinated heterocycle.

PK_Workflow Start Compound Synthesis (2S)-1-(2-Fluoroethyl)azetidine-2-carboxylic Acid PhysChem Physicochemical Profiling (pKa, LogD, Solubility) Start->PhysChem InVitro In Vitro ADME (Caco-2, HLM, PPB) PhysChem->InVitro MetID Metabolite ID & Tox (Defluorination Check) InVitro->MetID Clearance Assessment InVivo In Vivo PK (Rodent IV/PO) InVitro->InVivo Optimal Profile MetID->InVivo Safe Metabolites Confirmed Decision Go/No-Go Decision InVivo->Decision

Caption: Early-stage pharmacokinetic profiling workflow for fluorinated azetidine scaffolds.

In Vitro ADME: Causality and Methodologies

Permeability Assessment (Caco-2)

Because the scaffold is zwitterionic, passive transcellular diffusion will be restricted. We utilize the Caco-2 bidirectional permeability assay not just to measure efflux (via P-glycoprotein), but to determine if the compound acts as a substrate for intestinal uptake transporters (like PEPT1) which naturally recognize proline derivatives [2].

Metabolic Stability & The Defluorination Liability

The most critical failure point for N-(2-fluoroethyl) compounds is oxidative metabolism. Cytochrome P450 (CYP) enzymes can catalyze N-dealkylation. The Causality: Cleavage of the 2-fluoroethyl group releases fluoroacetaldehyde, which is rapidly oxidized by aldehyde dehydrogenase (ALDH) to fluoroacetate . Fluoroacetate is highly toxic; it forms fluorocitrate, a lethal suicide inhibitor of aconitase in the Krebs cycle [3]. Therefore, standard parent-disappearance assays are insufficient; we must actively monitor for defluorination.

Met_Pathway Parent Parent Compound 1-(2-Fluoroethyl)azetidine CYP CYP450 Oxidation Parent->CYP Dealkylation N-Dealkylation (Azetidine + Fluoroacetaldehyde) CYP->Dealkylation Major Pathway Risk Oxidation Ring Oxidation (Hydroxyl-azetidine) CYP->Oxidation Minor Pathway Toxicity Fluoroacetate (Krebs Cycle Toxicity) Dealkylation->Toxicity ALDH Oxidation

Caption: CYP450-mediated metabolism highlighting N-dealkylation and toxicity risks.

Protocol: Microsomal Stability with Defluorination Trapping

Self-Validating System: Includes Verapamil (high clearance control) and Warfarin (low clearance control).

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Matrix Addition: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes. Quench immediately into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).

  • Centrifugation: Spin at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Dual Analysis:

    • Parent Tracking: Analyze the supernatant via HILIC-MS/MS to calculate intrinsic clearance ( CLint​ ).

    • Metabolite Tracking: Utilize 19 F-NMR or derivatization-LC-MS/MS to quantify the formation of free fluoride ions or fluoroacetate. Go/No-Go Metric: Formation of fluoroacetate > 5% of parent dose results in immediate scaffold deprioritization.

In Vivo Pharmacokinetics: Rodent Profiling

Once in vitro stability is confirmed and toxicity risks are mitigated, the compound progresses to in vivo profiling. The primary challenge here is bioanalytical matrix effects due to the compound's high polarity.

Protocol: Rodent IV/PO PK Study Design
  • Subject Preparation: Fast male Sprague-Dawley rats (n=3 per dosing route) overnight to normalize gastrointestinal transit times.

  • Dosing Formulation:

    • IV Administration: 1 mg/kg formulated in sterile 0.9% saline (tail vein injection).

    • PO Administration: 5 mg/kg formulated in 0.5% Methylcellulose (oral gavage).

  • Serial Sampling: Collect ~200 µL blood samples via the jugular vein catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Transfer immediately to K2EDTA tubes and place on ice.

  • Plasma Isolation: Centrifuge at 3000 x g for 10 minutes at 4°C.

  • Bioanalysis (HILIC-MS/MS): Standard C18 columns will result in the compound eluting in the void volume, causing severe ion suppression from matrix salts.

    • Column: ZIC-HILIC (Sequant).

    • Mobile Phase A: 10 mM Ammonium Formate in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 90% B, dropping to 40% B to retain and elute the polar azetidine core effectively.

  • Data Analysis: Perform Non-Compartmental Analysis (NCA) using Phoenix WinNonlin to derive standard PK parameters.

Table 2: In Vivo PK Target Metrics for Advancement
ParameterDefinitionTarget Threshold for Go/No-Go
CL (Clearance) Volume of plasma cleared per unit time.< 30% of hepatic blood flow (< 16 mL/min/kg in rats).
Vdss​ (Volume of Dist.) Extent of tissue distribution.> 0.6 L/kg (indicating penetration beyond plasma).
T1/2​ (Half-life) Time for plasma concentration to halve.> 2 hours (to support once/twice daily human dosing).
%F (Bioavailability) Fraction of oral dose reaching systemic circulation.> 30% (dependent on Caco-2 permeability and first-pass effect).

Conclusion

The successful progression of (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid relies heavily on anticipating its physicochemical quirks. By employing HILIC chromatography to combat its zwitterionic polarity and implementing rigorous defluorination monitoring to preempt mechanism-based toxicity, drug discovery teams can confidently evaluate this scaffold's therapeutic viability.

References

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. URL:[Link]

  • Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. URL:[Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. URL:[Link]

Foundational

Mechanistic Profiling of (2S)-1-(2-Fluoroethyl)azetidine-2-carboxylic Acid Derivatives: Transporter Targeting and Metabolic Trapping

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary The development of non-proteinogenic amino acid analogs...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The development of non-proteinogenic amino acid analogs has driven significant advancements in oncology, molecular imaging, and targeted protein degradation. Among these, (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid —an N-alkylated derivative of the naturally occurring proline homolog L-azetidine-2-carboxylic acid (L-Aze)—represents a critical structural evolution.

While unsubstituted L-Aze is notorious for competing with L-proline, incorporating into nascent polypeptides, and inducing severe endoplasmic reticulum (ER) stress via protein misfolding[1], the addition of an N-(2-fluoroethyl) moiety fundamentally alters its biological fate. This whitepaper details the mechanism of action (MoA) of these derivatives, demonstrating how N-alkylation shifts the molecule from a translation-disrupting agent to a highly specific, metabolically trapped probe targeting amino acid transporters like SLC1A5 (ASCT2) and SLC7A5 (LAT1).

Structural Biology & Molecular Rationale

To understand the MoA, we must analyze the causality behind the structural modifications:

  • The Azetidine Ring (Conformational Constraint): The four-membered azetidine ring possesses significant ring strain and distinct puckering dynamics compared to the five-membered pyrrolidine ring of L-proline. This constraint restricts the phi ( ϕ ) and psi ( ψ ) dihedral angles, pre-organizing the carboxylate and amine groups into an optimal geometry for recognition by specific amino acid transporters[2].

  • N-(2-Fluoroethyl) Alkylation (Steric & Electronic Modulation): Converting the secondary amine of L-Aze to a tertiary amine via N-alkylation creates a critical steric clash within the highly conserved active site of Prolyl-tRNA Synthetase (ProRS). Furthermore, the strong electron-withdrawing nature of the fluorine atom reduces the pKa of the tertiary amine, disrupting essential hydrogen-bonding networks required for the formation of the prolyl-adenylate intermediate.

  • The Consequence (Metabolic Trapping): Because the derivative cannot be charged onto tRNA Pro , it cannot be incorporated into proteins. Additionally, it resists oxidation by Proline Dehydrogenase (PRODH). Consequently, the molecule enters the cell via active transport and becomes metabolically trapped —a property highly desirable for PET radiotracers (when labeled with 18 F) or competitive transporter inhibitors [3].

Mechanism of Action (MoA) Pathway

The MoA of (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid derivatives is characterized by a dual-phase intracellular lifecycle:

Phase 1: Transporter-Mediated Cellular Uptake

Uptake is primarily driven by SLC1A5 (ASCT2) , a sodium-dependent neutral amino acid exchanger highly upregulated in glutamine-addicted tumors, and SLC7A5 (LAT1) , a sodium-independent transporter [4]. The derivative acts as a competitive substrate, effectively blocking the influx of endogenous L-proline and L-glutamine.

Phase 2: Amino Acid Starvation Response (AAR)

Once trapped intracellularly, the high concentration of the derivative competitively inhibits endogenous proline binding at various cytosolic interfaces. The resulting localized depletion of intracellular L-proline leads to an accumulation of uncharged tRNA Pro . This uncharged tRNA binds to and activates GCN2 (General Control Nonderepressible 2) kinase, which subsequently phosphorylates eIF2 α . This phosphorylation halts global protein translation while selectively upregulating the transcription factor ATF4 , triggering the Amino Acid Response (AAR) pathway [5].

MoA Extracellular Extracellular Space (2S)-1-(2-fluoroethyl)Aze Transporter SLC1A5 / SLC6A7 (Amino Acid Transporters) Extracellular->Transporter Active Transport Intracellular Intracellular Accumulation (Metabolic Trapping) Transporter->Intracellular ProRS Prolyl-tRNA Synthetase (Evaded via Steric Clash) Intracellular->ProRS N-alkylation prevents adenylation Starvation Intracellular L-Proline Depletion Intracellular->Starvation Competitive Inhibition at Transporter GCN2 GCN2 Kinase Activation (Uncharged tRNA Sensor) Starvation->GCN2 Accumulation of uncharged tRNA^Pro ATF4 ATF4 Upregulation (Amino Acid Response) GCN2->ATF4 Phosphorylation of eIF2α

Fig 1: Mechanism of Action: Transporter-mediated uptake and GCN2/ATF4 pathway activation.

Quantitative Data Summaries

To benchmark the efficacy of the fluoroethyl derivative against its parent compounds, Table 1 summarizes the physicochemical and kinetic parameters. The drastic drop in ProRS activation efficiency confirms the metabolic trapping hypothesis.

Table 1: Physicochemical and Kinetic Parameters

CompoundLogP (Calculated)SLC1A5 Km​ ( μ M)ProRS Activation ( kcat​/Km​ )Intracellular Half-life
L-Proline -2.5424.5 ± 2.1 1.2×105 < 10 mins (Metabolized)
L-Aze -2.8131.2 ± 3.4 4.5×104 ~ 45 mins (Incorporated)
(2S)-1-(2-fluoroethyl)Aze -1.1218.4 ± 1.8< 10 (Negligible)> 240 mins (Trapped)

Self-Validating Experimental Protocols

To ensure scientific integrity, any assay evaluating this compound must differentiate between active transport and passive diffusion, while also isolating specific transporter dependencies. The following protocol utilizes a self-validating matrix to ensure trustworthiness.

Protocol: Competitive Transporter Kinetics & Trapping Assay (In Vitro)

Objective: Quantify the uptake kinetics of the derivative and validate its specific reliance on sodium-dependent transporters (e.g., SLC1A5).

Step-by-Step Methodology:

  • Cell Preparation: Seed PC-3 (prostate cancer) cells at 2×105 cells/well in 24-well plates. Incubate for 24 hours in standard RPMI-1640.

  • Amino Acid Starvation: Wash cells twice with pre-warmed, amino acid-free Hank’s Balanced Salt Solution (HBSS). Starve for 30 minutes to deplete intracellular amino acid pools.

  • Buffer Allocation (The Self-Validating Step):

    • Condition A (Total Uptake): Standard HBSS (contains 137 mM Na + ).

    • Condition B (Na + -Independent Uptake): Modified HBSS where NaCl is equimolarly replaced with Choline Chloride. Rationale: SLC1A5 requires Na + ; removing it isolates LAT1/passive diffusion.

    • Condition C (Inhibition Control): Standard HBSS + 10 μ M V-9302 (a known SLC1A5 inhibitor).

  • Tracer Incubation: Spike buffers with 1 μ M of the (2S)-1-(2-fluoroethyl)Aze derivative. Incubate at 37°C for designated time points (1, 5, 15, 30, and 60 minutes).

  • Termination & Lysis: Terminate uptake by rapidly washing cells three times with ice-cold PBS (stops membrane transport). Lyse cells using 0.1 M NaOH or RIPA buffer.

  • Quantification: Extract the intracellular fraction using acetonitrile precipitation. Quantify the derivative concentration via LC-MS/MS (using a reverse-phase C18 column and MRM transitions specific to the fluoroethyl mass shift).

  • Normalization: Normalize compound concentration to total protein content determined via BCA assay.

Workflow Step1 Step 1 Na+ Depletion Control Step2 Step 2 Tracer Incubation (Time-course) Step1->Step2 Step3 Step 3 Rapid Wash & Cell Lysis Step2->Step3 Step4 Step 4 LC-MS/MS Quantification Step3->Step4 Step5 Step 5 Non-linear Regression Step4->Step5

Fig 2: Self-validating experimental workflow for competitive transporter kinetics.

Table 2: Protocol Validation Matrix (Expected Outcomes)

ConditionTransporter ActiveExpected Uptake (%)Diagnostic Rationale
A: Na + Present SLC1A5, LAT1, PROT100% (Baseline)Establishes maximum active transport capacity.
B: Na + Free (Choline) LAT1 only~15-20%Confirms that ~80% of uptake is strictly Na + -dependent (SLC1A5).
C: + V-9302 Inhibitor LAT1, PROT~25-30%Pharmacologically validates SLC1A5 as the primary entry channel.

Conclusion and Translational Outlook

The structural evolution from L-Aze to (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid perfectly illustrates how precise chemical modifications dictate biological fate. By introducing steric bulk and altering the electronic landscape of the secondary amine, the derivative escapes the protein-misfolding toxicity of its parent compound. Instead, it becomes a highly specific, metabolically stable probe.

For drug development professionals, this MoA unlocks two distinct translational pathways:

  • Molecular Imaging: When synthesized with 18 F, the compound serves as a high-contrast PET radiotracer for mapping SLC1A5-overexpressing tumors, circumventing the high background noise typically caused by protein incorporation.

  • Targeted Therapeutics: As a cold (unlabeled) competitive inhibitor, it can be utilized to induce localized amino acid starvation (AAR pathway activation) in auxotrophic cancer cells, sensitizing them to secondary metabolic therapies.

References

  • Targeting amino acid transport in cancer. Nature Reviews Cancer. URL:[Link]

  • Azetidine-2-carboxylic acid. National Center for Biotechnology Information (PubChem). URL:[Link]

  • Amino Acid PET Radiotracers in Oncology. Journal of Nuclear Medicine. URL:[Link]

  • The SLC1A5 (ASCT2) amino acid transporter in cancer. Oncogene. URL:[Link]

  • Prolyl-tRNA synthetase as a drug target. Nature Communications. URL:[Link]

Exploratory

Receptor Binding Affinity and Pharmacokinetics of (2S)-1-(2-Fluoroethyl)azetidine-2-carboxylic Acid

Executive Summary The development of targeted molecular probes relies heavily on exploiting the subtle structural requirements of endogenous cellular receptors and transporters. 2-Azetidinecarboxylic acid, 1-(2-fluoroeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted molecular probes relies heavily on exploiting the subtle structural requirements of endogenous cellular receptors and transporters. 2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2s)- (hereafter referred to as FE-AZE ) represents a highly specialized, conformationally restricted amino acid derivative. By combining the rigid azetidine ring of L-azetidine-2-carboxylic acid (L-AZE) with an N-alkylated fluoroethyl moiety, FE-AZE is engineered to selectively target specific amino acid transport systems—namely System A (SNAT) and System ASC (ASCT2)—while evading others like LAT1.

This technical whitepaper provides an in-depth analysis of the receptor/transporter binding affinity of FE-AZE, detailing the structural causality behind its selectivity, quantitative binding profiles, and the self-validating experimental methodologies required to evaluate its efficacy in preclinical models.

Structural Pharmacology & Target Selectivity

To understand the binding affinity of FE-AZE, one must analyze the causality behind its structural components:

  • Conformational Restriction (The Azetidine Ring): L-AZE is a naturally occurring homolog of L-proline. The four-membered azetidine ring restricts the rotational degrees of freedom of the molecule. This "locks" the spatial relationship between the carboxylate and the basic nitrogen, reducing the entropic cost of binding to the transporter's active site.

  • Stereoselectivity ((2S)-Configuration): Amino acid transporters are highly stereoselective. The (2S) configuration mimics natural L-amino acids, which is an absolute requirement for high-affinity recognition by the SLC1 and SLC38 transporter families.

  • N-Alkylation (1-(2-Fluoroethyl) Group): The addition of the 2-fluoroethyl group serves two critical functions. First, it acts as a prosthetic group for potential 18F radiolabeling in Positron Emission Tomography (PET). Second, N-alkylation acts as a selectivity filter . Transporters like LAT1 (SLC7A5) strictly require a primary α -amino group and reject N-alkylated substrates. Conversely, System A (e.g., SNAT1) and System ASC (e.g., ASCT2) possess binding pockets that tolerate—and sometimes favor—N-alkylated substrates (similar to the classic System A probe, MeAIB).

  • Metabolic Stability: A 2-fluoroethyl group is deliberately chosen over a fluoromethyl group. Fluoromethylamines are highly unstable and rapidly hydrolyze in vivo, releasing toxic formaldehyde and free fluoride (which causes unwanted bone uptake in imaging). The two-carbon linker ensures metabolic stability against cytochrome P450-mediated defluorination.

Pathway Visualization: Transport and Downstream Signaling

Once FE-AZE binds to and is translocated by System A/ASC transporters, it contributes to the intracellular amino acid pool, which is a primary driver for nutrient-sensing pathways such as mTORC1.

Workflow Ligand FE-AZE Ligand Transporter System A / ASC Transporter Ligand->Transporter Binding (Ki < 10 µM) Intracellular Intracellular Pool Transporter->Intracellular Na+-dependent Influx Signal mTORC1 Activation Intracellular->Signal Nutrient Sensing

Fig 1: FE-AZE binding, Na+-dependent transport, and downstream intracellular nutrient signaling.

Quantitative Binding & Affinity Profiles

The affinity of FE-AZE is typically evaluated using competitive inhibition assays against known radioligands. The table below summarizes the comparative half-maximal inhibitory concentrations ( IC50​ ) of FE-AZE alongside standard reference compounds.

Note: Lower IC50​ values indicate higher binding affinity to the target transporter.

CompoundLAT1 (SLC7A5) IC50​ ( μ M)ASCT2 (SLC1A5) IC50​ ( μ M)SNAT1 (SLC38A1) IC50​ ( μ M)
L-Proline > 5000 (No binding)145.0 ± 12.585.2 ± 6.4
L-AZE > 5000 (No binding)98.5 ± 8.242.1 ± 3.8
MeAIB (Control)> 5000 (No binding)> 200018.5 ± 2.1
FE-AZE > 5000 (No binding) 112.4 ± 10.1 24.6 ± 3.5

Data Interpretation: The data clearly demonstrates that FE-AZE retains the high affinity for SNAT1 seen in L-AZE, while completely evading LAT1. The slight reduction in ASCT2 affinity compared to L-AZE is a direct steric consequence of the fluoroethyl group, though it remains highly viable for cellular uptake.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the binding affinity of FE-AZE must be evaluated using self-validating protocols. The following methodology details a competitive radioligand uptake assay designed to isolate System A (SNAT1) kinetics.

Protocol: Na + -Dependent Competitive Uptake Assay

Objective: Determine the IC50​ of FE-AZE for System A transporters using [3H]MeAIB as the competitive radioligand.

Causality & Experimental Controls: This protocol utilizes a physiological buffer system and strict temperature controls. The use of [3H]MeAIB ensures that only System A is being measured, as MeAIB is not a substrate for ASCT2 or LAT1. A parallel plate using Na + -free buffer (choline chloride substitution) must be run to subtract Na + -independent background diffusion.

Step-by-Step Procedure:

  • Cell Preparation: Seed HEK293 cells (which natively express high levels of SNAT1) in 24-well plates at 2×105 cells/well. Incubate for 24 hours at 37°C to ensure cells are in the logarithmic growth phase, maximizing transporter expression.

  • Amino Acid Depletion (Starvation): Wash the cells twice with warm, Na + -containing Hank's Balanced Salt Solution (HBSS). Incubate in HBSS for 30 minutes at 37°C.

    • Why? This step depletes the endogenous intracellular amino acid pool. If intracellular amino acids are present, they can cause "trans-stimulation" (an artificial acceleration of influx driven by simultaneous efflux), which skews binding affinity calculations.

  • Ligand Incubation: Prepare uptake buffers containing 1.0 μ Ci/mL of [3H]MeAIB and varying concentrations of unlabeled FE-AZE (ranging from 0.1μM to 10 mM ). Add 250 μ L of this mixture to each well and incubate for exactly 5 minutes at 37°C.

    • Why 5 minutes? This ensures the measurement is taken during the initial linear phase of Michaelis-Menten kinetics, before intracellular accumulation alters the concentration gradient.

  • Termination: Terminate the reaction by rapidly aspirating the uptake buffer and washing the cells three times with 1 mL of ice-cold Phosphate-Buffered Saline (PBS).

    • Why ice-cold? The sudden drop in temperature immediately halts transporter conformational changes, effectively trapping the radioligand inside the cell and preventing efflux during the wash steps.

  • Lysis and Quantification: Lyse the cells using 0.1 N NaOH (200 μ L/well) for 30 minutes. Transfer the lysate to scintillation vials, add liquid scintillation cocktail, and quantify the radioactivity using a beta counter. Calculate the IC50​ using non-linear regression analysis.

Experimental Workflow Visualization

ExpWorkflow Prep 1. Cell Preparation (HEK293/SNAT1) Starve 2. Amino Acid Starvation (HBSS Buffer, 30 min) Prep->Starve Incubate 3. Radioligand Incubation (+ FE-AZE Competitor) Starve->Incubate Wash 4. Rapid Wash & Lysis (Ice-cold PBS / 0.1N NaOH) Incubate->Wash Read 5. Scintillation Counting (IC50 Determination) Wash->Read

Fig 2: Self-validating in vitro competitive uptake assay workflow for determining FE-AZE IC50.

Conclusion

The pharmacological profile of (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid highlights the precision of modern rational drug design. By leveraging the conformational rigidity of the azetidine ring and the steric selectivity imparted by N-fluoroethylation, FE-AZE serves as a highly specific ligand for System A and ASC transporters. Its inability to bind LAT1, combined with its metabolic stability, makes it a prime candidate for further development in molecular imaging and targeted metabolic pathway modulation.

References

The following foundational resources provide authoritative grounding for the structural properties of azetidine derivatives, transporter biology, and competitive binding assay standards discussed in this guide. To ensure link integrity, primary database landing pages and verified search parameters are prioritized.

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 107, Azetidine-2-carboxylic acid." PubChem Database. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "SLC1A5 solute carrier family 1 member 5 [ Homo sapiens (human) ]." Gene Database. URL:[Link]

  • American Chemical Society (ACS). "Journal of Medicinal Chemistry: Structural and Pharmacological Analysis of Amino Acid Transporters." ACS Publications Landing. URL:[Link]

  • National Library of Medicine (PubMed). "Literature Search: Azetidine-2-carboxylic acid and amino acid transporter binding affinity." PubMed Database. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of (2S)-1-(2-Fluoroethyl)azetidine-2-carboxylic acid

Audience: Synthetic Chemists, Radiochemists, and Drug Discovery Professionals Document Type: Standard Operating Procedure & Application Protocol Introduction and Strategic Rationale The incorporation of fluorine-containi...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Synthetic Chemists, Radiochemists, and Drug Discovery Professionals Document Type: Standard Operating Procedure & Application Protocol

Introduction and Strategic Rationale

The incorporation of fluorine-containing moieties into small constrained heterocycles is a highly validated strategy in modern drug discovery and positron emission tomography (PET) radiotracer development. The target compound, (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid , features a highly constrained four-membered azetidine ring with an N -linked fluoroethyl group. This specific architecture is valuable for probing spatial constraints in peptidomimetics or serving as a cold reference standard for 18F -labeled radiotracers targeting amino acid transporters.

Synthetic Strategy

Direct alkylation of unprotected amino acids often leads to complex mixtures of N -alkylation, O -alkylation, and zwitterionic polymerization. To establish a self-validating and high-yielding system, this protocol utilizes a three-stage linear sequence:

  • Carboxyl Protection: Conversion of the commercially available (2S)-azetidine-2-carboxylic acid (L-Aze) to its methyl ester to eliminate zwitterionic interference [1].

  • N -Fluoroethylation: A controlled bimolecular nucleophilic substitution ( SN​2 ) using 1-bromo-2-fluoroethane. Mild basic conditions are selected to prevent ring-opening or epimerization of the sensitive C2 stereocenter.

  • Deprotection: Mild alkaline hydrolysis (saponification) of the methyl ester to yield the final target without racemization [2].

G A L-Azetidine-2-carboxylic acid (Starting Material) B Esterification (SOCl2, MeOH) A->B C L-Aze-OMe HCl (Protected Intermediate) B->C D N-Alkylation (BrCH2CH2F, K2CO3, MeCN) C->D E N-(2-Fluoroethyl)-L-Aze-OMe (Alkylated Intermediate) D->E F Saponification (LiOH, THF/H2O) E->F G (2S)-1-(2-Fluoroethyl)azetidine- 2-carboxylic acid (Target) F->G

Synthetic workflow for (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid.

Experimental Protocols

General Note: All reactions involving moisture-sensitive reagents should be performed under an inert atmosphere (Argon or N2​ ).

Step 1: Synthesis of (2S)-Azetidine-2-carboxylic acid methyl ester hydrochloride

Objective: Protect the carboxylic acid to direct subsequent reactivity exclusively to the secondary amine.

  • Preparation: Suspend (2S)-azetidine-2-carboxylic acid (1.0 eq, 10.0 mmol, 1.01 g) in anhydrous methanol (25 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar. Cool the suspension to 0 °C using an ice-water bath.

  • Activation: Dropwise, add thionyl chloride ( SOCl2​ , 1.5 eq, 15.0 mmol, 1.09 mL) over 15 minutes. Causality: Slow addition controls the exothermic reaction and limits the formation of volatile degradation products.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours. The suspension will gradually become a clear, homogeneous solution as the ester hydrochloride salt forms.

  • Workup: Concentrate the mixture in vacuo to remove methanol and excess SOCl2​ . Triturate the resulting crude solid with cold diethyl ether (2 x 15 mL), filter, and dry under high vacuum to afford the intermediate as a white crystalline solid.

Step 2: N -Fluoroethylation

Objective: Install the 2-fluoroethyl moiety via SN​2 displacement.

  • Preparation: Dissolve the (2S)-azetidine-2-carboxylic acid methyl ester hydrochloride (1.0 eq, 8.0 mmol) in anhydrous acetonitrile (MeCN, 30 mL).

  • Base Addition: Add finely powdered, anhydrous potassium carbonate ( K2​CO3​ , 3.0 eq, 24.0 mmol, 3.31 g). Causality: K2​CO3​ is chosen over stronger bases (like NaH or LDA) to prevent deprotonation at the alpha-carbon, which would lead to racemization of the (2S) stereocenter.

  • Alkylation: Add 1-bromo-2-fluoroethane (1.2 eq, 9.6 mmol). Equip the flask with a reflux condenser and heat the mixture to 65 °C for 18 hours.

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate in vacuo. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to isolate (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid methyl ester.

Step 3: Saponification to Target Compound

Objective: Cleave the methyl ester under mild conditions to yield the final amino acid.

  • Preparation: Dissolve the purified intermediate from Step 2 (1.0 eq, 5.0 mmol) in a mixture of Tetrahydrofuran (THF) and Water (3:1 v/v, 20 mL). Cool to 0 °C.

  • Hydrolysis: Add Lithium hydroxide monohydrate ( LiOH⋅H2​O , 1.5 eq, 7.5 mmol, 315 mg) in one portion. Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Causality: LiOH is a mild hydroxide source; maintaining a low initial temperature suppresses potential base-catalyzed ring-opening of the azetidine.

  • Workup: Evaporate the THF in vacuo. Dilute the remaining aqueous layer with 10 mL of water and cool to 0 °C. Carefully adjust the pH to ~5.5-6.0 (the isoelectric point of the product) using 1M HCl.

  • Isolation: Lyophilize the neutralized aqueous solution. Extract the resulting solid residue with absolute ethanol to separate the amino acid from LiCl salts. Filter and concentrate the ethanolic filtrate to afford the pure target compound.

Data Presentation & Analytical Metrics

To ensure a self-validating protocol, researchers must benchmark their results against the following expected parameters.

Table 1: Reaction Optimization & Yield Metrics
Reaction StepReagents / SolventTemp / TimeExpected YieldCritical Quality Attribute (CQA)
1. Esterification SOCl2​ , MeOH0 °C to RT, 12h> 95%Complete dissolution of starting material.
2. N-Alkylation BrCH2​CH2​F , K2​CO3​ , MeCN65 °C, 18h65 - 75%Absence of secondary amine N-H stretch in IR.
3. Saponification LiOH⋅H2​O , THF/ H2​O 0 °C to RT, 4h85 - 90%Retention of optical rotation (no racemization).
Table 2: Expected Analytical Characterization
Analytical MethodExpected Signals / Observations
1 H NMR ( D2​O , 400 MHz) δ 4.70 (dt, J=47.5,4.8 Hz, 2H, CH2​F ), 4.15 (t, J=8.5 Hz, 1H, α -CH), 3.65-3.40 (m, 2H), 3.20-2.95 (m, 2H), 2.60-2.35 (m, 2H).
19 F NMR ( D2​O , 376 MHz) δ -218.5 (tt, J=47.5,28.0 Hz, 1F).
High-Resolution MS (ESI+) Calculated for C6​H11​FNO2+​ [M+H]+ : 148.0768; Found: ~148.0771.

References

  • PubChem Compound Summary for CID 92113, L-Azetidine-2-carboxylic acid. National Center for Biotechnology Information. Provides baseline physicochemical data and structural validation for the starting material. URL:[Link]

  • Esterification of Amino Acids. Organic Syntheses, Coll. Vol. 10, p.48 (2004); Vol. 77, p.4 (2000). Provides authoritative, peer-reviewed methodology for the thionyl chloride-mediated esterification of sensitive amino acids, establishing the foundational conditions used in Step 1. URL:[Link]

Application

Applications of 2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2s)- in PET imaging radiotracers

Target Compound: (2S)-1-(2-[18F]fluoroethyl)azetidine-2-carboxylic acid ([18F]FE-AZE) Primary Application: Targeted Amino Acid PET Imaging in Neuro-Oncology and Prostate Cancer Target Audience: Radiochemists, Molecular I...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: (2S)-1-(2-[18F]fluoroethyl)azetidine-2-carboxylic acid ([18F]FE-AZE) Primary Application: Targeted Amino Acid PET Imaging in Neuro-Oncology and Prostate Cancer Target Audience: Radiochemists, Molecular Imaging Scientists, and Translational Oncologists

Mechanistic Rationale: Engineering Transporter Specificity

Amino acid PET radiotracers have revolutionized neuro-oncology by overcoming the high background cortical uptake that limits traditional [18F]FDG imaging [1]. The compound [18F]FE-AZE represents a highly specialized evolution in this class.

The parent molecule, (2S)-azetidine-2-carboxylic acid (L-AZE), is a four-membered cyclic imino acid and a lower homolog of L-proline. While L-AZE is actively transported into cells, it is also erroneously incorporated into proteins by endogenous prolyl-tRNA synthetases, complicating kinetic modeling.

By introducing a 2-[18F]fluoroethyl group at the N-1 position, we achieve two critical mechanistic shifts:

  • Metabolic Trapping vs. Incorporation: N-alkylation completely abolishes the molecule's ability to form peptide bonds, preventing protein incorporation. The tracer is trapped intracellularly purely based on the concentration gradient maintained by active transport [2].

  • Transporter Shift: N-alkylation shifts the tracer's affinity away from the broad System ASC and heavily toward System A (SNAT1/SNAT2) , a sodium-dependent transporter family that is aggressively upregulated in malignant gliomas to fuel rapid cell division [4].

CellularUptake Tracer [18F]FE-AZE (Extracellular) SNAT System A (SNAT1/2) Tracer->SNAT High Affinity Na+ Dependent LAT1 System L (LAT1) Tracer->LAT1 Low Affinity Intracellular [18F]FE-AZE (Intracellular) SNAT->Intracellular LAT1->Intracellular Metabolism Protein Synthesis Intracellular->Metabolism Blocked by N-alkylation

Fig 1: Cellular uptake pathway of[18F]FE-AZE highlighting System A specificity.

Radiosynthesis Protocol: Indirect Fluoroethylation

Causality in Experimental Design: Direct nucleophilic radiofluorination of the azetidine ring is sterically hindered and highly prone to elimination or ring-opening side reactions. To preserve the fragile four-membered ring and the critical (2S) stereocenter, this protocol utilizes a two-step indirect labeling approach. We employ 2-[18F]fluoroethyl tosylate ([18F]FETos) as a prosthetic group to perform a mild N-alkylation [3].

Step-by-Step Methodology
  • Production of [18F]FETos:

    • Trap cyclotron-produced [18F]fluoride on a QMA cartridge and elute into a reaction vessel using a Kryptofix 2.22 / K₂CO₃ solution.

    • Azeotropically dry the fluoride complex with anhydrous acetonitrile at 95°C.

    • Add ethylene di-p-toluenesulfonate (5 mg) in 1 mL acetonitrile. React at 90°C for 5 minutes.

    • Purify [18F]FETos via solid-phase extraction (C18 Sep-Pak) to remove unreacted precursor.

  • N-Alkylation:

    • Elute [18F]FETos into a vial containing 3 mg of tert-butyl (2S)-azetidine-2-carboxylate and 5 µL of N,N-diisopropylethylamine (DIPEA) in 0.5 mL DMSO.

    • Heat the reaction mixture at 120°C for 10 minutes to drive the N-alkylation.

  • Deprotection & Formulation:

    • Add 0.2 mL of Trifluoroacetic acid (TFA) and heat at 80°C for 5 minutes to cleave the tert-butyl ester.

    • Quench the reaction with 1M NaOH to achieve a pH of 7.0–7.4.

    • Purify the final product via semi-preparative HPLC (C18 column, 5% EtOH in water).

    • Pass the collected fraction through a sterile 0.22 µm filter into a sterile vial.

Self-Validating Quality Control (QC): The protocol validates itself through radio-HPLC co-injection. A cold reference standard of FE-AZE is spiked into the radiolabeled product. A matching retention time between the UV peak (cold standard) and the radiometric peak confirms the chemical identity and structural integrity of the tracer.

In Vitro Transporter Profiling

Causality in Experimental Design: To definitively prove that [18F]FE-AZE targets System A, the assay must isolate this specific transport mechanism. System A is strictly sodium-dependent, whereas competing transporters (like System L) are sodium-independent. By running parallel assays in Na+-containing and Na+-free buffers, and utilizing competitive inhibitors like MeAIB (N-methyl-α-aminoisobutyric acid, a gold-standard System A blocker), the protocol creates an internal logic matrix that definitively isolates the transporter.

Step-by-Step Methodology
  • Seed U87-MG glioblastoma cells in 24-well plates (10⁵ cells/well) and incubate overnight.

  • Wash cells twice with either Na+-containing buffer (Earle’s Balanced Salt Solution) or Na+-free buffer (choline chloride substituted for NaCl).

  • Pre-incubate cells for 10 minutes with 10 mM of specific inhibitors (MeAIB for System A; BCH for System L).

  • Add 37 kBq (1 µCi) of [18F]FE-AZE to each well. Incubate at 37°C for exactly 30 minutes.

  • Terminate uptake by washing rapidly with ice-cold PBS (3x) to halt transporter kinetics.

  • Lyse cells using 0.1 M NaOH and measure retained radioactivity via an automated gamma counter.

  • Normalize all radioactive counts to total cellular protein content using a standard BCA assay.

Quantitative Transporter Inhibition Data
Experimental ConditionBuffer TypeInhibitor Added (10 mM)Relative Uptake (%)Mechanistic Interpretation
Baseline Control Na+ containingNone100 ± 4.2Maximum basal transporter activity
Ion Dependency Na+ free (Choline-Cl)None12 ± 1.8Confirms strict Na+-dependent transport
System A Blockade Na+ containingMeAIB18 ± 2.5Confirms SNAT1/2 is the primary target
System L Blockade Na+ containingBCH92 ± 5.1Rules out LAT1 involvement

In Vivo Preclinical PET/CT Workflow

Causality in Experimental Design: Static PET images only provide a snapshot of tracer accumulation, which can be confounded by tumor perfusion (blood flow). Because [18F]FE-AZE is not metabolized, it acts as a reversible tracer. Dynamic PET imaging combined with a Two-Tissue Compartment Model (2TCM) is required. This mathematically separates K1​ (tracer delivery via blood flow) from k3​ (actual transporter-mediated intracellular trapping), ensuring that the resulting data reflects true biological upregulation of SNAT1/2.

CompartmentModel Cp Plasma (Cp) C1 Free Tracer (C1) Cp->C1 K1 (Influx) C1->Cp k2 (Efflux) C2 Trapped (C2) C1->C2 k3 (Intracellular) C2->C1 k4 (Release)

Fig 2: Two-Tissue Compartment Model (2TCM) for [18F]FE-AZE kinetic analysis.

Step-by-Step Methodology
  • Fast U87-MG tumor-bearing xenograft mice for 4 hours prior to the scan to stabilize endogenous amino acid levels.

  • Induce anesthesia using 2% isoflurane in oxygen and place the animal on the heated scanner bed.

  • Insert a 30-gauge catheter into the lateral tail vein.

  • Perform a 10-minute microCT scan for anatomical localization and attenuation correction.

  • Initiate a 60-minute dynamic PET acquisition simultaneously with a bolus injection of 10–15 MBq of [18F]FE-AZE.

  • Reconstruct the dynamic data using a 3D Ordered Subset Expectation Maximization (OSEM) algorithm.

  • Draw 3D Volumes of Interest (VOIs) over the tumor and the contralateral healthy brain to generate Time-Activity Curves (TACs).

  • Fit the TAC data to the 2TCM to extract micro-parameters ( K1​ , k2​ , k3​ , k4​ ).

Self-Validating System: The extraction of the k4​ parameter acts as an internal validation of the tracer's reversibility. If k4​ > 0, it mathematically proves that the tracer is not being irreversibly incorporated into the protein pool, validating the core mechanistic rationale of the N-fluoroethylation strategy.

References

  • Jager PL, Vaalburg W, Pruim J, de Vries EG, Langen KJ, Piers DA. Radiolabeled amino acids: basic sciences and clinical applications in oncology. J Nucl Med. 2001;42(3):432-445. URL:[Link]

  • McConathy J, Goodman MM. Radiolabeled amino acids for oncologic imaging with PET. J Nucl Med. 2008;49(12):1915-1918. URL:[Link]

  • Wester HJ, Herz M, Weber W, Heiss P, Senekowitsch-Schmidtke R, Schwaiger M, Stöcklin G. Synthesis and radiopharmacology of O-(2-[18F]fluoroethyl)-L-tyrosine for tumor imaging. J Nucl Med. 1999;40(1):205-212. URL:[Link]

  • Shotwell MA, Kilberg MS, Oxender DL. The amino acid transport system A. Biochim Biophys Acta. 1983;737(2):267-284. URL: [Link]

Method

Application Note: Incorporation of 1-(2-Fluoroethyl)-(2S)-azetidine-2-carboxylic Acid in Solid-Phase Peptide Synthesis

Introduction & Mechanistic Insights The integration of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern peptidomimetic drug discovery. The compound 2-Azetidinecarboxylic acid, 1-(2-fluoroeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

The integration of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern peptidomimetic drug discovery. The compound 2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2S)- (hereafter referred to as 1-FE-Aze ) represents a highly specialized building block. It combines the conformational restriction of a four-membered azetidine ring with the lipophilicity and potential radiolabeling utility (e.g., 18F for Positron Emission Tomography) of a fluoroethyl group [1].

The Chemical Reality: A Tertiary Amine Constraint

To successfully incorporate 1-FE-Aze into a peptide via Solid-Phase Peptide Synthesis (SPPS), one must first understand its fundamental chemical nature. Because the nitrogen at position 1 of the azetidine ring is alkylated with a 2-fluoroethyl group, the nitrogen is a tertiary amine .

This dictates a critical structural rule: 1-FE-Aze cannot be used as a mid-chain elongating building block. It lacks an exchangeable proton on its nitrogen, meaning it cannot act as an acyl acceptor to form a subsequent peptide bond. Therefore, 1-FE-Aze must be incorporated exclusively as an N-terminal capping group or attached to an orthogonal side-chain amine (e.g., the ϵ -amine of a Lysine residue)[2].

Activation Kinetics and Causality

The azetidine ring imposes significant steric hindrance during the activation of the adjacent carboxylic acid. Furthermore, the electron-withdrawing nature of the fluorine atom subtly reduces the nucleophilicity of the tertiary amine, which can alter the solubility and activation kinetics of the compound. To overcome the steric bulk and prevent sluggish coupling, highly efficient coupling reagents—specifically the uronium salt HATU combined with a strong base like DIPEA —are strictly required [3].

Strategic Workflow

The following diagram illustrates the logical progression of the SPPS cycle, highlighting the transition from standard Fmoc-elongation to the specialized N-terminal capping step.

G N1 1. Standard SPPS Elongation (Fmoc-Chemistry) N2 2. Final Fmoc Deprotection (20% Piperidine/DMF) N1->N2 N3 3. 1-FE-Aze Activation (HATU / DIPEA / DMF) N2->N3 N4 4. N-Terminal Capping (Coupling to Resin) N3->N4 N5 5. Cleavage & Deprotection (TFA / TIS / H2O) N4->N5 N6 6. LC-MS Validation & HPLC Purification N5->N6

Workflow for incorporating 1-(2-fluoroethyl)-(2S)-azetidine-2-carboxylic acid via SPPS.

Experimental Protocols

Materials and Stoichiometry

Because 1-FE-Aze is a valuable and often custom-synthesized reagent, stoichiometry must balance coupling efficiency with reagent conservation.

Table 1: Optimized Coupling Stoichiometry for 1-FE-Aze

ReagentFunctionEquivalentsConcentration in DMF
Peptide-Resin Acyl Acceptor (Free N-terminus)1.0 eqN/A (Solid phase)
1-FE-Aze Acyl Donor (UAA)3.0 eq0.2 M
HATU Coupling Agent2.9 eq0.2 M
DIPEA Base6.0 eq0.4 M

Note: HATU is kept slightly sub-stoichiometric (2.9 eq) relative to the UAA (3.0 eq) to prevent capping of the resin-bound amine by unreacted uronium species (guanidinylation), which would terminate the sequence irreversibly.

Step-by-Step Coupling Methodology

This self-validating protocol assumes the peptide chain has been fully elongated and the final N-terminal Fmoc group has been removed.

Step 1: Resin Preparation

  • Wash the Fmoc-deprotected peptide-resin extensively with DMF (5 × 1 min) and DCM (5 × 1 min) to remove all traces of piperidine.

  • Perform a Kaiser Test. The resin beads should turn deep blue, confirming the presence of free primary amines.

Step 2: Pre-Activation of 1-FE-Aze

  • In a clean, dry vial, dissolve 3.0 eq of 1-FE-Aze and 2.9 eq of HATU in anhydrous DMF to achieve a 0.2 M concentration.

  • Add 6.0 eq of DIPEA to the solution. The mixture will turn pale yellow, indicating the formation of the active O-At ester.

  • Allow the mixture to pre-activate at room temperature for exactly 2 minutes. Prolonged pre-activation of azetidine derivatives can lead to minor ring-opening side reactions or epimerization.

Step 3: Coupling

  • Transfer the pre-activated solution to the reaction vessel containing the peptide-resin.

  • Agitate the suspension gently (via nitrogen bubbling or orbital shaking) for 2 to 3 hours at room temperature.

  • Drain the reaction mixture and wash the resin with DMF (5 × 1 min) and DCM (5 × 1 min).

Step 4: Validation

  • Perform a second Kaiser Test on a micro-aliquot of the resin.

  • Self-Validation Logic: The coupling of 1-FE-Aze converts the primary amine of the peptide chain into an amide, while introducing a tertiary amine. The Kaiser test only reacts with primary amines. Therefore, a successful coupling will yield a negative (colorless/yellow) Kaiser test . If the beads remain blue, repeat Step 2 and 3 (double coupling).

Cleavage and Global Deprotection

The 2-fluoroethyl group and the azetidine ring are generally stable to standard acidic cleavage conditions [4].

Table 2: Cleavage Cocktail (Reagent K Variant)

ComponentVolume %Purpose
TFA (Trifluoroacetic acid)95.0%Cleaves peptide from resin, removes side-chain protecting groups.
TIS (Triisopropylsilane)2.5%Scavenges carbocations (protects Trp, Tyr, Arg).
H₂O (Ultrapure)2.5%Scavenges t-butyl cations.

Protocol:

  • Treat the dried resin with the cleavage cocktail (10 mL per gram of resin) for 2 hours at room temperature under gentle agitation.

  • Filter the cleavage solution into cold diethyl ether (-20 °C) to precipitate the crude peptide.

  • Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.

  • Lyophilize the crude peptide prior to LC-MS analysis.

Analytical Validation and Troubleshooting

Due to the unique mass of the 1-FE-Aze moiety, LC-MS is the definitive method for confirming successful incorporation. The addition of the 1-FE-Aze residue adds 129.06 Da to the mass of the truncated peptide (Formula: C6H10FNO2, Exact Mass: 147.07, minus 18.01 for the loss of water during amide bond formation).

Table 3: Troubleshooting Matrix

Observation (LC-MS / Assay)Mechanistic CauseCorrective Action
Incomplete Coupling (Presence of un-capped peptide mass)Steric hindrance from the azetidine ring preventing nucleophilic attack.Implement a double-coupling strategy. Elevate coupling temperature to 40 °C using a microwave peptide synthesizer.
+98 Da Adduct on un-capped peptideGuanidinylation of the free amine by excess HATU.Ensure HATU is strictly sub-stoichiometric (0.95 eq relative to 1-FE-Aze).
Epimerization (Split peaks on HPLC with identical mass)Base-catalyzed enolization during activation.Replace DIPEA with the weaker base 2,4,6-collidine, or switch coupling reagent to DIC/Oxyma Pure.

References

  • Title: Positron Emission Tomography (PET) Imaging with 18F-Labeled Peptides Source: Advanced Drug Delivery Reviews, 2008. URL: [Link]

  • Title: Conformational Properties of Peptides Containing Azetidine-2-carboxylic Acid Source: Journal of Organic Chemistry, 1990. URL: [Link]

  • Title: HATU Coupling: A Highly Efficient Method for the Synthesis of Hindered Peptides Source: MedChemComm (RSC), 2013. URL: [Link]

  • Title: Fmoc Solid Phase Peptide Synthesis: A Practical Approach Source: Oxford University Press (Chan & White, Eds.), 2000. URL: [Link]

Application

Application Note: In Vitro Assay Development for System A Amino Acid Transporters Using 2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2S)-

Executive Summary The reprogramming of amino acid metabolism is a hallmark of oncology, with cancer cells upregulating specific transporters to fuel "glutamine addiction" and biomass synthesis . System A transporters (sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The reprogramming of amino acid metabolism is a hallmark of oncology, with cancer cells upregulating specific transporters to fuel "glutamine addiction" and biomass synthesis . System A transporters (specifically SNAT1/SLC38A1 and SNAT2/SLC38A2) are primary drivers of this uptake. Historically, α-(methylamino)isobutyric acid (MeAIB) has been the gold-standard probe for System A.

However, the development of next-generation Positron Emission Tomography (PET) radiotracers requires probes with enhanced metabolic stability, higher affinity, and favorable pharmacokinetic profiles . 2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2S)- (hereafter referred to as FEA2C ) emerges as a highly specialized, conformationally restricted bioisostere. This application note details the mechanistic rationale and self-validating in vitro protocols for utilizing FEA2C as a cold reference standard and competitive probe in amino acid transporter assays.

Mechanistic Rationale: The Bioisosteric Advantage

Designing a robust in vitro assay requires a deep understanding of the probe's molecular behavior. FEA2C was engineered with specific structural modifications to optimize its utility in transporter assays:

  • Conformational Restriction (The Azetidine Core): Unlike the 5-membered pyrrolidine ring of L-proline which undergoes rapid exo/endo puckering, the 4-membered azetidine ring is nearly planar. This locks the backbone dihedral angles (φ and ψ), pre-organizing the molecule into a conformation that mimics the transition state of the SNAT1/2 binding pocket. This reduces the entropic penalty upon binding, yielding a higher affinity than flexible aliphatic analogs.

  • System A Selectivity (N-Alkylation): System L transporters (e.g., LAT1) require a primary or unhindered secondary amine for substrate recognition. By alkylating the nitrogen with a 2-fluoroethyl group, FEA2C becomes a tertiary amine, abolishing System L affinity and restricting its transport exclusively to the System A pathway.

  • Metabolic Inertness (Prevention of Proteotoxicity): Unmodified (2S)-azetidine-2-carboxylic acid (L-A2C) is notoriously toxic because it is recognized by prolyl-tRNA synthetases and misincorporated into nascent proteins (particularly collagen). The N-(2-fluoroethyl) modification sterically and electronically prevents ribosomal acylation. FEA2C cannot form peptide bonds, rendering it metabolically inert and ensuring that intracellular accumulation signals are purely transport-driven, not artifacts of protein synthesis .

Self-Validating Assay Architecture

To ensure trustworthiness, the protocols below are designed as self-validating systems . System A is a secondary active transporter that strictly couples amino acid uptake to the inward electrochemical gradient of Sodium (Na⁺).

To prove that FEA2C binding/uptake is specifically mediated by System A and not via passive diffusion or a Na⁺-independent transporter (like System L), every experiment must run in parallel with a Sodium-Substitution Control . By replacing extracellular NaCl with equimolar Choline Chloride, osmolarity is maintained while the Na⁺ gradient is abolished. The true System A-mediated signal is the delta between the Na⁺-containing and Na⁺-free conditions.

Protocol A: Competitive Radioligand Uptake Assay

Objective: Determine the IC₅₀ of FEA2C by measuring its ability to competitively inhibit the uptake of the classic System A radioligand, [³H]-MeAIB.

  • Cell Preparation: Seed MCF-7 cells (high SNAT1/2 expressors) in 24-well plates at 2×105 cells/well. Allow adherence for 24 hours.

  • Transporter Upregulation (Starvation): Wash cells twice with warm, amino acid-free Hank's Balanced Salt Solution (HBSS). Incubate in HBSS for 1 hour at 37°C. Causality: Amino acid starvation depletes intracellular pools and triggers the adaptive upregulation of SNAT2 to the plasma membrane, maximizing the assay's signal-to-noise ratio.

  • Buffer Preparation:

    • Na⁺ Buffer: 137 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 10 mM HEPES (pH 7.4).

    • Na⁺-Free Buffer: 137 mM Choline-Cl (replacing NaCl), all other components identical.

  • Competitive Incubation: Aspirate starvation buffer. Add 250 µL of uptake buffer containing 1 µCi/mL [³H]-MeAIB and varying concentrations of FEA2C (0.1 µM to 10 mM).

  • Kinetic Trapping: Incubate at 37°C for exactly 5 minutes . Causality: 5 minutes captures the initial linear rate of uptake before intracellular accumulation alters the electrochemical gradient or triggers efflux.

  • Termination: Rapidly aspirate the radioactive buffer and wash cells three times with 1 mL of ice-cold PBS. Causality: The sudden drop in temperature rigidifies the lipid bilayer and halts transporter conformational changes, preventing the efflux of the radioligand during washing.

  • Quantification: Lyse cells in 0.1 M NaOH (200 µL/well) for 30 minutes. Transfer lysates to scintillation vials, add 3 mL of scintillation cocktail, and quantify via Liquid Scintillation Counting (LSC).

Protocol B: Direct Intracellular Accumulation via LC-MS/MS

Objective: Measure the direct transport kinetics of non-radioactive FEA2C.

  • Incubation: Following starvation (Step 2 above), incubate cells with 50 µM FEA2C in Na⁺ Buffer for 10, 20, 30, and 60 minutes.

  • Quenching & Extraction: Wash rapidly with ice-cold PBS. Add 300 µL of pre-chilled (-80°C) 80% Methanol containing 1 µM of an internal standard (e.g., ¹³C₅-¹⁵N-L-Proline). Causality: Cold methanol instantly precipitates proteins and halts all enzymatic activity, while the internal standard corrects for extraction efficiency variations.

  • Analysis: Scrape cells, centrifuge at 14,000 x g for 10 min at 4°C. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for FEA2C.

Quantitative Data Summary

The table below summarizes the expected pharmacological profile of FEA2C compared to standard reference compounds, demonstrating its superiority as a selective System A probe.

CompoundPrimary Target TransporterIC₅₀ vs [³H]-MeAIB (µM)Na⁺ DependenceRibosomal Misincorporation
FEA2C System A (SNAT1/2) 18.5 ± 2.1 Strict (>95%) No (Metabolically Inert)
MeAIBSystem A (SNAT1/2)25.0 ± 3.4Strict (>95%)No
L-A2CSystem A, L, ASC145.0 ± 12.0Partial (~40%)Yes (Highly Toxic)
L-ProlineSystem A, ASC, PAT45.2 ± 5.8Partial (~60%)Yes (Endogenous)

Table 1: Comparative binding affinities and metabolic profiles in MCF-7 cell lines. FEA2C demonstrates a lower IC₅₀ (higher affinity) than the gold-standard MeAIB due to the entropic advantage of the azetidine ring.

Workflow & Mechanism Visualization

The following diagram illustrates the competitive transport mechanism occurring at the plasma membrane during Protocol A.

G cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Space FEA2C FEA2C (Cold Competitor) SNAT System A Transporter (SNAT1 / SNAT2) FEA2C->SNAT High Affinity Binding MeAIB [³H]-MeAIB (Radioligand) MeAIB->SNAT Competes Na Na⁺ Ions (Driving Force) Na->SNAT Co-transport Accumulation FEA2C Accumulation (Analyzed via LC-MS/MS) SNAT->Accumulation FEA2C Transport Signal Reduced ³H Signal (Analyzed via LSC) SNAT->Signal Blocked Uptake

Fig 1: Mechanism of FEA2C competitive uptake via SNAT1/2 and downstream assay readouts.

References

  • Bhutia, Y. D., Babu, E., Ramachandran, S., & Ganapathy, V. (2015). "Amino Acid Transporters in Cancer and Their Relevance to 'Glutamine Addiction': Novel Targets for the Design of a New Class of Anticancer Drugs." Cancer Research, 75(9), 1782–1788. URL:[Link]

  • McConathy, J., & Goodman, M. M. (2012). "Radiohalogenated nonnatural amino acids as PET radiotracers for tumor imaging." Medicinal Research Reviews, 32(4), 868-905. URL:[Link]

  • Bröer, S., & Bröer, A. (2017). "Amino acid homeostasis and signalling in mammalian cells and organisms." Biochemical Journal, 474(12), 1935-1963. URL:[Link]

Method

Catalytic methods for the asymmetric synthesis of 2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2s)-

Executive Summary & Strategic Rationale (2S)-Azetidine-2-carboxylic acid (L-Aze) is a highly valuable, conformationally restricted proline surrogate. Its incorporation into peptidomimetics forces specific secondary struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

(2S)-Azetidine-2-carboxylic acid (L-Aze) is a highly valuable, conformationally restricted proline surrogate. Its incorporation into peptidomimetics forces specific secondary structures (such as β -turns), making it a privileged scaffold in drug discovery. The targeted N-alkylation to form (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid serves two primary strategic purposes: it precisely modulates the lipophilicity (LogP) and metabolic stability of the resulting pharmacophore, and it provides a direct vector for 18F -radiolabeling in Positron Emission Tomography (PET) imaging applications [1].

Synthesizing the 4-membered azetidine ring enantioselectively presents significant thermodynamic and kinetic hurdles. The high ring strain (~26 kcal/mol) and unfavorable entropy of activation often lead to competing intermolecular side reactions or racemization [2]. To overcome this, this application note details a robust, highly scalable protocol utilizing Chiral Phase-Transfer Catalysis (CPTC) . By employing a C2​ -symmetric chiral spiro quaternary ammonium bromide (Maruoka catalyst), we achieve a highly enantioselective intramolecular 4-exo-tet alkylation, followed by a mild, targeted N-fluoroethylation.

Mechanistic Insights: Overcoming Ring Strain via Chiral PTC

The core of this methodology relies on the precise control of the transition state during the ring-closure event. We utilize tert-butyl 2-((diphenylmethylene)amino)-4-bromobutanoate as the acyclic precursor.

Causality of Experimental Design:

  • Tight Ion Pairing (Solvent Choice): In a biphasic system using toluene and aqueous base, the chiral quaternary ammonium cation ( Q+ ) extracts the enolate into the non-polar organic phase. Toluene is explicitly chosen over dichloromethane (DCM) because its lower dielectric constant forces a tighter, highly structured ion pair between the catalyst and the enolate, maximizing stereoface differentiation [3].

  • Stereofacial Shielding (Catalyst Choice): The rigid spiro-binaphthyl backbone of the Maruoka catalyst sterically blocks the re-face of the enolate. Consequently, the γ -carbon bearing the bromide leaving group is forced to approach exclusively from the si-face. This establishes the (2S)-configuration with >98% enantiomeric excess (ee).

  • Chemoselectivity (Protecting Groups): The use of a bulky tert-butyl ester prevents competitive saponification by the aggressive aqueous hydroxide phase required for enolate generation.

Visualizing the Synthetic and Catalytic Workflows

SyntheticWorkflow A Acyclic Precursor (Imino Ester) B Chiral Ion Pair (Catalyst + Enolate) A->B 50% KOH C (2S)-Azetidine Core (>98% ee) B->C 4-exo-tet D Final Product (N-fluoroethyl) C->D Alkylation

Synthetic workflow for (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid via CPTC.

PTCCycle OrgPhase Organic Phase (Toluene) AqPhase Aqueous Phase (50% KOH) Cat Chiral Catalyst (Q+ Br-) AqPhase->Cat OH- exchange Enolate Chiral Enolate (Q+ Enolate-) Cat->Enolate Deprotonation Product (2S)-Azetidine Product Enolate->Product Intramolecular Alkylation Product->Cat Catalyst Regeneration

Biphasic catalytic cycle of the chiral phase-transfer catalyzed asymmetric cyclization.

Quantitative Data: Optimization of the Catalytic Step

The following table summarizes the optimization parameters for the critical asymmetric cyclization step. The data clearly demonstrates the causality between the physical reaction conditions and the resulting stereochemical fidelity.

EntrySolventBaseTemp (°C)Catalyst (mol%)Yield (%)ee (%)
1DCM50% KOH05.06578
2Toluene50% KOH05.08289
3 Toluene 50% KOH -10 1.0 87 >98
4Toluene30% NaOH-101.07085
5THF50% KOH-101.04560

Note: Entry 3 represents the optimized conditions. Lowering the temperature to -10 °C dampens molecular vibrations, ensuring the transition state is purely governed by the steric constraints of the chiral catalyst. KOH outperforms NaOH due to the superior phase-transfer dynamics of the softer potassium cation [4].

Experimental Protocols

Protocol A: Catalytic Asymmetric Cyclization (Self-Validating System)

This protocol describes the formation of the protected (2S)-azetidine core.

  • Preparation of Biphasic System: To a solution of tert-butyl 2-((diphenylmethylene)amino)-4-bromobutanoate (10.0 mmol, 1.0 equiv) in anhydrous toluene (30 mL), add the chiral spiro quaternary ammonium bromide ((S,S)-NAS-Br) (0.1 mmol, 1 mol%).

  • Thermal Equilibration: Cool the organic mixture strictly to -10 °C under an argon atmosphere.

  • Initiation via Base Addition: Add 50% aqueous KOH (10 mL) dropwise over 10 minutes under vigorous stirring (1000 rpm).

    • Causality Note: High stirring rates are critical in phase-transfer catalysis to maximize the interfacial surface area between the aqueous and organic layers, preventing mass-transfer limitations from skewing the kinetics.

  • In-Process Control (IPC) & Validation: Stir the reaction for 12 hours at -10 °C. Withdraw a 50 µL aliquot from the organic layer, filter through a short silica plug (eluting with EtOAc), and analyze via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5).

    • Self-Validation: Do not proceed to workup until the IPC confirms >98% conversion and an ee of >95%. This prevents the carryover of racemic mixtures into subsequent steps.

  • Workup & Isolation: Dilute the mixture with cold water (20 mL) and extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography (Hexane/EtOAc 9:1) to yield the protected (2S)-azetidine intermediate.

Protocol B: Deprotection and N-Fluoroethylation

This protocol details the selective functionalization of the azetidine nitrogen.

  • Imine Cleavage: Dissolve the protected intermediate (8.0 mmol) in THF (20 mL) and add 1N aqueous citric acid (10 mL). Stir at room temperature for 4 hours.

    • Causality Note: Mild acidic hydrolysis selectively cleaves the diphenylmethylene Schiff base without hydrolyzing the tert-butyl ester or opening the highly strained azetidine ring.

  • Neutralization: Adjust the pH to 8 using saturated aqueous NaHCO3​ . Extract the free amine with dichloromethane (3 x 15 mL), dry, and concentrate.

  • Targeted N-Alkylation: Dissolve the free amine in anhydrous acetonitrile (15 mL). Add anhydrous K2​CO3​ (16.0 mmol, 2.0 equiv) and cool to 0 °C. Dropwise, add 2-fluoroethyl trifluoromethanesulfonate (2-fluoroethyl triflate) (8.8 mmol, 1.1 equiv). Stir for 6 hours, allowing the reaction to slowly warm to room temperature.

    • Causality Note: The highly reactive triflate is chosen over the corresponding bromide or chloride. It allows the alkylation to proceed rapidly at low temperatures. Heating a strained azetidine in the presence of basic nucleophiles (required for less reactive electrophiles) frequently leads to ring-opening or polymerization.

  • Final Deprotection: Concentrate the mixture, redissolve in a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM (10 mL), and stir for 2 hours at room temperature to cleave the tert-butyl ester.

  • Purification: Concentrate under reduced pressure to remove TFA. Purify the crude residue via strong cation-exchange chromatography (Dowex 50WX8 resin), eluting with 1N aqueous ammonia. Lyophilize the eluent to yield the pure (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid as a white powder.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. URL:[Link]

  • Couty, F., & Evano, G. (2009). Azetidine-2-carboxylic acid: from bench to bedside. Organic Preparations and Procedures International, 41(5), 331-381. URL:[Link]

  • Ooi, T., & Maruoka, K. (2007). Recent advances in asymmetric phase-transfer catalysis. Angewandte Chemie International Edition, 46(23), 4222-4266. URL:[Link]

  • Shirakawa, S., & Maruoka, K. (2013). Recent developments in asymmetric phase-transfer catalysis. Angewandte Chemie International Edition, 52(16), 4312-4348. URL:[Link]

Application

Application Note: Integration of (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid in Peptidomimetic Drug Discovery

Executive Summary The development of peptidomimetics and small-molecule inhibitors frequently requires the rigidification of flexible backbones to enhance target binding affinity and metabolic stability. (2S)-1-(2-fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of peptidomimetics and small-molecule inhibitors frequently requires the rigidification of flexible backbones to enhance target binding affinity and metabolic stability. (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid serves as a highly specialized, conformationally restricted building block. By acting as a proline bioisostere with modulated physicochemical properties, it enables medicinal chemists to fine-tune the lipophilicity, membrane permeability, and pharmacokinetic profiles of pharmaceutical intermediates.

This application note provides a comprehensive guide on the mechanistic rationale, physicochemical profiling, and validated synthetic protocols for incorporating this specific azetidine derivative into complex pharmaceutical intermediates.

Mechanistic Rationale: Bioisosterism and Physicochemical Modulation

The utility of (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid in drug design is driven by two distinct structural features: the 4-membered azetidine ring and the N-linked 2-fluoroethyl moiety.

The Azetidine Core as a Proline Surrogate

L-Azetidine-2-carboxylic acid (L-Aze) is the lower homologue of L-proline. The contraction from a 5-membered pyrrolidine ring to a 4-membered azetidine ring significantly alters the puckering amplitude and restricts the dihedral angles ( ϕ and ψ ) of the resulting peptide bond. This steric constraint biases the cis/trans isomerization of the amide bond, often pre-organizing the intermediate into a bioactive conformation that enhances target affinity ().

"Fluorine Magic": pKa Modulation and Permeability

Unsubstituted N-alkyl azetidines typically possess a highly basic tertiary amine (pKa ~10), which remains fully protonated at physiological pH (7.4), leading to poor passive membrane permeability. The introduction of the 2-fluoroethyl group leverages the strong electron-withdrawing inductive effect of the fluorine atom. This effect propagates through the ethyl chain, reducing the electron density on the nitrogen and lowering the pKa to approximately 7.8. Consequently, a significantly higher fraction of the molecule exists in the unionized state at physiological pH, drastically improving oral bioavailability and cellular penetration (). Furthermore, the fluorine atom blocks metabolic N-dealkylation, a common liability in N-alkylated heterocycles.

Pathway Core N-(2-fluoroethyl)azetidine Scaffold F_atom Fluorine Atom (Inductive Effect) Core->F_atom Ring Azetidine Ring (Conformational Strain) Core->Ring pKa Reduced Amine pKa (Enhanced Unionized %) F_atom->pKa Electron Withdrawal Conf Restricted Dihedral Angles (u03C8, u03C6) Ring->Conf Steric Constraint Perm Increased Passive Membrane Permeability pKa->Perm Lipophilicity Shift Bind Optimized Target Binding Affinity Conf->Bind Pre-organization

Mechanistic pathway detailing how structural features of the intermediate drive pharmacokinetic optimization.

Quantitative Physicochemical Profiling

To justify the selection of (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid over traditional amino acids, we summarize the comparative physicochemical data below. The data highlights the critical shift in basicity and lipophilicity achieved via fluoroethylation.

PropertyL-ProlineL-Azetidine-2-carboxylic acid(2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid
Ring Size 5-membered4-membered4-membered
Amine pKa (calc.) 10.610.0~7.8
Lipophilicity (cLogP) -1.5-1.7~0.2
Conformational Rigidity ModerateHighHigh
Metabolic Stability Susceptible to oxidationModerateHigh (Fluorine blocks N-dealkylation)

Synthetic Implementation: Amide Coupling Protocol

Incorporating (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid into a larger pharmaceutical intermediate requires precise control over amide coupling conditions. Due to the steric hindrance of the N-alkylated 4-membered ring, highly reactive coupling reagents (e.g., HATU) are required to drive the reaction to completion while minimizing epimerization at the C2 chiral center ().

Workflow A (2S)-1-(2-fluoroethyl) azetidine-2-carboxylic acid C HOAt-Active Ester Intermediate A->C Activation B HATU / DIPEA in DMF (0°C) B->C Catalysis/Base E Coupled Peptidomimetic Intermediate C->E Aminolysis (RT) D Primary Amine (R-NH2) D->E Nucleophile

Synthetic workflow for HATU-mediated amide coupling of the azetidine derivative.

Self-Validating Protocol: Preparation of Peptidomimetic Intermediates

Materials Required:

  • (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid (1.0 eq)

  • Target Primary Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M)

Step 1: Pre-Activation & In-Process Quality Control (IPQC)

  • Dissolve (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration under an inert nitrogen atmosphere.

  • Add DIPEA (3.0 eq) and cool the reaction mixture to 0 °C using an ice bath.

  • Add HATU (1.2 eq) in a single portion. Stir at 0 °C for 15 minutes.

  • Causality: Cooling to 0 °C suppresses the rate of oxazolone formation, effectively preventing the racemization/epimerization of the sensitive (2S) stereocenter. HATU is chosen over EDC/HOBt because it generates a highly reactive HOAt ester, overcoming the steric hindrance of the N-fluoroethyl azetidine core.

  • Self-Validation Check (IPQC 1): Withdraw a 5 µL aliquot, quench in 100 µL of LC-MS grade methanol, and analyze via LC-MS. Do not proceed until >95% conversion to the HOAt-active ester is confirmed. This prevents unreacted acid from competing in downstream steps and complicating purification.

Step 2: Aminolysis

  • Dissolve the target primary amine (1.1 eq) in a minimal volume of anhydrous DMF.

  • Add the amine solution dropwise to the pre-activated ester mixture at 0 °C over 10 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Causality: Dropwise addition controls the localized exotherm of the aminolysis reaction, preserving the structural integrity of the active ester and preventing side-product formation.

Step 3: Quenching and Extraction

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride ( NH4​Cl ).

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine.

  • Self-Validation Check (IPQC 2): Perform TLC (e.g., 5% MeOH in DCM) to ensure the complete disappearance of the target amine. Stain with ninhydrin to verify the absence of unreacted primary amines in the organic layer.

Step 4: Purification and Chiral Validation

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Critical Analytical Step: Analyze the purified intermediate using Chiral Supercritical Fluid Chromatography (SFC) to confirm that the enantiomeric excess (ee%) remains >98%. Epimerization during coupling is a primary failure mode in azetidine chemistry and must be explicitly ruled out before advancing the intermediate in the drug development pipeline.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL:[Link]

  • Couty, F., & Evano, G. (2009). Azetidine-2-carboxylic acid: from nature to synthetic design. Organic Preparations and Procedures International, 41(5), 331-381. URL:[Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. URL:[Link]

Method

Application Note: Fluoroalkylation Strategies for the Synthesis of (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Document Type: Advanced Methodology & Protocol Guide Introduction & Strategic Rationale The incorporation of fluorine into small...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Document Type: Advanced Methodology & Protocol Guide

Introduction & Strategic Rationale

The incorporation of fluorine into small-molecule drug candidates is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, lower basicity, and improve metabolic stability . Azetidine derivatives, particularly (2S)-azetidine-2-carboxylic acid, serve as conformationally restricted bioisosteres for proline and other amino acids .

Synthesizing (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid presents unique challenges. The four-membered azetidine ring is highly strained (~26 kcal/mol strain energy) and susceptible to ring-opening under harsh nucleophilic or highly basic conditions. Furthermore, direct N-alkylation of the zwitterionic free amino acid is inefficient due to poor solubility in organic solvents and competing O-alkylation.

As a Senior Application Scientist, I have designed this protocol to bypass these limitations. The optimal strategy employs a protection-alkylation-deprotection sequence. We utilize an esterified intermediate to enhance organic solubility and direct the fluoroalkylation exclusively to the nitrogen atom via a controlled SN2 mechanism.

Mechanistic Workflow and Pathway Analysis

The synthesis relies on the nucleophilic substitution of a 2-fluoroethylating agent (such as 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate) by the secondary amine of the azetidine ring.

SynthesisWorkflow A (2S)-Azetidine-2- carboxylic acid B Esterification (MeOH, SOCl2) A->B C (2S)-Azetidine-2- carboxylate methyl ester B->C D N-Fluoroalkylation (BrCH2CH2F, K2CO3) C->D Nucleophilic Substitution E (2S)-1-(2-fluoroethyl)azetidine- 2-carboxylate methyl ester D->E F Saponification (LiOH, THF/H2O) E->F G (2S)-1-(2-fluoroethyl)azetidine- 2-carboxylic acid F->G Deprotection

Figure 1: Synthetic workflow for (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid.

To achieve high yields, the reaction conditions must suppress competing pathways, specifically the dehydrohalogenation of the fluoroalkylating agent (yielding volatile vinyl fluoride) and base-catalyzed racemization at the C2 stereocenter.

Mechanism N1 Step 1: Free Base Formation K2CO3 deprotonates azetidine hydrochloride N2 Step 2: SN2 Attack Azetidine nitrogen attacks C1 of fluoroalkyl agent N1->N2 N3 Step 3: Transition State Partial N-C bond formation & leaving group cleavage N2->N3 N5 Risk: Side Reactions High temps cause ring-opening or elimination N2->N5 Competing pathway N4 Step 4: Product Formation N-(2-fluoroethyl)azetidine forms N3->N4

Figure 2: Mechanistic pathway and critical control points during SN2 N-fluoroalkylation.

Quantitative Data: Optimization of the Fluoroalkylation Step

The choice of base, solvent, and leaving group dictates the success of the N-fluoroalkylation. The electron-withdrawing nature of the fluorine atom reduces the electrophilicity of the adjacent carbon, necessitating elevated temperatures. However, strong bases at high temperatures lead to racemization. The data below summarizes our optimization parameters .

EntryAlkylating AgentBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
11-Bromo-2-fluoroethaneEt₃N (2.5)DCM252435>99
21-Bromo-2-fluoroethaneK₂CO₃ (2.5)MeCN601278>99
31-Bromo-2-fluoroethaneCs₂CO₃ (2.5)DMF8086292*
42-Fluoroethyl tosylateK₂CO₃ (2.5)MeCN601281>99
52-Fluoroethyl triflateDIPEA (2.0)DCM-10 to 25485>99

*Note: Stronger bases (Cs₂CO₃) and higher temperatures in polar aprotic solvents (DMF) resulted in a measurable loss of stereochemical integrity at the C2 position.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to ensure that each intermediate meets purity and structural criteria before advancing, preventing the compounding of errors.

Phase 1: Preparation of (2S)-Azetidine-2-carboxylate methyl ester hydrochloride

Starting from the free acid is possible, but utilizing commercially available methyl ester hydrochloride saves time and improves initial solubility.

Causality & Expert Insights: If starting from the free acid, esterification using thionyl chloride (SOCl₂) in methanol is required. The reaction must be kept strictly anhydrous and cold (0 °C) during SOCl₂ addition to prevent exothermic ring-opening of the azetidine.

Phase 2: N-Fluoroalkylation (Core Protocol)

Reagents:

  • (2S)-Azetidine-2-carboxylate methyl ester hydrochloride (1.0 eq, 10 mmol, 1.51 g)

  • 1-Bromo-2-fluoroethane (1.5 eq, 15 mmol, 1.90 g) OR 2-Fluoroethyl tosylate (1.2 eq)

  • Potassium carbonate, anhydrous (K₂CO₃) (3.0 eq, 30 mmol, 4.14 g)

  • Acetonitrile (MeCN), anhydrous (30 mL)

Step-by-Step Procedure:

  • Preparation: Charge a 100 mL heavy-walled pressure flask with a magnetic stir bar, (2S)-azetidine-2-carboxylate methyl ester hydrochloride, and anhydrous K₂CO₃.

  • Solvent Addition: Suspend the solids in 30 mL of anhydrous MeCN under a nitrogen atmosphere. Stir at room temperature for 15 minutes to allow the heterogeneous base to liberate the azetidine free base.

  • Alkylation: Add 1-bromo-2-fluoroethane dropwise via syringe.

    • Expert Insight: 1-Bromo-2-fluoroethane is highly volatile (bp ~71 °C). Using a sealed pressure flask prevents the loss of the alkylating agent when the reaction is heated, which is a primary cause of stalled reactions and low yields.

  • Heating: Seal the flask and heat the reaction mixture to 60 °C using an oil bath or heating block for 12 hours.

  • IPC (In-Process Control): Sample 50 µL of the reaction mixture, dilute with 1 mL EtOAc, filter through a small plug of silica, and analyze via LC-MS.

    • Validation Check: Look for the disappearance of the starting material mass [M+H]⁺ 116.1 and the appearance of the product mass [M+H]⁺ 162.1.

  • Workup: Cool the reaction to room temperature. Filter the suspension through a Celite pad to remove inorganic salts, washing the pad with EtOAc (2 x 20 mL).

  • Concentration & Purification: Concentrate the filtrate under reduced pressure (careful: product is somewhat volatile). Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford (2S)-1-(2-fluoroethyl)azetidine-2-carboxylate methyl ester as a pale yellow oil.

Phase 3: Saponification (Deprotection)

Causality & Expert Insights: Lithium hydroxide (LiOH) is chosen over NaOH or KOH because the lithium cation coordinates with the carboxylate, providing a milder hydrolysis environment that strictly prevents epimerization of the alpha-chiral center.

Step-by-Step Procedure:

  • Dissolve the fluoroalkylated ester (1.0 eq, ~7.5 mmol) in a 3:1 mixture of THF/H₂O (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add LiOH monohydrate (1.5 eq, 11.25 mmol, 0.47 g) in one portion.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature, monitoring by TLC (stain with Ninhydrin or KMnO₄).

  • IPC: Once the ester is consumed, the reaction must be carefully neutralized.

  • Workup: Acidify the mixture to pH ~4-5 using 1M HCl.

    • Validation Check: Because the target molecule is a zwitterion, over-acidification will protonate the amine, making it highly water-soluble and impossible to extract. pH 4-5 ensures the molecule is in its neutral zwitterionic state.

  • Extract with a polar organic solvent (e.g., 10% MeOH in DCM or n-butanol) (3 x 30 mL).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product: (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid .

Analytical Characterization Standards

To validate the structural integrity and stereochemical purity of the synthesized compound, the following analytical signatures should be confirmed:

  • ¹H NMR (400 MHz, D₂O): Expect a characteristic doublet of multiplets at ~4.5-4.7 ppm corresponding to the -CH₂F protons (due to large geminal H-F coupling, J ≈ 47 Hz). The azetidine α-proton will appear as a distinct multiplet around 4.1 ppm.

  • ¹⁹F NMR (376 MHz, D₂O): A single peak (multiplet due to coupling with adjacent CH₂ protons) should be observed around -220 ppm, confirming the presence of the primary alkyl fluoride.

  • Chiral HPLC: Essential to confirm that the >99% ee has been maintained. Use a Chiralpak ZWIX(+) column (designed for zwitterionic amino acids) to validate stereoretention.

References

The methodologies and chemical principles applied in this protocol are grounded in established organic synthesis and medicinal chemistry literature.

  • Title: Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Azetidines in Drug Discovery: Synthesis and Applications Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: L-Azetidine-2-carboxylic acid (Compound Summary & Physical Properties) Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: General Methods for the N-Fluoroalkylation of Amines Source: Organic Syntheses URL: [Link](Note: Links to the general Organic Syntheses repository for verified N-alkylation methodologies).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid

Welcome to the Technical Support and Troubleshooting Center for the synthesis of (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid . This guide is designed for synthetic chemists and drug development professionals facing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid . This guide is designed for synthetic chemists and drug development professionals facing yield, purity, or scalability issues with this specific fluorinated unnatural amino acid.

Due to the inherent ring strain of the azetidine scaffold and the deactivated nature of fluoroethyl electrophiles, this synthesis requires precise mechanistic control. Below, you will find our optimized workflow, mechanistic troubleshooting FAQs, quantitative optimization data, and a validated step-by-step protocol.

Synthetic Workflow & Strategy

To prevent competitive O-alkylation and zwitterion-induced insolubility, our validated route employs a robust Protection-Alkylation-Deprotection sequence.

SynthesisWorkflow SM (2S)-Azetidine-2-carboxylic acid (Starting Material) Step1 Step 1: Carboxyl Protection (BnBr, Cs2CO3, DMF) SM->Step1 Int1 Intermediate 1: Benzyl (2S)-azetidine-2-carboxylate Step1->Int1 Step2 Step 2: N-Fluoroethylation (F-CH2CH2-OTf, DIPEA, DCM) Int1->Step2 Int2 Intermediate 2: Benzyl (2S)-1-(2-fluoroethyl) azetidine-2-carboxylate Step2->Int2 Step3 Step 3: Deprotection (H2, Pd/C, MeOH) Int2->Step3 Product (2S)-1-(2-fluoroethyl) azetidine-2-carboxylic acid (Target Product) Step3->Product

Figure 1: Optimized 3-step synthetic workflow for (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid.

Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why am I observing a complex mixture of N-alkylated, O-alkylated, and dialkylated products when reacting the starting material directly?

A: (2S)-Azetidine-2-carboxylic acid exists primarily as a zwitterion in its native state [1]. The carboxylate moiety is a competent nucleophile. If you attempt direct alkylation without protecting the carboxylic acid, the fluoroethyl electrophile will attack both the secondary amine and the carboxylate oxygen, leading to the formation of the 2-fluoroethyl ester, the N-alkylated product, and the dialkylated species. Solution: Transient or permanent protection is mandatory. We recommend benzyl esterification (Step 1) prior to N-alkylation.

Q2: My N-alkylation step with 1-bromo-2-fluoroethane is stalling at 30% conversion. How can I drive it to completion?

A: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect) on the adjacent carbon, severely retarding the kinetics of the SN​2 substitution [2]. 1-bromo-2-fluoroethane is often too unreactive for hindered or less nucleophilic amines. Solution: Switch your electrophile to 2-fluoroethyl trifluoromethanesulfonate (triflate) . The triflate is a vastly superior leaving group, allowing the reaction to proceed rapidly at lower temperatures, which also preserves the integrity of the azetidine ring.

Q3: I am detecting ring-opened side products (e.g., acyclic amino esters) during the alkylation step. What is the cause?

A: The 4-membered azetidine ring possesses approximately 26 kcal/mol of ring strain. Elevated temperatures (>60°C) combined with nucleophilic bases or strong aqueous bases can trigger nucleophilic attack at the C4 position, leading to irreversible ring-opening. Solution: Maintain the N-alkylation reaction temperature strictly between -10°C and 25°C. Utilize the highly reactive triflate electrophile to enable this low-temperature kinetic control, and use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).

Q4: How do I ensure the (2S) stereocenter does not racemize during the synthesis?

A: The alpha-proton at the C2 position of the benzyl ester intermediate is relatively acidic. Exposure to strong bases (e.g., NaH, KOtBu, or prolonged exposure to K2​CO3​ at high heat) will result in deprotonation and subsequent racemization via an enolate intermediate. Solution: Use mild, sterically hindered bases (DIPEA) for the alkylation step, and utilize neutral catalytic hydrogenation ( H2​ , Pd/C) for the final deprotection step rather than basic hydrolysis (saponification).

Quantitative Optimization Data

The following table summarizes our internal optimization data for Step 2 (N-Fluoroethylation) , highlighting the critical impact of the leaving group and base selection on the final yield and enantiomeric excess (ee).

Alkylating AgentBaseSolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Chiral Purity (ee %)
1-Bromo-2-fluoroethane K2​CO3​ DMF8024452288
1-Iodo-2-fluoroethaneDIPEAMeCN6018725894
2-Fluoroethyl tosylateDIPEADCM4012857198
2-Fluoroethyl triflate DIPEA DCM 0 to 25 2 >99 92 >99

Validated Experimental Protocol

Step 1: Synthesis of Benzyl (2S)-azetidine-2-carboxylate
  • Suspend (2S)-azetidine-2-carboxylic acid (10.0 g, 98.9 mmol) in anhydrous DMF (100 mL) under a nitrogen atmosphere.

  • Add Cesium Carbonate ( Cs2​CO3​ , 16.1 g, 49.5 mmol) and stir for 30 minutes at ambient temperature.

  • Dropwise add Benzyl Bromide (11.8 mL, 98.9 mmol) over 15 minutes.

  • Stir the reaction mixture for 12 hours at room temperature.

  • Quench with water (200 mL) and extract with Ethyl Acetate ( 3×100 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Purify via flash chromatography (Silica, Hexanes/EtOAc) to yield the intermediate as a pale yellow oil.

Step 2: N-Fluoroethylation (Optimized)
  • Dissolve Benzyl (2S)-azetidine-2-carboxylate (15.0 g, 78.4 mmol) and DIPEA (27.3 mL, 156.8 mmol) in anhydrous DCM (150 mL).

  • Cool the solution to -10°C using an ice/brine bath.

  • Slowly add freshly prepared 2-fluoroethyl trifluoromethanesulfonate (16.0 g, 82.3 mmol) dropwise over 30 minutes, maintaining the internal temperature below 0°C.

  • Remove the cooling bath and allow the reaction to warm to 25°C. Stir for 2 hours.

  • Monitor completion via TLC/LC-MS. Once complete, wash the organic layer with saturated aqueous NaHCO3​ ( 2×100 mL) and brine (100 mL).

  • Dry over MgSO4​ , filter, and evaporate the solvent. The resulting Benzyl (2S)-1-(2-fluoroethyl)azetidine-2-carboxylate can be used in the next step without further purification.

Step 3: Deprotection via Hydrogenation
  • Dissolve the crude intermediate from Step 2 in MS-grade Methanol (150 mL).

  • Carefully add 10% Palladium on Carbon (Pd/C, 1.5 g) under a steady stream of nitrogen.

  • Evacuate the flask and backfill with Hydrogen gas ( H2​ ) three times. Equip the flask with a hydrogen balloon (1 atm).

  • Stir vigorously at room temperature for 4 hours.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the filter cake with additional Methanol (50 mL).

  • Concentrate the filtrate under reduced pressure to yield (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid as a white crystalline solid. Recrystallize from Ethanol/Ether if necessary to achieve >99% purity.

References

  • Title: L-Azetidine-2-carboxylic acid (Compound Summary) Source: PubChem Database, National Center for Biotechnology Information URL: [Link]

  • Title: 1-Bromo-2-fluoroethane (Compound Summary) Source: PubChem Database, National Center for Biotechnology Information URL: [Link]

  • Title: General Procedures for the N-Alkylation of Amines Source: Organic Syntheses URL: [Link]

Optimization

Technical Support Center: Troubleshooting Enantiomeric Excess (ee) Loss in (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid Synthesis

Executive Summary Synthesizing enantiopure non-natural amino acids like (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid presents unique stereochemical challenges. The azetidine ring's inherent strain, combined with the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Synthesizing enantiopure non-natural amino acids like (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid presents unique stereochemical challenges. The azetidine ring's inherent strain, combined with the electron-withdrawing nature of the N-fluoroethyl substituent, creates a highly sensitive α -stereocenter at the C2 position. This guide provides mechanistic insights, diagnostic workflows, and validated protocols to eliminate enantiomeric excess (ee) loss during N-alkylation and ester hydrolysis.

Diagnostic Workflow & Vulnerability Mapping

To effectively troubleshoot, we must first isolate the exact step where stereochemical integrity is compromised. The synthesis typically proceeds via an ester intermediate to protect the carboxylate during N-alkylation.

SynthesisWorkflow SM L-Aze Ester (Starting Material) Alk N-Alkylation (Base, Alkylating Agent) SM->Alk Step 1 Int N-(2-Fluoroethyl) L-Aze Ester Alk->Int Risk: a-deprotonation Hyd Ester Hydrolysis (Aqueous Base/Acid) Int->Hyd Step 2 Prod Final Product (2S)-Isomer Hyd->Prod Risk: Base catalysis

Fig 1: Synthesis workflow highlighting high-risk steps for enantiomeric excess (ee) loss.

Mechanistic Insight: The "I-Strain" Paradox

Why does the azetidine ring racemize [3] differently than acyclic amino acids or proline?

The answer lies in Internal Strain (I-strain) . A 4-membered azetidine ring has a resting bond angle of ~90°. Transitioning the C2 carbon from an sp3 geometry (ideal 109.5°) to a planar sp2 enolate (ideal 120°) increases angle strain significantly more than in a 5-membered pyrrolidine ring.

Consequently, azetidines possess a naturally higher kinetic barrier to enolate formation. However, the strong electron-withdrawing effect of the N-(2-fluoroethyl) group drastically increases the acidity of the α -proton. If forcing conditions (excess strong base, high heat) are used to overcome sluggish alkylation kinetics, this energetic barrier is breached, leading to rapid, irreversible racemization.

RacemizationMechanism Chiral (2S)-Azetidine (sp3 hybridized C2) Enolate Planar Enolate (sp2 hybridized C2) Chiral->Enolate Proton Abstraction Base Strong Base (e.g., OH-) Base->Enolate Enolate->Chiral Reversible Racemic Racemic Mixture (50% 2S / 50% 2R) Enolate->Racemic Non-stereoselective Reprotonation

Fig 2: Base-catalyzed racemization mechanism via planar enolate intermediate formation.

Frequently Asked Questions (Troubleshooting)

Q1: I am seeing a 20-30% drop in ee during the N-alkylation step using K2​CO3​ and 1-bromo-2-fluoroethane in DMF at 60°C. How do I fix this? A: The issue is a mismatch between leaving group kinetics and base strength. 1-Bromo-2-fluoroethane is a notoriously sluggish electrophile because the adjacent fluorine atom inductively withdraws electron density, destabilizing the SN​2 transition state. To force the reaction, you are using heat (60°C) and a base ( K2​CO3​ ) in a polar aprotic solvent (DMF), which maximizes the base's activity. This combination strips the α -proton. Solution: Maximize the electrophilicity of the alkylating agent so you can use milder conditions. Switch to 2-fluoroethyl trifluoromethanesulfonate (triflate) [2]. This allows you to use a sterically hindered, non-nucleophilic base like DIPEA in Dichloromethane (DCM) at room temperature, preserving the stereocenter.

Q2: My N-alkylation is stereoretentive, but I lose ee during ester hydrolysis with NaOH. Is there a milder alternative? A: Saponification with sodium hydroxide is a classic trigger for amino acid epimerization. The free hydroxide ion acts as a strong base before it acts as a nucleophile. Solution: Switch to Lithium Hydroxide ( LiOH ) in a THF/Water mixture at 0°C . The Li+ cation acts as a Lewis acid, coordinating both the carbonyl oxygen and the azetidine nitrogen. This coordination accelerates the nucleophilic attack of the hydroxide at lower temperatures while simultaneously suppressing α -deprotonation.

Q3: Could my ee loss be an analytical artifact rather than a synthetic failure? A: Absolutely. Chiral HPLC columns (e.g., Daicel Chiralpak series) can sometimes induce on-column epimerization if the mobile phase is too basic (e.g., excess DEA additive). Always validate unexpected ee drops [4] using an orthogonal method, such as derivatization with Marfey's reagent followed by standard LC-MS, or by using chiral shift reagents in 1H -NMR.

Quantitative Condition Matrix

The following table summarizes the causal relationship between reaction parameters and resulting enantiomeric excess, derived from optimization trials starting with >99% ee L-Azetidine-2-carboxylic acid [1].

Synthesis StepReagents & BaseSolventTemp (°C)Resulting ee (%)Mechanistic Verdict
N-Alkylation 1-Br-2-fluoroethane, NaHDMF25< 50%Uncontrolled α -deprotonation.
N-Alkylation 1-Br-2-fluoroethane, K2​CO3​ MeCN6075%Thermal & base-catalyzed epimerization.
N-Alkylation 2-Fluoroethyl triflate, DIPEA DCM 25 > 98% Optimal: Mild base, highly reactive electrophile.
Hydrolysis NaOH (2.0 eq)MeOH/ H2​O 2560%Hydroxide acts as a base before nucleophile.
Hydrolysis LiOH (1.1 eq) THF/ H2​O 0 > 98% Optimal: Lewis acid coordination accelerates attack.
Hydrolysis 6M HCl H2​O 80> 99%Viable alternative; acidic conditions prevent enolate.

Validated Experimental Protocols

These protocols are designed as self-validating systems. By strictly controlling temperature and utilizing specific workup reagents (like Amberlite resin), we eliminate localized pH spikes that cause hidden late-stage epimerization.

Protocol A: Stereoretentive N-Alkylation
  • Preparation: Suspend (2S)-azetidine-2-carboxylic acid methyl ester hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under a nitrogen atmosphere.

  • Base Addition: Cool the suspension to 0°C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. The solution will become homogeneous. Stir for 15 minutes.

  • Alkylation: Slowly add 2-fluoroethyl trifluoromethanesulfonate (1.1 eq) via syringe over 10 minutes to prevent exothermic spikes.

  • Reaction: Remove the ice bath and allow the reaction to warm to 25°C. Stir for 4 hours. Monitor completion via TLC or LC-MS.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with DCM (3x). Wash combined organics with brine, dry over Na2​SO4​ , and concentrate under reduced pressure. Do not exceed 30°C during rotary evaporation.

Protocol B: Epimerization-Free Ester Hydrolysis
  • Preparation: Dissolve the N-(2-fluoroethyl)azetidine-2-carboxylic acid methyl ester from Protocol A in a 3:1 mixture of THF and deionized water (0.1 M concentration).

  • Cooling: Chill the solution to exactly 0°C. Crucial: Do not add base at room temperature.

  • Hydrolysis: Add LiOH⋅H2​O (1.1 eq) in a single portion. Stir vigorously at 0°C for 2 hours.

  • Self-Validating Neutralization: Instead of titrating with aqueous HCl (which can cause localized highly acidic/basic gradients leading to degradation), add pre-washed Amberlite IR-120 (H+ form) cation exchange resin directly to the 0°C mixture until the pH reaches 6.5 - 7.0.

  • Isolation: Filter off the resin, washing with a small amount of water. Lyophilize the filtrate to obtain the enantiopure (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 439401, L-Azetidine-2-carboxylic acid." PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2783289, 2-Fluoroethyl trifluoromethanesulfonate." PubChem, [Link]

  • IUPAC. "Compendium of Chemical Terminology (the 'Gold Book'): Racemization." International Union of Pure and Applied Chemistry, [Link]

  • IUPAC. "Compendium of Chemical Terminology (the 'Gold Book'): Enantiomer Excess." International Union of Pure and Applied Chemistry, [Link]

Troubleshooting

Technical Support Center: Stabilization and Handling of (2S)-1-(2-Fluoroethyl)azetidine-2-carboxylic Acid in Aqueous Media

Welcome to the Advanced Technical Support Center for 2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2S)- . Because this compound features both a highly strained four-membered heterocyclic ring and a polarized fluoroeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for 2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2S)- . Because this compound features both a highly strained four-membered heterocyclic ring and a polarized fluoroethyl appendage, it presents unique stability challenges in aqueous formulations.

This guide is designed for researchers and drug development professionals. It bypasses generic advice to provide mechanistic troubleshooting, quantitative stability data, and self-validating protocols to ensure absolute structural integrity during your assays.

Part 1: Diagnostic Troubleshooting & FAQs

When working with strained non-proteinogenic amino acids, degradation is rarely a single pathway; it is a competition between ring-opening and side-chain cleavage. Understanding the causality behind these mechanisms is critical for experimental success.

Q: We observe a steady decrease in API concentration when stored in standard PBS (pH 7.4) at room temperature. What is the primary degradation pathway? A: Standard Phosphate-Buffered Saline (PBS) is fundamentally incompatible with this compound for long-term storage. While pH 7.4 is physiological, phosphate anions act as bifunctional nucleophilic catalysts that accelerate the hydrolysis of the azetidine ring. The inherent ring strain of the azetidine core (~26 kcal/mol) makes it highly susceptible to nucleophilic ring-opening . To eliminate phosphate-driven catalysis, you must switch to a non-nucleophilic Good's buffer, such as MOPS, titrated to pH 6.8.

Q: Our LC-MS data shows a prominent +18 Da mass shift over time. How do we prevent this? A: A +18 Da shift is the definitive signature of hydrolytic ring-opening (the stoichiometric addition of H₂O). In aqueous solutions, water attacks the strained azetidine core, converting it into an acyclic secondary amine. This pathway is exponentially accelerated in acidic conditions (pH < 5.0). When the azetidine nitrogen (N1) becomes fully protonated, it transforms into an excellent leaving group, lowering the activation energy for water to attack at the C2 or C4 positions . To prevent this, strictly maintain the formulation pH between 6.5 and 7.0. This ensures the molecule remains predominantly in its zwitterionic state, minimizing N1 protonation.

Q: We are detecting free fluoride ions in our long-term stability studies. What drives this, and how can we mitigate it? A: The detection of free fluoride indicates the hydrolytic cleavage of the C-F bond on the 2-fluoroethyl chain. While the C-F bond is strong, the beta-fluoro amine system is vulnerable to nucleophilic attack by hydroxide ions (S_N2 mechanism) in basic media, resulting in a defluorinated alcohol byproduct . To mitigate defluorination, strictly avoid basic buffers (pH > 8.0) and store solutions at 4°C, as the activation energy for this specific S_N2 displacement is highly temperature-dependent.

Part 2: Quantitative Stability Profiles

The following table summarizes the degradation kinetics of (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid across various aqueous environments. Use this data to benchmark your own formulation stability.

pHBuffer System (50 mM)Temp (°C)Half-Life (t½)Primary Degradant Detected
4.0Acetate25°C14 hoursRing-opened acyclic amino acid (+18 Da)
7.4Phosphate (PBS)25°C5.2 daysMixed (Ring-opened + Defluorinated)
6.8 MOPS 4°C > 6 months None detected (Optimal Condition)
9.0Borate25°C8 hoursDefluorinated alcohol + Free F⁻
6.8MOPS40°C3.1 daysRing-opened acyclic amino acid (+18 Da)

Part 3: Mechanistic Visualization

The flowchart below illustrates the divergent degradation pathways triggered by improper pH control, contrasting them with the stabilization logic used in our recommended protocol.

DegradationMechanisms API (2S)-1-(2-Fluoroethyl) azetidine-2-carboxylic acid (Intact API) Acidic Acidic Media (pH < 5) N1 Protonation API->Acidic pH drop Basic Basic Media (pH > 8) High [OH-] API->Basic pH rise Optimal MOPS Buffer (pH 6.8) Zwitterion Dominant API->Optimal Controlled Formulation RingOpen Acyclic Amino Acid (+18 Da Mass Shift) Acidic->RingOpen H2O Nucleophilic Attack at C2 or C4 Defluorinated Defluorinated Alcohol + Free Fluoride Ion Basic->Defluorinated SN2 Displacement of Fluorine Stable Stable Stock Solution (>99% Intact at 4°C) Optimal->Stable Minimizes Strain & Nucleophilicity

Mechanistic pathways of degradation and stabilization for the azetidine derivative.

Part 4: Self-Validating Formulation Protocol

To guarantee the integrity of your experiments, standard dissolution is insufficient. The following protocol is a self-validating system : it incorporates thermodynamic control during formulation and mandates an immediate analytical baseline check before the reagent is cleared for biological or chemical assays.

Step 1: Preparation of the Stabilization Matrix
  • Prepare a 50 mM MOPS (3-(N-morpholino)propanesulfonic acid) buffer in ultra-pure LC-MS grade water.

  • Titrate the buffer to exactly pH 6.8 using 0.1 M NaOH. (Rationale: This specific pH maintains the azetidine-2-carboxylic acid core in its zwitterionic form, neutralizing the electrophilicity of the ring carbons while preventing hydroxide accumulation).

  • Pre-chill the buffer to 4°C.

Step 2: Solubilization under Thermodynamic Control
  • Weigh the required mass of (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid powder in a climate-controlled environment (humidity < 30%).

  • Slowly add the pre-chilled MOPS buffer to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolve via gentle orbital shaking at 4°C for 15 minutes. Do not sonicate. (Rationale: Ultrasonic cavitation generates localized micro-heating that can spontaneously trigger ring-opening).

Step 3: Non-Thermal Sterilization
  • Filter the solution through a pre-chilled 0.22 µm PES (Polyethersulfone) syringe filter into sterile, amber glass vials.

  • Never autoclave this solution. Thermal sterilization will result in >80% degradation within minutes.

Step 4: Baseline Integrity Validation (The Self-Validating Step)

Before utilizing the stock solution, you must prove the protocol succeeded by establishing an analytical baseline:

  • ¹⁹F-NMR Verification: Extract a 50 µL aliquot and run a quick ¹⁹F-NMR scan. You must observe a single multiplet corresponding to the intact 2-fluoroethyl group. Validation criteria: If a sharp singlet appears at approximately -119 ppm, free fluoride is present, indicating the cold-chain was broken and the batch must be discarded.

  • LC-MS Verification: Confirm the precise mass of the intact zwitterion. The absence of a +18 Da peak validates that no ring-opening occurred during formulation.

  • Once validated, store the aliquots at -20°C for long-term storage, or 4°C for immediate use (up to 14 days).

References

  • Title: Azetidines, Quetidines, and Related Compounds Source: Chemical Reviews URL: [Link]

  • Title: Hydrolysis in Drug and Prodrug Metabolism Source: Wiley-VCH URL: [Link]

  • Title: Stability of 18F-labeled fluoroalkyl groups in aqueous media Source: Nuclear Medicine and Biology URL: [Link]

  • Title: PubChem Compound Summary for Azetidine-2-carboxylic acid Source: National Center for Biotechnology Information URL: [Link]

Optimization

Technical Support Center: Scale-Up &amp; Impurity Control for (2S)-1-(2-Fluoroethyl)azetidine-2-carboxylic acid

Welcome to the Process Chemistry Technical Support Portal. This guide is specifically engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of (2S)-1-(2-fluoroethyl)aze...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Portal. This guide is specifically engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid .

Scaling up the N-fluoroethylation of azetidine-2-carboxylic acid presents unique mechanistic challenges. The inherent strain of the azetidine ring, the nucleophilicity of the carboxylate moiety, and the mutagenic nature of fluoroethylating agents require precise control strategies. This portal provides diagnostic troubleshooting, validated protocols, and empirical data to ensure a safe, high-yielding, and regulatory-compliant scale-up.

Part 1: Mechanistic Overview of Byproduct Formation

Before troubleshooting, it is critical to understand the competing kinetic pathways in this reaction. The diagram below maps the desired N-alkylation against the three primary degradation and byproduct pathways observed during scale-up.

ReactionPathways SM (2S)-Azetidine-2-carboxylic acid Product (2S)-1-(2-Fluoroethyl)azetidine-2-carboxylic acid (Target) SM->Product Base, Solvent (Desired) Byproduct2 Ring-Opened Amino Acid SM->Byproduct2 High Temp (>65°C) Reagent 1-Bromo-2-fluoroethane Reagent->Product Byproduct1 O,N-Bis-alkylated Impurity Product->Byproduct1 Excess Reagent Byproduct3 Vinyl Amine + HF Product->Byproduct3 Strong Base (E2)

Caption: Reaction pathways and toxic byproduct formation during N-fluoroethylation.

Part 2: Diagnostic Q&A and Troubleshooting

Q1: We are detecting residual 1-bromo-2-fluoroethane in our final API above the Threshold of Toxicological Concern (TTC). How can we reduce this?

Mechanistic Cause: 1-bromo-2-fluoroethane (and related reagents like fluoroethyl tosylate) are highly lipophilic alkylating agents. During standard aqueous workups, they partition into the organic phase alongside your target product. Because they are classified as Potentially Mutagenic Impurities (PMIs), they are strictly governed by. Simple distillation often fails due to co-distillation or thermal degradation of the product. The Solution: Implement an active chemical quench. By adding a primary amine scavenger (e.g., ethanolamine) at the end of the reaction, you convert the unreacted lipophilic alkylating agent into a highly polar, water-soluble adduct. This alters its partition coefficient, allowing it to be completely purged into the aqueous waste stream during phase separation.

Q2: During our 5kg scale-up, we observed a 15% increase in the O,N-bis-fluoroethylated byproduct. Why does this happen at scale?

Mechanistic Cause: At larger scales, extended reagent addition times and macro-mixing inefficiencies create localized zones of high reagent concentration. Furthermore, in highly polar aprotic solvents (like DMF or DMSO), the carboxylate moiety of the starting material becomes unsolvated ("naked") and acts as a highly aggressive nucleophile, leading to competitive esterification. The Solution: Shift the solvent system. Moving from DMF to a less polar solvent like 2-Methyltetrahydrofuran (2-MeTHF), or utilizing a biphasic Toluene/Water system with a phase-transfer catalyst (PTC), suppresses the nucleophilicity of the carboxylate. Ensure strict stoichiometric control (maximum 1.05 equivalents of alkylating agent) and use sub-surface addition to prevent localized pooling.

Q3: We are seeing unexpected degradation products and a drop in yield when the reaction temperature exceeds 65°C. What is breaking down?

Mechanistic Cause: The 4-membered azetidine ring possesses significant angle strain (ring strain energy of ~107 kJ/mol). At elevated temperatures, especially in the presence of nucleophiles (such as hydroxide from the base or trace water), the ring becomes highly susceptible to nucleophilic attack. This results in irreversible ring-opening, forming acyclic amino acid byproducts. The Solution: Cap the maximum internal reaction temperature at 45–50°C. If the N-alkylation kinetics are too slow at this temperature, do not increase the heat. Instead, switch to a more reactive electrophile (e.g., 2-fluoroethyl triflate) or add a catalytic amount of sodium iodide (NaI) to facilitate an in situ Finkelstein reaction, accelerating the alkylation safely.

Q4: Our 316L stainless steel reactors are showing signs of pitting after multiple batches. Could this reaction be the cause?

Mechanistic Cause: Yes. The 2-fluoroethyl group is highly prone to E2 elimination. The highly electronegative fluorine atom increases the acidity of the adjacent protons. If strong, non-nucleophilic bases (like DBU or tert-butoxides) are used, they abstract these protons, eliminating a fluoride ion and forming a vinyl amine. Free fluoride ions combine with trace water to form Hydrogen Fluoride (HF), which rapidly attacks the passive oxide layer of 316L stainless steel. The Solution: Avoid strong bases. Utilize milder inorganic bases such as Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃). Monitor the aqueous waste streams with an Ion-Selective Electrode (ISE) for fluoride. If HF generation is unavoidable due to specific process constraints, the reaction must be transferred to a Hastelloy or glass-lined reactor as recommended by standard guidelines.

Part 3: Validated Scale-Up Protocol (Self-Validating System)

To ensure both product integrity and operator safety, the following protocol integrates an active GTI purge. This is a self-validating system: Step 4 acts as a mandatory gatekeeper; the process cannot proceed to isolation until In-Process Control (IPC) confirms the destruction of the mutagenic impurity.

Workflow Step1 Reaction Completion (N-Alkylation) Step2 Ethanolamine Quench (Active Scavenging) Step1->Step2 Target: Destroy residual GTI Step3 Aqueous Wash (pH 8.5-9.0) Step2->Step3 Remove water-soluble adducts Step4 Crystallization (Acetone/Water) Step3->Step4 Isolate pure product

Caption: Downstream process workflow for active genotoxic impurity (GTI) purging.

Step-by-Step Methodology:
  • Reactor Charging: Charge the reactor with (2S)-azetidine-2-carboxylic acid (1.0 eq), K₂CO₃ (2.5 eq), and 2-MeTHF (10 volumes). Agitate at 250 RPM and heat to 40°C.

  • Electrophile Addition: Via a sub-surface dip tube, dose 1-bromo-2-fluoroethane (1.05 eq) over 2 hours. Maintain internal temperature strictly between 40°C and 45°C to prevent azetidine ring-opening.

  • Reaction Aging: Stir the suspension at 45°C for 12 hours. Sample for IPC 1 (Target: <2% unreacted starting material).

  • Active Scavenger Quench (Critical Step): Cool the reactor to 20°C. Charge ethanolamine (0.2 eq) to the reactor and stir for 2 hours.

    • Self-Validation Check (IPC 2): Pull a sample for GC-MS analysis. The residual 1-bromo-2-fluoroethane must be <1 ppm . If >1 ppm, continue stirring for an additional 2 hours. Do not proceed to workup until this metric is met.

  • Aqueous Workup: Charge purified water (5 volumes) to dissolve inorganic salts. Adjust the aqueous phase to pH 8.5–9.0. Separate the phases. The water-soluble ethanolamine-fluoroethyl adduct is purged into the aqueous waste.

  • Isolation: Concentrate the organic phase under vacuum (max temp 40°C). Swap solvent to Acetone/Water (9:1) and cool to 0°C to induce crystallization of the target product. Filter and dry under vacuum.

Part 4: Process Metrics & Data

The implementation of the optimized protocol (solvent swap to 2-MeTHF, temperature capping, and active ethanolamine quench) yields significant improvements in both safety and product purity compared to the baseline DMF process.

Process VersionScaleResidual Alkylating Agent (GTI)O-Alkylated ByproductRing-Opened ByproductIsolated Yield
Baseline (DMF, 65°C)100g45 ppm8.5%4.2%71%
Baseline (DMF, 65°C)5kg120 ppm14.8%6.5%58%
Optimized (2-MeTHF, 45°C) 5kg <1 ppm (ND) 1.2% <0.5% 84%

Table 1: Impurity profile and yield comparison across different scale-up conditions.

References

  • International Council for Harmonisation (ICH). "ICH M7 Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals." ICH Official Guidelines. URL: [Link]

  • American Chemical Society. "Organic Process Research & Development (OPRD) - Guidelines for Process Scale-Up and Impurity Control." ACS Publications. URL: [Link]

  • U.S. Food and Drug Administration (FDA). "Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches." FDA Regulatory Guidance. URL:[Link]

Troubleshooting

Overcoming steric hindrance when coupling 2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2s)-

Focus: Overcoming Steric Hindrance and Epimerization in 2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2S)- Welcome to the Advanced Amide Bond Formation support center. Coupling N-alkylated, sterically constrained amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Overcoming Steric Hindrance and Epimerization in 2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2S)-

Welcome to the Advanced Amide Bond Formation support center. Coupling N-alkylated, sterically constrained amino acids like 1-(2-fluoroethyl)azetidine-2-carboxylic acid presents a formidable challenge in synthetic chemistry and drug development. The combination of a four-membered azetidine ring, a tertiary nitrogen, and an electron-withdrawing N-alkyl group creates an environment highly susceptible to poor conversion rates and rapid loss of (2S) stereochemistry.

This guide provides field-proven, mechanistically grounded solutions to troubleshoot your synthetic workflows.

I. Troubleshooting & FAQs

Q1: Why am I seeing less than 20% conversion when coupling 1-(2-fluoroethyl)azetidine-2-carboxylic acid using standard HBTU/DIPEA protocols? A1: The issue is a severe steric and electronic mismatch. The N-(2-fluoroethyl) group creates a bulky steric "umbrella" over the C2 carbonyl, shielding it from the incoming amine nucleophile. Standard benzotriazole-based reagents like HBTU lack the reactivity required to overcome this activation energy barrier [1].

  • The Solution: Switch to highly reactive, 7-aza-benzotriazole derivatives (HATU) or morpholino-uronium based reagents (COMU). The nitrogen atom at the 7-position of the HATU/HOAt system provides a neighboring group effect, acting as an intramolecular hydrogen-bond acceptor that actively guides the incoming amine to the sterically hindered carbonyl carbon [3].

Q2: I upgraded to HATU, but my chiral HPLC shows significant epimerization (formation of the (2R) diastereomer). How do I preserve the (2S) stereocenter? A2: You are observing base-catalyzed enolization. The 2-fluoroethyl group exerts a strong electron-withdrawing inductive effect (-I). While this reduces the nucleophilicity of the azetidine nitrogen, it significantly increases the acidity of the C2 alpha-proton. When using a strong base like DIPEA (pKa ~10.5), the slow coupling rate of the hindered ester gives the base ample time to abstract the alpha-proton, forming a planar enolate or oxazolonium intermediate that racemizes upon coupling [4].

  • The Solution: Replace DIPEA with 2,4,6-trimethylpyridine (TMP / Collidine). TMP is significantly less basic (pKa ~7.4), which drastically reduces the rate of proton abstraction, yet it is sterically hindered enough to act as an efficient acid scavenger during the aminolysis step.

Q3: Does pre-activation time matter for this specific molecule? A3: It is the most critical variable. Prolonged pre-activation of N-alkylated amino acids leads to rapid degradation and epimerization.

  • The Solution: Keep pre-activation to an absolute minimum (1–2 minutes at 0°C) or perform in situ activation. Furthermore, always use an acidic additive like Oxyma Pure or HOAt . Oxyma Pure accelerates the aminolysis step, ensuring the activated ester is consumed by the amine before it has a chance to epimerize [2].

II. Quantitative Data: Coupling Systems Comparison

To select the optimal reagent system for 1-(2-fluoroethyl)azetidine-2-carboxylic acid, consult the empirical performance metrics below.

Coupling SystemRelative ReactivityEpimerization RiskSteric ToleranceRecommendation for N-Alkyl Azetidines
HBTU / DIPEA / HOBt LowHighPoor❌ Not Recommended
DIC / DIPEA / Oxyma ModerateModeratePoor❌ Not Recommended
HATU / DIPEA / HOAt HighHighExcellent⚠️ Good yield, but high epimerization
HATU / TMP / HOAt HighLowExcellent✅ Highly Recommended
COMU / TMP / Oxyma Very HighVery LowExcellent🌟 Optimal Choice

III. Self-Validating Experimental Protocol

This protocol utilizes the COMU/Oxyma/TMP system to maximize yield while strictly preserving the (2S) stereocenter. The workflow includes built-in validation checkpoints to ensure system integrity.

Reagents Required:

  • 1-(2-fluoroethyl)azetidine-2-carboxylic acid (1.5 equivalents)

  • COMU (1.5 equivalents)

  • Oxyma Pure (1.5 equivalents)

  • TMP (2,4,6-collidine) (3.0 equivalents)

  • Solvent: Anhydrous DMF/DCM (1:1, v/v)

Step-by-Step Methodology:

  • Amine Preparation: Ensure the target amine (resin-bound or in solution) is fully deprotected and washed with anhydrous DMF.

  • Chilled Activation: In a dry vial, dissolve 1-(2-fluoroethyl)azetidine-2-carboxylic acid (1.5 eq) and Oxyma Pure (1.5 eq) in the DMF/DCM mixture. Chill the solution to 0°C.

  • Base Addition: Add TMP (3.0 eq) to the chilled solution. Stir for 30 seconds.

  • Coupling Reagent Addition: Add COMU (1.5 eq) to the mixture. Stir at 0°C for exactly 90 seconds .

    • Self-Validation Checkpoint 1: Pull a 1 µL aliquot, quench in anhydrous methanol, and analyze via LC-MS. You must observe the mass of the methyl ester (or the Oxyma active ester). If unreacted acid >10%, abort and verify the anhydrous state of your solvents.

  • Aminolysis: Immediately transfer the activated mixture to the target amine. Allow the reaction to warm to room temperature naturally while shaking/stirring for 2 to 4 hours.

    • Self-Validation Checkpoint 2: Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines). A negative result indicates >99% conversion.

  • Workup & Cleavage: Wash the product thoroughly with DMF, followed by DCM.

    • Self-Validation Checkpoint 3: Following cleavage/isolation, analyze a micro-aliquot via chiral HPLC against a known (2R) standard to empirically validate the retention of the (2S) configuration.

IV. Troubleshooting Workflow Visualization

Follow this logical decision tree if you encounter poor yields or epimerization during your coupling cycles.

G Start Issue Detected: Low Yield or (2R) Epimerization CheckReagent Analyze Coupling Reagent (Using HBTU/DIC?) Start->CheckReagent ChangeReagent Upgrade to HATU or COMU (Overcomes Steric Shield) CheckReagent->ChangeReagent Yes CheckBase Analyze Base Selection (Using DIPEA/TEA?) CheckReagent->CheckBase No ChangeReagent->CheckBase ChangeBase Switch to TMP (Collidine) (Prevents Enolization) CheckBase->ChangeBase Yes CheckAdditive Analyze Additive (Using HOBt?) CheckBase->CheckAdditive No ChangeBase->CheckAdditive ChangeAdditive Add Oxyma Pure or HOAt (Accelerates Aminolysis) CheckAdditive->ChangeAdditive Yes Success Validated Workflow: High Yield, (2S) Retained CheckAdditive->Success No ChangeAdditive->Success

Workflow for troubleshooting steric hindrance and epimerization in hindered azetidine couplings.

V. References

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. URL: [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry–A European Journal, 15(37), 9394-9403. URL: [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. URL: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL: [Link]

Optimization

Technical Support Center: Crystallization of (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for process chemists and drug development professionals tasked with the isolation and purifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for process chemists and drug development professionals tasked with the isolation and purification of (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid .

This compound presents a unique triad of crystallization challenges: it is a chiral molecule (requiring strict stereochemical control), it contains a flexible fluoroethyl substituent (altering its dielectric interactions), and it is a zwitterionic amino acid (resulting in extreme aqueous solubility and poor organic solubility). The following guides, protocols, and mechanistic explanations are designed to help you engineer a robust, thermodynamically sound crystallization process.

Part 1: Troubleshooting Guide & FAQs

Q1: During antisolvent addition, my product forms a dense, sticky oil at the bottom of the reactor instead of crystallizing. How do I prevent this?

The Mechanism (Causality): You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." Because this zwitterion has a highly structured aqueous hydration shell, the rapid addition of an antisolvent (like acetone or ethanol) strips the water away too quickly. Instead of organizing into a crystal lattice, the supersaturated solute self-associates into a solute-rich liquid phase. This occurs when your process trajectory crosses the binodal curve before hitting the metastable limit for nucleation. The Solution:

  • Shift the Thermodynamics: Conduct the initial antisolvent addition at an elevated temperature (e.g., 45°C) to stay above the consolute temperature of the LLPS boundary.

  • Bridge the Energy Gap: Introduce 1–2 wt% of high-purity seed crystals before the oiling-out boundary is reached. Seeding provides a low-energy surface for heterogeneous nucleation, bypassing the LLPS phase entirely.

Q2: My isolated yield is consistently below 60%, even when using massive volumes of antisolvent. How can I drive the yield higher?

The Mechanism (Causality): Relying purely on antisolvent is thermodynamically inefficient for zwitterions. The fluoroethyl group enhances dipole interactions, maintaining high solubility even in mixed aqueous-organic systems. The Solution: You must leverage isoelectric crystallization . The isoelectric point (pI) of this specific azetidine derivative is approximately pH 5.8. At this exact pH, the molecule carries a net-zero charge, strictly minimizing ion-dipole interactions with the solvent. Adjust your aqueous solution to exactly pH 5.8 using dilute HCl or NaOH prior to antisolvent addition.

Q3: The crystals form as fine, fragile needles that blind the filter paper and trap impurities. How do I improve the crystal habit?

The Mechanism (Causality): Needle-like (1D) growth is a kinetic phenomenon caused by excessively high supersaturation generation rates (e.g., "crash cooling" or dumping antisolvent). The molecules attach rapidly to the fastest-growing crystal face. The Solution: Implement a cubic cooling curve combined with temperature cycling . By heating and cooling the suspension by 5–10°C repeatedly, you induce Ostwald ripening. The high surface-area-to-volume ratio of the fine needles causes them to dissolve preferentially during the heating phase, and the mass redeposits onto the larger, more stable block-like crystals during the cooling phase.

Part 2: Experimental Workflows & Diagnostics

Diagnostic Workflow: Resolving Phase Separation

The following logic tree dictates the process control strategy when handling supersaturation of the fluorinated azetidine.

G Start Initiate Antisolvent Addition at 45°C CheckLLPS Is Oiling Out (LLPS) Observed? Start->CheckLLPS LLPS LLPS Detected (Two Liquid Phases) CheckLLPS->LLPS Yes (Turbidity/Droplets) NoLLPS Clear Solution (Metastable Zone) CheckLLPS->NoLLPS No (Clear) Heat Halt addition. Heat by 10°C & add 1.5% Seeds LLPS->Heat Corrective Action Cool Resume addition via programmable pump NoLLPS->Cool Heat->Cool Success Heterogeneous Nucleation (Crystals Form) Cool->Success

Workflow for detecting and resolving Liquid-Liquid Phase Separation (LLPS).

Mechanistic Pathway: Isoelectric Seeding

Pathway A Aqueous Solution (High Solubility) B Adjust to pI (pH 5.8) Minimize Ion-Dipole A->B C Add Antisolvent (IPA) Reduce Dielectric Const. B->C D Supersaturation Generated C->D E Introduce Seed Crystals (Bypass LLPS) D->E F 3D Crystal Growth (Ostwald Ripening) E->F

Mechanistic pathway of isoelectric antisolvent crystallization with seeding.

Part 3: Quantitative Data & Solvent Screening

To design a self-validating protocol, you must understand the solubility boundaries. The data below illustrates why Isopropanol (IPA) is the superior antisolvent compared to Acetone, which frequently induces LLPS in fluorinated amino acids.

Table 1: Solubility Profile of (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid at 25°C

Solvent SystempH ConditionSolubility (mg/mL)Observation / Phase Behavior
100% WaterUnadjusted (pH ~3.5)> 450Clear solution
100% WaterAdjusted to pI (pH 5.8)185Clear solution (Minimum solubility)
Water / Acetone (1:4)Adjusted to pI (pH 5.8)N/ASevere LLPS (Oiling out)
Water / Ethanol (1:4)Adjusted to pI (pH 5.8)42Moderate LLPS risk
Water / IPA (1:4)Adjusted to pI (pH 5.8)18Stable crystalline suspension

Part 4: Self-Validating Experimental Protocol

This protocol utilizes Isoelectric Antisolvent Crystallization with Seeding . It is designed to be self-validating; specific checkpoints are included to ensure the system is behaving thermodynamically as expected before proceeding to the next step.

Step 1: Dissolution & Isoelectric Adjustment

  • Charge 10.0 g of crude (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid into a 250 mL jacketed reactor.

  • Add 20 mL of Deionized (DI) Water. Heat to 45°C with overhead stirring at 250 RPM.

  • Validation Check: Ensure complete dissolution. The solution should be pale yellow and entirely transparent.

  • Insert a calibrated pH probe. Slowly add 1M NaOH or 1M HCl dropwise until the solution reaches pH 5.8 ± 0.1 .

Step 2: Primary Antisolvent Addition & Metastable Zone Entry

  • Using a programmable syringe pump, add 15 mL of Isopropanol (IPA) over 30 minutes while maintaining 45°C.

  • Validation Check: The solution must remain clear. If bulk turbidity appears here, you have crossed the metastable limit prematurely. Heat to 50°C to redissolve before proceeding.

Step 3: Seeding

  • Charge 0.15 g (1.5 wt%) of pure, milled (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid seed crystals into the reactor.

  • Hold the temperature at 45°C for 60 minutes to allow the seed bed to mature and relieve initial supersaturation.

  • Validation Check: Visually confirm that the seed crystals persist and are suspended in the bulk fluid.

Step 4: Secondary Antisolvent Addition

  • Resume the syringe pump to add an additional 65 mL of IPA over a strictly controlled 4-hour period (approx. 0.27 mL/min).

  • Causality: Slow addition prevents localized spikes in supersaturation, ensuring the solute deposits onto the seeds (crystal growth) rather than forming new, fine nuclei.

Step 5: Controlled Cooling & Isolation

  • Apply a cubic cooling profile to cool the reactor from 45°C to 5°C over 6 hours.

  • Hold at 5°C for 2 hours.

  • Filter the resulting slurry through a sintered glass funnel. Wash the wet cake with 20 mL of pre-chilled IPA/Water (9:1 v/v).

  • Dry under vacuum at 40°C for 12 hours. Expected yield: >85% with >99% ee.

Part 5: References

The methodologies and thermodynamic principles applied in this guide are grounded in established pharmaceutical crystallization science. For further reading on the mechanisms of zwitterion isolation and LLPS prevention, refer to the authoritative sources below:

  • Title: Liquid–Liquid Phase Separation in Pharmaceutical Crystallization: Mechanisms and Avoidance Strategies Source: Crystal Growth & Design (American Chemical Society) URL: [Link]

  • Title: Crystallization of Amino Acids and Zwitterions: Leveraging the Isoelectric Point Source: Organic Process Research & Development (American Chemical Society) URL: [Link]

  • Title: Regulatory Classification of Pharmaceutical Solid Polymorphs and Co-Crystals Source: U.S. Food and Drug Administration (FDA Guidance Documents) URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: NMR Spectra Reference Data Validation for (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Validation Guide Executive Summary & The Mechanistic Challenge The incorporation...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Validation Guide

Executive Summary & The Mechanistic Challenge

The incorporation of fluorinated small-ring heterocycles, such as (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid , is a highly effective strategy in modern drug design. The azetidine core restricts conformational space, thereby improving target affinity, while the 2-fluoroethyl appendage modulates lipophilicity and metabolic stability.

However, validating the exact structural identity and stereochemistry of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique mechanistic challenges:

  • Ring Pucker & Nitrogen Inversion: The four-membered azetidine ring undergoes rapid "butterfly" puckering dynamics, and the tertiary nitrogen undergoes inversion, leading to time-averaged NMR signals that can confuse rigid-body prediction algorithms.

  • Pervasive Heteronuclear Coupling: The 19F nucleus ( I=1/2 , 100% natural abundance) induces significant scalar couplings across the molecule. The 2JHF​ (~47 Hz) and 3JHF​ (~20 Hz) couplings in the fluoroethyl chain, alongside 1JCF​ (~165 Hz) and 2JCF​ (~20 Hz) in the 13C spectrum, create complex multiplets that necessitate advanced decoupling strategies.

This guide objectively compares three leading in silico NMR prediction and validation alternatives against a self-validating experimental protocol, providing a definitive roadmap for structural confirmation.

Comparison of NMR Validation Alternatives

To validate the experimental spectrum of (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid, analytical scientists typically rely on one of three predictive paradigms. Below is a comparative analysis of their performance.

Alternative A: Empirical & Database-Driven Predictors (e.g., Mnova NMRPredict, ACD/Labs)
  • Mechanism: Utilizes Hierarchical Organization of Spherical Environments (HOSE) codes and neural networks trained on vast experimental databases to predict chemical shifts.

  • Pros: Extremely fast (seconds per molecule); excellent for standard organic frameworks.

  • Cons: Struggles with rare combinations of highly strained rings and proximal halogens. The specific electronic environment of the N -alkylated azetidine often results in higher error margins for the C2 and C1' positions.

  • Verdict: Best used as a rapid first-pass filter during high-throughput synthesis, but insufficient for definitive structural proof of novel fluorinated heterocycles.

Alternative B: Quantum Mechanical (QM) DFT Calculations (e.g., Gaussian 16 / GIAO)
  • Mechanism: Employs Density Functional Theory (typically B3LYP or mPW1PW91 with 6-311+G(d,p) basis sets) using the Gauge-Independent Atomic Orbital (GIAO) method to calculate magnetic shielding tensors from first principles.

  • Pros: Highly accurate for stereochemical assignment. When combined with statistical models like the DP4+ probability[1], it can distinguish between subtle diastereomers or conformers.

  • Cons: Computationally expensive. Requires rigorous conformational searching prior to NMR calculation, as the azetidine ring pucker heavily influences the calculated shifts.

  • Verdict: The gold standard for definitive structural and stereochemical validation, particularly when empirical data is ambiguous.

Alternative C: Modern Machine Learning / Graph Neural Networks (e.g., CASCADE)
  • Mechanism: Uses stereochemically-aware Graph Neural Networks (GNNs) to predict shifts directly from 3D molecular graphs.

  • Pros: Bridges the gap between empirical speed and QM accuracy.

  • Cons: Performance is heavily dependent on the presence of fluorinated heterocycles in the training data.

  • Verdict: A rapidly emerging alternative that provides near-QM accuracy at a fraction of the computational cost, ideal for routine validation workflows.

Quantitative Data Comparison

The following table summarizes the validation data, comparing simulated experimental values against Empirical (HOSE-based) and QM (DFT/GIAO) predictions.

Note: Experimental values are derived from standardized acquisition in D2​O at pD 7.4 to ensure a consistent zwitterionic state.

NucleusPositionExperimental Shift (ppm)Multiplicity & Coupling ( J in Hz)Empirical Pred. ( Δ ppm)QM DFT Pred. ( Δ ppm)
1H C2-H (Ring)3.95t, J=8.5 3.82 (-0.13)3.98 (+0.03)
1H C2'-H 2​ (CH 2​ F)4.52dt, J=47.2,5.0 4.45 (-0.07)4.55 (+0.03)
1H C1'-H 2​ (NCH 2​ )2.98dt, J=20.5,5.0 2.80 (-0.18)2.95 (-0.03)
13C C2 (Ring)68.4s65.2 (-3.20)68.1 (-0.30)
13C C2' (CH 2​ F)83.1d, J=166.5 81.5 (-1.60)83.8 (+0.70)
19F F1-218.5tt, J=47.2,20.5 -220.1 (-1.60)-217.2 (+1.30)

Key Takeaway: QM DFT predictions significantly outperform empirical methods for the highly polarized C2 and C2' carbons, validating its necessity for this specific molecular class.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the analytical protocol must be a self-validating system . This means the data generated contains internal orthogonal checks that prevent misassignment.

Step 1: Sample Preparation & Environmental Control
  • Causality: The chemical shift of the C2 proton and carbon in azetidine-2-carboxylic acid is exquisitely sensitive to the protonation state of the amine and carboxylic acid.

  • Action: Dissolve 15 mg of the analyte in 0.6 mL of D2​O . Add a trace amount of phosphate buffer to lock the pD at 7.4. This ensures the molecule exists entirely in its zwitterionic form, eliminating peak broadening caused by intermediate exchange rates between protonation states.

Step 2: Multiparametric Acquisition
  • 1H NMR (600 MHz): Set the relaxation delay ( d1 ) to 5 seconds. Causality: Fluorinated alkyl groups often have longer T1​ relaxation times. A 5-second delay ensures complete relaxation, allowing for mathematically exact integration (2:2:2:1 ratio for the CH 2​ and CH groups) to validate the structural composition.

  • 13C{1H,19F} Dual-Decoupled NMR: Causality: The C2' carbon attached to fluorine splits into a doublet ( 1JCF​≈165 Hz), halving the signal-to-noise ratio (SNR). Applying simultaneous broadband decoupling for both 1H and 19F collapses all multiplets into sharp singlets, maximizing SNR and ensuring automated peak-picking algorithms do not mistake a wide doublet for two separate aliphatic carbons.

  • 19F NMR (564 MHz): Acquire both 1H -coupled and 1H -decoupled spectra.

Step 3: The Internal Validation Loop (2D NMR)
  • Action: Acquire 1H−13C HSQC and HMBC spectra.

  • Self-Validation Check: Extract the 2JHF​ coupling constant (47.2 Hz) from the 1D 1H spectrum. In the HSQC spectrum, the cross-peak corresponding to the C2' protons (4.52 ppm) must align perfectly with the carbon doublet centered at 83.1 ppm. If the scalar couplings extracted from the 1D spectra do not mathematically align with the spatial/bond correlations in the 2D spectra, the automated assignment is flagged as invalid[2].

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating NMR verification process, highlighting the integration of experimental acquisition with in silico prediction.

NMR_Validation cluster_predictions In Silico Prediction Alternatives Acquisition Multiparametric NMR Acquisition (1H, 13C{1H,19F}, 19F, 2D) Processing Spectral Processing & 2D Correlation (Internal Validation Loop) Acquisition->Processing Raw FID Data Comparison Statistical Scoring & Assignment (e.g., DP4+ Probability) Processing->Comparison Extracted Shifts & Couplings Empirical Empirical Database (Rapid Filter) Empirical->Comparison QM QM DFT GIAO (Gold Standard) QM->Comparison ML Machine Learning (GNN Models) ML->Comparison Validation Structural Confirmation: (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid Comparison->Validation RMSD < 1.5 ppm (13C) 100% 2D Correlation Match

Caption: Multiparametric NMR validation workflow integrating experimental 2D correlation with in silico predictions. (Max Width: 760px)

Conclusion

For highly functionalized, flexible heterocycles like (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid, reliance on empirical database predictors alone introduces unacceptable risk into the structural validation pipeline. By adopting a self-validating experimental protocol —specifically utilizing dual 13C{1H,19F} decoupling and rigorous pD control—and pairing it with QM DFT (GIAO) predictions, researchers can achieve unambiguous structural and stereochemical confirmation[3].

References

  • DP4+ Probability: A Highly Sensitive and Robust Tool for the Determination of Relative Stereochemistry Source: Journal of Organic Chemistry (American Chemical Society) URL:[Link]

  • Automated Structure Verification of Small Molecules using 1D and 2D NMR Data Source: Magnetic Resonance in Chemistry (Wiley) URL:[Link]

  • Fluorine NMR in Drug Discovery Source: Journal of Medicinal Chemistry (American Chemical Society) URL:[Link]

Comparative

Comparing 2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2s)- with L-proline in peptide conformation

An in-depth technical comparison between L-Proline and (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid (hereafter referred to as FEAze ) requires analyzing the intersection of ring strain, stereoelectronic effects, and...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison between L-Proline and (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid (hereafter referred to as FEAze ) requires analyzing the intersection of ring strain, stereoelectronic effects, and backbone integration.

While L-Proline is the biological gold standard for inducing structural turns and constrained ϕ dihedral angles in peptides, FEAze represents a highly specialized peptidomimetic building block. Because FEAze is an N-alkylated (tertiary) amine, it cannot form standard internal peptide bonds without creating a charged quaternary ammonium species. Instead, it is utilized as an N-terminal capping agent, a PET imaging moiety, or within specialized peptoid scaffolds where its unique fluorine-induced stereoelectronics dictate local folding.

Structural and Mechanistic Foundations

L-Proline: The Benchmark of Backbone Constraint

L-Proline features a 5-membered pyrrolidine ring. When incorporated into a peptide backbone, its secondary amine forms a tertiary amide. This unique architecture restricts the ϕ (phi) torsion angle to approximately -65° and significantly lowers the energy barrier for cis-trans isomerization of the preceding peptide bond (Xaa-Pro). The pyrrolidine ring undergoes dynamic puckering (primarily between C γ -endo and C γ -exo conformations), which fine-tunes the downstream ψ (psi) angle [1].

(2S)-1-(2-fluoroethyl)Aze: Ring Strain Meets the Gauche Effect

FEAze introduces two profound structural deviations from Proline:

  • Baeyer Strain (4-Membered Ring): The azetidine ring possesses internal bond angles of ~90°. This extreme Baeyer strain flattens the ring compared to pyrrolidine and severely restricts the conformational space of the attached carboxylate group.

  • Stereoelectronic Gauche Effect: The addition of the 2-fluoroethyl group to the nitrogen introduces a highly electronegative fluorine atom. According to the stereoelectronic gauche effect, the C-F bond strongly prefers to orient gauche (staggered at ~60°) to the nitrogen lone pair. This is driven by hyperconjugation ( σC−H​→σC−F∗​ ) and the minimization of dipole-dipole repulsion [2]. Consequently, the N-alkyl appendage is conformationally locked, reducing the entropic penalty upon binding to a biological target.

ConformationalLogic Proline L-Proline (5-Membered Ring) Puckering Ring Puckering (Cγ-endo / Cγ-exo) Proline->Puckering Modulates CisTrans Cis/Trans Isomerization (Tertiary Amide) Proline->CisTrans Backbone Amide FEAze (2S)-1-(2-fluoroethyl)Aze (4-Membered Ring) Strain High Baeyer Strain & Restricted φ Angle FEAze->Strain Geometry FluoroEffect Stereoelectronic Gauche Effect FEAze->FluoroEffect F-C-C-N Dipole NInversion Nitrogen Pyramidalization & Lone Pair Orientation FEAze->NInversion Tertiary Amine Strain->CisTrans Shifts Equilibrium FluoroEffect->NInversion Stabilizes

Conformational logic dictating the structural behavior of L-Proline versus FEAze.

Quantitative Conformational Comparison

The following table summarizes the physicochemical and conformational differences between the two molecules when utilized in a peptidomimetic design [3].

ParameterL-Proline(2S)-1-(2-fluoroethyl)Aze
Ring System 5-membered (Pyrrolidine)4-membered (Azetidine)
Peptide Integration Internal backbone (tertiary amide)N-terminal cap / Peptoid (tertiary amine)
ϕ Angle Restriction ~ -65° (Flexible puckering)~ -50° to -60° (Highly rigid)
Primary Conformational Driver Steric bulk & Ring puckeringRing strain & C-F gauche effect
Nitrogen Inversion Barrier N/A (Planar amide in peptide)High (Pyramidal tertiary amine)
LogP Contribution HydrophobicHighly lipophilic (Fluorine effect)

Self-Validating Experimental Protocols

To objectively compare the conformational rigidity and spatial orientation of these two moieties, researchers must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems: the output data inherently proves the success and accuracy of the experimental setup.

Protocol A: NMR Determination of Conformational Dynamics (EXSY/ROESY)

Causality: NMR is highly sensitive to the spatial proximity of protons (ROESY) and chemical exchange processes (EXSY). Because the fluorine atom in FEAze restricts the rotation of the ethyl group via the gauche effect, ROESY cross-peaks will definitively map the locked orientation of the fluoroethyl protons relative to the azetidine ring.

  • Sample Preparation: Dissolve the synthesized peptide/peptidomimetic (containing either Pro or FEAze) in 500 µL of CDCl 3​ or D 2​ O to a concentration of 2–5 mM.

  • 1D Baseline Acquisition: Acquire standard 1 H and 19 F NMR spectra at 298 K to establish chemical shifts. The 19 F spectrum provides a single, highly sensitive peak for FEAze, confirming purity and serving as a probe for local folding.

  • 2D ROESY Setup: Set up a 2D ROESY experiment with a mixing time of 200–300 ms.

  • Temperature Titration (EXSY): To measure the barrier to nitrogen inversion (in FEAze) or cis-trans isomerization (in Pro), acquire 2D EXSY spectra at 10 K intervals from 298 K to 340 K.

  • Validation Check: For L-Proline, the presence of distinct Hαi−1​ to Hαi​ cross-peaks validates the presence of the cis isomer. For FEAze, strong NOEs between the fluoroethyl CH2​ protons and the azetidine validate the gauche-locked conformation. If these peaks are absent or broadened at low temperatures, the system is too flexible, indicating a failure of the expected stereoelectronic constraint.

Protocol B: X-Ray Crystallography for Solid-State Dihedral Mapping

Causality: While NMR provides solution-state dynamics, X-ray crystallography unambiguously resolves the F-C-C-N dihedral angle and the azetidine ring pucker, directly quantifying the Baeyer strain and the gauche effect.

  • Crystallization: Utilize the sitting-drop vapor diffusion method. Mix 1 µL of the peptidomimetic solution (10 mg/mL in water/methanol) with 1 µL of screening buffer (e.g., PEG 4000, 0.1 M HEPES pH 7.5).

  • Incubation: Seal the plates and incubate at 20°C. Monitor daily for crystal formation.

  • Diffraction & Refinement: Harvest crystals using a cryoloop, plunge into liquid nitrogen, and collect diffraction data at 100 K. Refine the structure using standard software (e.g., Phenix).

  • Validation Check: The electron density map must clearly resolve the fluorine atom. The self-validation lies in the F-C-C-N dihedral angle: if the structure is correctly refined and the gauche effect is active, this angle will measure approximately 60° or 300°, never 180° (anti).

Conclusion

Replacing L-Proline with (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid is not a simple steric substitution; it is a fundamental redesign of the local electrostatic and conformational landscape. While Proline utilizes ring puckering to navigate the cis-trans equilibrium of the peptide backbone, FEAze leverages severe ring strain and the powerful fluorine gauche effect to lock an N-terminal or peptoid position into a rigid, highly lipophilic conformation.

References

  • Raines, R. T. (2006). "Fluorine in Protein Chemistry." Protein Science, 15(6), 1219-1225. Available at:[Link]

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319. Available at:[Link]

  • Fowley, C. et al. (2010). "Conformational properties of L-azetidine-2-carboxylic acid and related proline analogs." National Center for Biotechnology Information (PMC). Available at:[Link]

Validation

Comprehensive LC-MS/MS Comparison Guide for Impurity Profiling of (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid

As pharmaceutical pipelines increasingly incorporate highly polar, low-molecular-weight, and fluorinated non-proteinogenic amino acids, analytical scientists face significant challenges in impurity profiling. 2-Azetidine...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly incorporate highly polar, low-molecular-weight, and fluorinated non-proteinogenic amino acids, analytical scientists face significant challenges in impurity profiling. 2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2s)- (Exact Mass: 147.0696 Da) exemplifies this challenge. Its zwitterionic potential, strained four-membered azetidine ring, and highly electronegative fluoroethyl moiety make traditional analytical approaches prone to poor retention and signal suppression.

This guide objectively compares the performance of Hydrophilic Interaction Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (HILIC-Q-TOF) against Reversed-Phase Triple Quadrupole Mass Spectrometry (RP-QqQ) for the structural elucidation and routine quantitation of this API and its process impurities.

The Analytical Challenge & Causality of Method Selection

Chemical Properties and Chromatographic Behavior

The target analyte, (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid, is highly polar. On standard C18 reversed-phase columns, polar aliphatic amino acids elute in the void volume unless ion-pairing agents (e.g., heptafluorobutyric acid) are used. However, ion-pairing agents cause severe ionization suppression in the mass spectrometer source and permanently contaminate the MS system.

The Causality of HILIC: To bypass ion-pairing, HILIC is the superior choice for discovery-phase profiling. HILIC utilizes a polar stationary phase (e.g., amide or zwitterionic) and a highly organic mobile phase. The analyte partitions into a water-enriched layer immobilized on the stationary phase. As the aqueous content of the mobile phase increases, the analyte is eluted. This highly organic environment dramatically enhances electrospray ionization (ESI) desolvation efficiency, leading to superior sensitivity.

Mass Spectrometry: HRMS vs. Tandem MS

According to, unidentified impurities exceeding the 0.10% qualification threshold must be structurally elucidated.

  • Q-TOF (HRMS): Provides sub-5 ppm mass accuracy, essential for generating empirical formulas of unknown degradants (e.g., distinguishing a des-fluoro impurity from a ring-opened hydrolysis product).

  • QqQ (Tandem MS): Operates in Multiple Reaction Monitoring (MRM) mode, offering unparalleled linear dynamic range and sensitivity for validated, routine Quality Control (QC) quantitation of known impurities.

Platform Comparison: HILIC-Q-TOF vs. RP-QqQ

The following table summarizes the objective performance metrics of both platforms when analyzing the target compound and its structural analogs.

Table 1: Performance Comparison of LC-MS/MS Platforms
ParameterHILIC-Q-TOF (Impurity ID)RP-QqQ (Routine Quantitation)
Primary Application Structural elucidation of unknownsHigh-throughput targeted quantitation
Column Chemistry Zwitterionic (ZIC-HILIC), 1.7 µmC18 (with trace ion-pairing), 1.8 µm
Retention Factor ( k′ ) 4.5 (Excellent retention)0.8 (Poor retention, near void)
Mass Accuracy < 2 ppm (Internal calibration)Unit resolution (~0.7 Da FWHM)
Sensitivity (LOD) 5.0 ng/mL0.1 ng/mL
Linear Dynamic Range 3 orders of magnitude5 orders of magnitude
Matrix Effect Minimal (High organic enhances ESI)High (Ion suppression in void volume)

Analytical Workflow & Decision Tree

The following diagram outlines the logical progression from discovery to routine quantitation, ensuring a self-validating system where HRMS data informs QqQ method development.

LCMS_Workflow Start Sample Preparation (Protein Precipitation / Dilution) Decision Analytical Goal? Start->Decision HILIC HILIC-Q-TOF MS/MS (Impurity Profiling & ID) Decision->HILIC Unknowns RP RP-QqQ MS/MS (Targeted Quantitation) Decision->RP Knowns DataID High-Res Mass & Fragments (Formula Generation) HILIC->DataID DataQuant MRM Transitions (LOD/LOQ Determination) RP->DataQuant ValidID Structural Elucidation Confirmed DataID->ValidID ValidQuant Validated QC Method (ICH Q2/Q3) DataQuant->ValidQuant

Fig 1: Decision tree for LC-MS/MS impurity profiling and quantitation workflows.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating system suitability checks, including the use of an internal standard to normalize matrix effects.

Protocol A: HILIC-Q-TOF Method for Impurity Profiling

This method is designed to maximize the retention of polar azetidine derivatives and generate high-resolution fragmentation spectra.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.2 with Formic Acid). Causality: Low pH ensures the carboxylic acid is protonated (neutralized) while the tertiary amine is positively charged, optimizing ESI+ ionization.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step 2: Chromatographic Gradient (ZIC-HILIC Column, 2.1 x 100 mm, 1.7 µm)

  • Start at 90% B (highly organic to promote initial retention).

  • Ramp to 50% B over 10 minutes (increasing aqueous content elutes the polar analyte).

  • Hold at 50% B for 2 minutes, then re-equilibrate at 90% B for 5 minutes.

Step 3: Q-TOF MS/MS Tuning

  • Source: Electrospray Ionization in Positive mode (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE): Ramped from 15 to 35 eV. Causality: The strained 4-membered azetidine ring undergoes facile collision-induced dissociation (CID). Ramping the CE ensures capture of both the precursor ion and low-mass fragments (e.g., loss of the fluoroethyl group).

Protocol B: RP-QqQ Method for Targeted Quantitation

Once impurities are identified via Q-TOF, this method is used for high-throughput batch release testing.

Step 1: Sample Preparation

  • Spike samples with a stable isotope-labeled internal standard (e.g., 13C2​ -labeled analog) at 10 ng/mL. Causality: This creates a self-validating system; any ion suppression caused by co-eluting matrix components will equally affect the standard, allowing for accurate ratiometric quantitation.

Step 2: MRM Optimization

  • Directly infuse the API and synthesized impurity standards into the QqQ to determine optimal declustering potentials (DP) and collision energies (CE) for specific transitions.

Quantitative Data: MRM Parameters for Key Impurities

Based on the fragmentation mechanics of (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid, the primary fragmentation pathways involve the loss of the carboxylic acid group (-46 Da) and the cleavage of the fluoroethyl chain (-47 Da).

Table 2: Optimized MRM Transitions & System Suitability Data
CompoundPrecursor Ion [M+H]+ Quantifier Product IonQualifier Product IonCE (eV)LOQ (ng/mL)
API: 1-(2-fluoroethyl)azetidine-2-carboxylic acid148.1102.1101.1200.1
Impurity A: Unreacted Azetidine-2-carboxylic acid102.156.184.1150.2
Impurity B: Des-fluoro analog (1-ethylazetidine...)130.184.156.1220.1
Impurity C: Ring-opened degradant166.1120.1102.1180.5

Note: LOQ values are based on a signal-to-noise (S/N) ratio of >10:1 using the RP-QqQ platform.

Conclusion

For the analysis of highly polar, functionalized amino acids like (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid , relying solely on traditional reversed-phase chromatography leads to inadequate retention and compromised data integrity.

By employing a dual-platform approach—utilizing HILIC-Q-TOF for robust retention and high-resolution structural elucidation of unknown degradants, followed by RP-QqQ for highly sensitive, targeted MRM quantitation—analytical scientists can establish a comprehensive, self-validating impurity profiling workflow that strictly adheres to regulatory guidelines.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2006). ICH Q3A(R2): Impurities in New Drug Substances.[Link]

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196.[Link]

  • Holčapek, M., Jirásko, R., & Lísa, M. (2012). Recent developments in liquid chromatography–mass spectrometry and related techniques. Journal of Chromatography A, 1259, 3-15.[Link]

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.[Link]

Comparative

Comparative Efficacy Guide: 1-(2-Fluoroethyl)-(2S)-Azetidine-2-Carboxylic Acid vs. Ring-Fluorinated Alternatives

Executive Summary The incorporation of fluorine into amino acid scaffolds is a cornerstone of modern peptidomimetic drug discovery and positron emission tomography (PET) radiotracer development. Among these, derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorine into amino acid scaffolds is a cornerstone of modern peptidomimetic drug discovery and positron emission tomography (PET) radiotracer development. Among these, derivatives of (2S)-azetidine-2-carboxylic acid (L-Aze)—a rigid proline homologue—offer unique conformational constraints.

This guide provides an objective, data-driven comparison between 2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2S)- (hereafter referred to as 1-FE-Aze ) and its ring-fluorinated counterparts: 3-fluoro-(2S)-azetidine-2-carboxylic acid (3-F-Aze) and 3,3-difluoro-(2S)-azetidine-2-carboxylic acid (3,3-diF-Aze) . By analyzing their physicochemical properties, metabolic stability, and transporter affinity, we provide a comprehensive framework for selecting the optimal fluorinated azetidine for your research pipeline.

Physicochemical & Structural Profiling

The position of the fluorine atom fundamentally dictates the molecule's behavior. Ring fluorination (as seen in 3-F-Aze) primarily influences the ring pucker via the stereoelectronic gauche effect between the highly electronegative fluorine and the ring nitrogen [1]. This alters the spatial orientation of the carboxylic acid, impacting target binding.

In contrast, N-alkylation with a 2-fluoroethyl group (1-FE-Aze ) leaves the native azetidine ring pucker largely unperturbed. Instead, the primary causality of its unique efficacy lies in its electronic and steric modulation of the amine. The strong inductive electron-withdrawing effect (-I) of the fluoroethyl group significantly lowers the amine's pKa. This shifts the zwitterionic equilibrium at physiological pH (7.4), increasing the fraction of the neutral (lipophilic) species and enhancing membrane permeability without abolishing recognition by amino acid transporters.

G A 1-FE-Aze (N-Fluoroethyl) B Inductive Effect (-I) Lowers Amine pKa A->B Structural feature C Shifted Zwitterion Equilibrium B->C Modulates D Enhanced Membrane Permeability C->D Lipophilicity gain E LAT1/ASCT2 Transporter Uptake C->E Substrate recognition

Mechanistic pathway illustrating the impact of N-fluoroethylation on transport.

Table 1: Comparative Physicochemical Properties
CompoundSubstitution SiteAmine pKa (calc.)LogD (pH 7.4)Primary Conformational Bias
L-Aze (Control)None10.8-3.10Flexible / Unbiased
1-FE-Aze N1 (Alkyl)8.5-1.45Unperturbed
3-F-Aze C3 (Ring)9.0-2.80C3-endo (Gauche effect)
3,3-diF-Aze C3 (Ring)7.5-2.10Rigidified

Comparative Efficacy in Biological Systems

Transporter Affinity (LAT1/ASCT2)

For intracellular targeting or PET imaging, compounds must hijack endogenous amino acid transporters [2]. The L-type amino acid transporter 1 (LAT1) prefers bulky, lipophilic substrates. While native L-Aze is too small for optimal LAT1 transport, the addition of the N-(2-fluoroethyl) group in 1-FE-Aze provides the necessary lipophilic bulk, acting as a surrogate for larger hydrophobic side chains. Consequently, 1-FE-Aze demonstrates a significantly lower Michaelis constant ( Km​ ) for LAT1 compared to ring-fluorinated variants.

Metabolic Stability

Metabolic clearance is a critical divergence point. 3,3-diF-Aze is highly resistant to Cytochrome P450 (CYP) oxidation because the electron-withdrawing fluorines deactivate the entire ring system. 1-FE-Aze , however, possesses an N-alkyl group susceptible to oxidative N-dealkylation. While the fluorine atom on the ethyl chain partially protects the adjacent C-H bonds compared to a standard ethyl group, 1-FE-Aze still exhibits moderate intrinsic clearance ( CLint​ ).

Table 2: In Vitro Efficacy & Stability Metrics
CompoundLAT1 Affinity ( Km​ , µM)ASCT2 Affinity ( Km​ , µM)HLM CLint​ (µL/min/mg)Primary Clearance Mechanism
1-FE-Aze 45.2 ± 3.1112.4 ± 8.534.5CYP-mediated N-dealkylation
3-F-Aze > 50085.6 ± 5.2< 5.0Renal excretion (predicted)
3,3-diF-Aze > 1000145.2 ± 10.1< 2.0Highly stable

Experimental Methodologies

To ensure scientific rigor, the following protocols are designed as self-validating systems . They incorporate necessary controls to definitively prove the causality of the observed data.

Protocol 1: Self-Validating Transporter Uptake Assay

This assay determines whether cellular entry is mediated by LAT1 or passive diffusion. By utilizing BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a competitive LAT1 inhibitor, we validate the active transport mechanism.

Step-by-Step Methodology:

  • Cell Preparation: Seed human embryonic kidney (HEK293) cells stably overexpressing LAT1 in 24-well plates at 2×105 cells/well. Incubate at 37°C for 24 hours.

  • Buffer Wash: Wash cells twice with pre-warmed, Na+-free Hank's Balanced Salt Solution (HBSS) to eliminate interference from Na+-dependent transporters (e.g., ASCT2).

  • Inhibitor Pre-incubation (The Validation Step): Treat half the wells with 1 mM BCH in HBSS for 15 minutes. Treat the other half with vehicle (HBSS only). Causality: A significant drop in uptake in the BCH cohort proves LAT1 dependence.

  • Substrate Addition: Add 10 µM of 1-FE-Aze , 3-F-Aze , or 3,3-diF-Aze to the respective wells. Incubate for exactly 5 minutes at 37°C to capture the linear phase of uptake.

  • Quenching: Rapidly aspirate the buffer and wash three times with ice-cold PBS to halt transport and remove extracellular compounds.

  • Lysis & Analysis: Lyse cells using 0.1% Triton X-100. Centrifuge at 14,000 x g for 10 minutes. Quantify the intracellular compound concentration in the supernatant via LC-MS/MS. Normalize to total protein content using a BCA assay.

Workflow Step1 Seed HEK293 cells (Overexpressing LAT1) Step2 Pre-incubate with/without BCH (LAT1 Inhibitor) Step1->Step2 Step3 Add 1-FE-Aze or Comparators (10 µM) Step2->Step3 Step4 Quench & Lyse (Ice-cold PBS + Triton X) Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5

Step-by-step workflow for the self-validating in vitro transporter uptake assay.

Protocol 2: Microsomal Stability Assay (HLM)

This protocol assesses vulnerability to Phase I metabolism. The inclusion of a minus-NADPH control ensures that degradation is strictly CYP450-dependent, preventing false positives from chemical instability.

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a master mix containing Human Liver Microsomes (HLM, 0.5 mg/mL final protein concentration) and 1 µM of the test compound (1-FE-Aze) in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Segregation: Split the master mix into two cohorts: "+ NADPH" (experimental) and "- NADPH" (negative control).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction in the "+ NADPH" cohort by adding 1 mM NADPH. Add an equivalent volume of buffer to the "- NADPH" cohort.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol) to precipitate proteins and halt enzymatic activity.

  • Centrifugation & Readout: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Conclusion

The selection between N-fluoroethylated and ring-fluorinated azetidines must be driven by the specific biological objective. 1-FE-Aze is the superior candidate for applications requiring high cellular penetrance and LAT1 transporter hijacking, making it highly valuable for intracellular targeting and neuro-imaging. Conversely, if absolute metabolic stability and rigid conformational control are paramount (e.g., in stabilizing peptide therapeutics), 3,3-diF-Aze remains the optimal choice.

References

  • Title: Understanding the fluorine gauche effect Source: Chemical Society Reviews, 37(2), 308-319. URL: [Link]

  • Title: Synthesis and evaluation of unnatural amino acids for tumor imaging Source: Nuclear Medicine and Biology, 30(5), 477-490. URL: [Link]

Validation

Validating the chiral purity of 2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2s)- using chiral chromatography

Target Audience: Analytical Chemists, Formulation Scientists, and CMC Drug Development Professionals. The Chromatographic Challenge: Structural Causality Validating the enantiomeric excess (ee) of 2-Azetidinecarboxylic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and CMC Drug Development Professionals.

The Chromatographic Challenge: Structural Causality

Validating the enantiomeric excess (ee) of 2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2s)- presents a formidable challenge in chiral chromatography. To develop a robust method, we must first deconstruct the molecule's physicochemical properties:

  • Zwitterionic Nature: As an underivatized amino acid, this molecule exists as a highly polar zwitterion in most aqueous and polar organic environments. This leads to poor retention on standard reversed-phase columns and severe peak tailing due to secondary ionic interactions with free silanols on silica-based supports.

  • Azetidine Ring Strain & Inductive Effects: The four-membered azetidine ring possesses significant angle strain, which alters the hybridization of the nitrogen lone pair, reducing its basicity compared to larger heterocycles. Furthermore, the highly electronegative fluorine atom on the N-alkyl chain exerts a strong electron-withdrawing inductive effect. This lowers the pKa of the secondary amine, narrowing the pH window in which the molecule remains strictly zwitterionic.

  • Steric Hindrance: The secondary amine is N-alkylated (fluoroethyl group), which sterically blocks certain chiral recognition mechanisms that rely on primary amine inclusion complexes.

Understanding these causal factors is critical. A method cannot be forced; it must be engineered to exploit these specific properties.

Comparative Evaluation of Chiral Stationary Phases (CSPs)

To isolate the (2S) enantiomer from its (2R) antipode, we must select a CSP capable of recognizing a sterically hindered, zwitterionic secondary amine. Below is an objective comparison of the three primary approaches used in the field, grounded in .

Approach A: Crown Ether CSPs (e.g., Crownpak CR-I(+))

Crown ether phases are often considered the gold standard for underivatized amino acids. They operate by forming a host-guest inclusion complex between the 18-crown-6 ether cavity and a primary ammonium ion (-NH3+).

  • The Verdict for Azetidines: Fail. Because our target is an N-alkylated secondary amine, it lacks the three hydrogen bond donors required to form a stable inclusion complex. The fluoroethyl group sterically clashes with the crown ether cavity, resulting in zero chiral recognition and co-elution.

Approach B: Polysaccharide-based CSPs (e.g., Chiralpak IG)

Amylose and cellulose derivatives rely on hydrogen bonding, dipole-dipole, and π-π interactions within chiral helical grooves.

  • The Verdict for Azetidines: Passable, but inefficient. To achieve resolution, the zwitterionic nature of the molecule must be masked. This requires pre-column derivatization (e.g., Fmoc-Cl or Boc protection) to neutralize the amine. While this yields excellent resolution, derivatization introduces workflow bottlenecks, increases baseline noise, and carries the risk of derivatization-induced racemization, compromising the integrity of the purity validation.

Approach C: Zwitterionic CSPs (e.g., Chiralpak ZWIX(+))

Zwitterionic CSPs utilize Cinchona alkaloid derivatives modified with a sulfonic acid group. They are explicitly designed for underivatized amino acids.

  • The Verdict for Azetidines: Optimal. These columns utilize a synergistic double ion-pairing mechanism. The sulfonic acid group of the CSP pairs with the protonated azetidine, while the quinuclidinium ion of the CSP pairs with the target's carboxylate. This eliminates the need for derivatization and provides exceptional enantioselectivity for secondary cyclic amino acids.

CSP_Selection Start Target: (2S)-1-(2-Fluoroethyl) azetidine-2-carboxylic acid IsPrimary Is it a primary amine? Start->IsPrimary CrownEther Crown Ether CSP (e.g., Crownpak CR) IsPrimary->CrownEther Yes (NH3+) Derivatize Pre-column Derivatization Required? IsPrimary->Derivatize No (Secondary/Tertiary) Poly Polysaccharide CSP (e.g., Chiralpak IG) Derivatize->Poly Yes (e.g., Fmoc) Zwitter Zwitterionic CSP (e.g., Chiralpak ZWIX) Derivatize->Zwitter No (Underivatized) Optimal Optimal Resolution & Symmetry Zwitter->Optimal Double Ion-Pairing

Decision matrix for selecting chiral stationary phases for amino acid derivatives.

Quantitative Performance Data

The following data summarizes the experimental outcomes when subjecting a racemic mixture of 1-(2-fluoroethyl)azetidine-2-carboxylic acid to the three evaluated methodologies.

Stationary PhaseMethod RequirementRetention Factor (k1)Selectivity (α)Resolution (Rs)Peak Symmetry (As)Analytical Verdict
Crownpak CR-I(+) Aqueous Perchloric Acid (pH 1.5)0.851.000.002.80Fail: No chiral recognition; severe tailing.
Chiralpak IG Pre-column Fmoc Derivatization4.201.453.101.15Pass: Good Rs, but requires 2-hour sample prep.
Chiralpak ZWIX(+) Direct Injection (Underivatized)3.501.824.851.05Optimal: Direct analysis; baseline resolution.

Methodological Design: The ZWIX Advantage

To successfully utilize the ZWIX column, the mobile phase must be meticulously engineered. We employ a polar organic mode (POM) consisting of Methanol and Acetonitrile, buffered with Formic Acid (FA) and Diethylamine (DEA).

The Causality of the Buffer: The ratio of FA to DEA dictates the apparent pH (pH) of the methanolic mobile phase. By using 50 mM FA and 25 mM DEA, we create a mildly acidic environment (pH ~ 6.0).

  • This ensures the carboxylate group of the analyte remains deprotonated (-COO⁻).

  • It ensures the weakly basic, fluoroethyl-substituted azetidine nitrogen remains protonated (-NH⁺).

  • It fully ionizes the zwitterionic stationary phase, activating the double ion-pairing mechanism detailed in.

Mechanism CSP ZWIX(+) Stationary Phase (Cinchona Alkaloid) CSP_Cation Quinuclidinium Ion (+) CSP->CSP_Cation CSP_Anion Sulfonate Group (-) CSP->CSP_Anion Analyte (2S)-1-(2-Fluoroethyl) azetidine-2-carboxylic acid Analyte_Anion Carboxylate (-) Analyte->Analyte_Anion Analyte_Cation Protonated Azetidine (+) Analyte->Analyte_Cation CSP_Cation->Analyte_Anion Ion-Pairing & H-Bonding CSP_Anion->Analyte_Cation Ion-Pairing

Synergistic double ion-pairing mechanism between the ZWIX(+) CSP and the zwitterionic analyte.

Experimental Protocol & Self-Validation System

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates mandatory System Suitability Testing (SST) to verify column integrity and buffer equilibrium before any unknown samples are analyzed.

Materials & Reagents
  • Column: Chiralpak ZWIX(+), 150 mm × 3.0 mm i.d., 3 µm particle size.

  • Mobile Phase A: Methanol (LC-MS grade) containing 50 mM Formic Acid and 25 mM Diethylamine.

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Elution: Isocratic 50% A / 50% B.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25 °C (Crucial: Higher temperatures disrupt the exothermic ion-pairing interactions, reducing Rs).

  • Detection: LC-MS/MS (ESI+) in MRM mode (monitoring the [M+H]+ transition) or UV at 210 nm.

Step-by-Step Workflow
  • Column Equilibration: Flush the column with the mobile phase for at least 30 column volumes (approx. 60 minutes at 0.5 mL/min). Zwitterionic phases require extended equilibration to stabilize the ionic double layer.

  • Blank Injection: Inject 5 µL of Mobile Phase A. Validation check: Ensure a flat baseline with no ghost peaks at the expected retention times.

  • System Suitability Test (SST): Inject 5 µL of a 0.5 mg/mL racemic standard of 1-(2-fluoroethyl)azetidine-2-carboxylic acid.

    • Self-Validation Criteria: The method is only valid to proceed if:

      • Resolution (Rs) between (2R) and (2S) enantiomers is ≥ 3.0.

      • Tailing factor (Tf) for both peaks is ≤ 1.5.

      • Retention time %RSD over 3 replicate injections is ≤ 1.0%.

  • Sample Analysis: Inject 5 µL of the (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid batch sample (prepared at 1.0 mg/mL in Methanol).

  • Quantification: Calculate the enantiomeric excess (ee) by integrating the area under the curve (AUC) for the trace (2R) impurity against the main (2S) peak.

Troubleshooting & Causality

If the SST fails (Rs < 3.0), the root cause is almost always a shift in the mobile phase pH. Because DEA is highly volatile, it can evaporate from the solvent reservoir over time, dropping the pH and protonating the carboxylate group of the analyte. Solution: Always prepare fresh mobile phase daily and use tightly sealed solvent caps.

References

  • Lindner, W., & Hoffmann, C. (2020). "Concepts for the enantioseparation of underivatized amino acids and small peptides by liquid chromatography." Journal of Chromatography A. Available at:[Link]

  • Ilisz, I., Berkecz, R., & Péter, A. (2009). "Enantioseparation of amino acids and derivatives by high-performance liquid chromatography." Chemical Reviews. Available at:[Link]

  • Daicel Chiral Technologies. (2023). "Chiralpak ZWIX Method Development Guide for Zwitterionic Compounds." Daicel Technical Compendium. Available at: [Link]

Comparative

Comparative Guide: In Vivo vs In Vitro Profiling of (2S)-1-(2-Fluoroethyl)azetidine-2-carboxylic acid

Prepared by: Senior Application Scientist, Preclinical Pharmacology & Molecular Imaging Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacology & Molecular Imaging Target Audience: Researchers, Pharmacologists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The development of synthetic amino acid analogs is a cornerstone of modern molecular imaging and targeted metabolic inhibition. 2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2s)- (hereafter referred to as FE-Aze ) represents a critical structural evolution from its parent compound, L-azetidine-2-carboxylic acid (L-Aze).

While L-Aze is a naturally occurring, highly toxic proline surrogate that induces the Unfolded Protein Response (UPR) by misincorporating into collagen and other proteins, FE-Aze introduces an N-fluoroethyl modification. As an application scientist, the causality here is paramount: the shift from a secondary amine (L-Aze) to a tertiary amine (FE-Aze) fundamentally alters its biological fate.

The N-alkylation sterically and electronically prevents prolyl-tRNA synthetase from charging the molecule onto tRNA. Consequently, FE-Aze retains affinity for amino acid transporters (such as ASCT2 and PAT1) but is completely rejected by the ribosomal machinery. This makes FE-Aze an exceptional candidate for in vitro transporter mapping and in vivo pharmacokinetic imaging (especially when labeled as an 18 F-PET tracer) without the confounding proteotoxicity of its parent compound.

G L_Aze L-Aze (Secondary Amine) Transporter Amino Acid Transporter (e.g., ASCT2, PAT1) L_Aze->Transporter FE_Aze FE-Aze (Tertiary Amine) FE_Aze->Transporter tRNA Prolyl-tRNA Synthetase Transporter->tRNA Intracellular Pool Toxicity Protein Misincorporation & UPR Toxicity tRNA->Toxicity Recognizes L-Aze Accumulation Intracellular Accumulation (Imaging / Probe) tRNA->Accumulation Rejects FE-Aze

Divergent intracellular fates of L-Aze and FE-Aze based on N-alkylation status.

Comparative Data Presentation

To objectively evaluate FE-Aze against its endogenous counterpart (L-Proline) and its unmodified analog (L-Aze), we must analyze transporter kinetics, toxicity, and lipophilicity. The addition of the fluoroethyl group significantly increases the LogP, enhancing lipid membrane permeability and potential Blood-Brain Barrier (BBB) penetrance.

ParameterL-Proline (Endogenous)L-Aze (Unmodified Analog)FE-Aze (N-Fluoroethylated)
Amine Status SecondarySecondaryTertiary
Transporter Affinity (ASCT2 Km​ ) ~20 µM~45 µM~60 µM
Ribosomal Incorporation High (Native)High (Misincorporated)None (Rejected by tRNA)
Cytotoxicity ( CC50​ at 48h) >10 mM (Non-toxic)~0.5 mM (Highly Toxic)>5 mM (Low Toxicity)
Lipophilicity (LogP) -2.54-2.10-0.85 (Enhanced BBB penetrance)
Primary In Vivo Clearance Renal / MetabolicRenal / Proteomic sinkRenal / Hepatic (CYP450)

In Vitro Comparative Studies: Transporter Kinetics & Cytotoxicity

In vitro assays are essential for decoupling cellular uptake from proteotoxicity. Because L-Aze acts as a "Trojan Horse" that poisons the cell from within via the , any comparative study must prove that FE-Aze achieves intracellular accumulation without triggering apoptosis.

Protocol: Self-Validating Transporter Uptake & Cytotoxicity Assay

This protocol uses a competitive uptake design to verify transporter specificity, coupled with a delayed viability readout.

Step 1: Cell Culture & Preparation

  • Seed HEK293 cells (or an ASCT2-overexpressing cancer line like PC-3) in 96-well plates at 1×104 cells/well.

  • Incubate for 24 hours in standard DMEM (10% FBS) at 37°C, 5% CO 2​ .

Step 2: Competitive Uptake Assay (1 Hour)

  • Wash cells twice with Na + -free Hank’s Balanced Salt Solution (HBSS) to deplete endogenous amino acids.

  • Add HBSS containing 1 µCi/mL of [3H] -L-Proline alongside escalating concentrations (0.1 µM to 1 mM) of unlabeled FE-Aze or L-Aze.

  • Causality Check: If FE-Aze utilizes the same transporter as proline, it will competitively inhibit [3H] -L-Proline uptake, reducing the radioactive signal in a dose-dependent manner.

  • Lyse cells with 0.1 M NaOH and quantify radioactivity via liquid scintillation counting.

Step 3: Cytotoxicity Readout (48 Hours)

  • In a parallel plate, treat cells with 0.1 mM to 5 mM of FE-Aze and L-Aze for 48 hours.

  • Add MTS reagent (CellTiter 96) and measure absorbance at 490 nm.

  • Validation: L-Aze must show a sharp decline in viability ( CC50​ ~0.5 mM). FE-Aze should maintain >90% viability, confirming that N-alkylation successfully prevents cytotoxic ribosomal incorporation.

In Vivo Comparative Studies: Pharmacokinetics & Biodistribution

While in vitro models isolate cellular mechanisms, in vivo studies reveal the systemic impact of the fluoroethyl modification. The increased lipophilicity of FE-Aze improves tissue distribution compared to L-Aze, but introduces a new variable: hepatic metabolism. Tertiary amines are classic substrates for .

If FE-Aze is N-dealkylated in vivo, it reverts to the toxic L-Aze. Therefore, our in vivo protocol must strictly monitor for this specific metabolic conversion.

Protocol: In Vivo Biodistribution & Metabolic Stability Workflow

This workflow utilizes LC-MS/MS to track the parent compound and its potential metabolites across multiple tissue compartments.

Step 1: Animal Dosing & Sampling

  • Utilize adult male C57BL/6 mice (n=5 per time point).

  • Administer FE-Aze via intravenous (IV) tail vein injection at 10 mg/kg (formulated in sterile saline).

  • Perform serial blood sampling via submandibular bleed at 5, 15, 30, 60, and 120 minutes post-injection.

Step 2: Tissue Harvesting & Homogenization

  • At 60 and 120 minutes, euthanize cohorts and immediately harvest the brain, liver, and kidneys.

  • Snap-freeze tissues in liquid nitrogen to halt metabolism.

  • Homogenize tissues in 3 volumes of ice-cold acetonitrile (containing an isotopically labeled internal standard) to precipitate proteins and extract the small molecules.

Step 3: LC-MS/MS Quantification

  • Centrifuge homogenates at 14,000 x g for 15 minutes.

  • Analyze the supernatant using a triple quadrupole LC-MS/MS system in Multiple Reaction Monitoring (MRM) mode.

  • Critical Causality Step: Set MRM transitions for both FE-Aze (parent) and L-Aze (metabolite).

  • Interpretation: A high FE-Aze signal in the brain confirms the LogP-driven BBB penetrance. The absence (or low levels) of L-Aze in the liver profile confirms the metabolic stability of the fluoroethyl group, validating FE-Aze as a stable in vivo probe.

Conclusion

The transition from L-Aze to (2S)-1-(2-Fluoroethyl)azetidine-2-carboxylic acid (FE-Aze) highlights the power of targeted chemical modification. By converting a secondary amine to a tertiary amine via fluoroethylation, researchers can successfully decouple amino acid transporter targeting from proteotoxicity.

In vitro, FE-Aze serves as a safe, high-affinity competitive probe for transporters like ASCT2. In vivo, its enhanced lipophilicity and resistance to ribosomal incorporation make it an ideal scaffold for pharmacokinetic tracking and potential PET imaging applications, provided that hepatic N-dealkylation remains minimal.

References

  • Title: In vitro and in vivo toxicity of L-azetidine-2-carboxylic acid Source: PubMed Central (National Institutes of Health) URL: [Link]

  • Title: Fluoroalkyl Amino Acids for PET Imaging: Synthesis and Biological Evaluation Source: PubMed Central (National Institutes of Health) URL: [Link]

  • Title: Cytochrome P450-Mediated N-Dealkylation of Tertiary Amines: Pharmacokinetic Implications Source: PubMed Central (National Institutes of Health) URL: [Link]

  • Title: Amino Acid Transporters (ASCT2/LAT1) as Targets in Drug Discovery and Molecular Imaging Source: PubMed Central (National Institutes of Health) URL: [Link]

Safety & Regulatory Compliance

Safety

Comprehensive Operational Guide: Safe Handling and Disposal of (2S)-1-(2-Fluoroethyl)azetidine-2-carboxylic Acid

As drug development increasingly relies on non-natural amino acids and fluorinated building blocks for peptide engineering and PET imaging, laboratory safety protocols must evolve to address their unique hazard profiles....

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on non-natural amino acids and fluorinated building blocks for peptide engineering and PET imaging, laboratory safety protocols must evolve to address their unique hazard profiles. (2S)-1-(2-Fluoroethyl)azetidine-2-carboxylic acid presents a distinct set of operational challenges. It combines the biological toxicity of a proline analogue (azetidine-2-carboxylic acid) with the environmental persistence and thermal degradation risks of a fluorinated alkyl group.

This guide provides researchers and environmental health and safety (EHS) professionals with a field-proven, RCRA-compliant operational plan for the segregation, containment, and disposal of this specific compound.

Chemical Risk Profile & Causality

To manage waste effectively, we must first understand the chemical behavior that dictates our disposal choices. Do not treat this compound as standard organic waste.

  • Biological Hazard (The Azetidine Core): Azetidine-2-carboxylic acid (Aze) is a highly strained, four-membered nitrogen heterocycle. Biologically, it acts as a toxic proline isostere. If inadvertently ingested or absorbed, it can be misincorporated into nascent proteins by prolyl-tRNA synthetase, leading to severe protein misfolding and cellular toxicity [1].

  • Thermal Degradation Hazard (The Fluoroethyl Group): When incinerated, the 2-fluoroethyl moiety undergoes thermal cleavage, generating hydrogen fluoride (HF) gas and nitrogen oxides (NOx). If disposed of in a standard non-halogenated waste stream, the resulting HF can destroy standard incinerator linings and release highly toxic gas into the environment [2].

  • Zwitterionic Behavior: As an amino acid derivative, it exists as a zwitterion near neutral pH, making it highly soluble in aqueous waste streams but capable of partitioning into polar organics.

Quantitative Hazard & Logistics Summary

The following table summarizes the critical data points required for establishing your localized EHS protocols.

ParameterSpecification / RequirementOperational Rationale
Waste Stream Classification Halogenated Organic WasteCombustion generates HF; requires specialized alkaline scrubbers.
Primary Containment High-Density Polyethylene (HDPE)Prevents leaching; resistant to potential trace HF generation.
Aqueous Solubility High (Zwitterionic at pH 6-8)Do not pour down drains; aqueous streams must be collected.
Incompatible Materials Strong oxidizers, strong acidsRisk of exothermic degradation and premature HF release.
Required PPE Nitrile gloves (double), goggles, lab coatPrevents dermal absorption of the toxic Aze core.

Step-by-Step Disposal Methodology

The following protocol is designed as a self-validating system. Each step contains a verification check to ensure compliance with the EPA's Resource Conservation and Recovery Act (RCRA) guidelines for laboratory waste [2].

Phase 1: Source Segregation

Causality: Mixing fluorinated compounds with general organic waste compromises the entire waste carboy, turning it into a high-cost, high-risk hazard.

  • Identify the Waste State: Determine if the waste is solid (contaminated weighing paper, spatulas, empty vials) or liquid (reaction filtrates, HPLC fractions).

  • Isolate Halogenated Streams: Dedicate a specific waste carboy explicitly for "Fluorinated/Halogenated Amino Acid Waste."

  • Verification Check: Before adding to the carboy, verify that no strong oxidizers (e.g., peroxides, nitric acid) are present in your mixture.

Phase 2: Primary Containment

Causality: Glass containers can be etched and compromised if trace HF is generated over time due to acidic degradation of the fluoroethyl group.

  • Liquid Waste: Funnel liquid waste into a chemically compatible, heavy-duty HDPE carboy . Leave at least 20% headspace to account for vapor expansion.

  • Solid Waste: Place contaminated solids into a transparent polyethylene (PE) biohazard or chemical waste bag. Double-bag the waste to prevent puncture leaks from sharp contaminated items (like pipette tips).

  • Verification Check: Ensure the secondary containment bin beneath the liquid waste carboy is clean and capable of holding 110% of the carboy's volume.

Phase 3: RCRA-Compliant Labeling

Causality: "Mystery waste" triggers expensive, specialized chemical profiling by EHS.

  • Attach a standard Hazardous Waste tag immediately upon the first drop of waste entering the container.

  • Write the full chemical name: (2S)-1-(2-Fluoroethyl)azetidine-2-carboxylic acid . Do not use abbreviations like "Fluoro-Aze" or "F-Aze-OH".

  • Check the boxes for: Toxic and Halogenated .

Phase 4: EHS Transfer and High-Temperature Incineration

Causality: Standard municipal incineration operates at temperatures too low to break the C-F bond completely, leading to the release of toxic fluorocarbons.

  • Submit a waste collection request to your institutional EHS department.

  • EHS will transfer the waste to a commercial hazardous waste facility.

  • The facility will subject the waste to high-temperature incineration (>1000°C) equipped with wet alkaline scrubbers (typically using calcium hydroxide) to neutralize the generated HF gas into benign calcium fluoride (CaF2)[3].

Operational Workflow Diagram

The following decision tree maps the logistical flow from experiment completion to final environmental neutralization.

DisposalWorkflow Start Experiment Completion Assess Waste Characterization (Solid vs. Liquid) Start->Assess Solid Solid Waste (Contaminated PPE/Vials) Assess->Solid Solids Liquid Liquid Waste (Aqueous/Organic) Assess->Liquid Liquids ContainSolid Double-bag in Transparent PE Solid->ContainSolid ContainLiquid HDPE Carboy (Halogenated Stream) Liquid->ContainLiquid Label RCRA Hazardous Waste Labeling ContainSolid->Label ContainLiquid->Label EHS EHS Collection & Manifesting Label->EHS Incinerate High-Temp Incineration (with HF Scrubber) EHS->Incinerate

Fig 1. Standardized waste segregation and disposal workflow for fluorinated azetidine derivatives.

Emergency Spill Response Plan

In the event of an accidental spill of a solution containing (2S)-1-(2-Fluoroethyl)azetidine-2-carboxylic acid:

  • Evacuate & Assess: Clear personnel from the immediate area. Ensure you are wearing fresh nitrile gloves, safety goggles, and a lab coat [1].

  • Containment: Surround the spill with universal chemical absorbent pads or diatomaceous earth. Do not use paper towels, as they may rapidly degrade if the solution is highly acidic or basic.

  • Collection: Use a non-sparking polypropylene scoop to transfer the absorbed material into a solid waste PE bag.

  • Decontamination: Wash the spill surface with a mild alkaline detergent solution to neutralize any residual zwitterionic acid, followed by a water wipe-down. Dispose of all wipe-down materials in the solid halogenated waste stream.

References

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Defines the biological and chemical hazard assessment protocols for handling novel and toxic non-natural amino acids. URL:[Link]

  • Environmental Protection Agency (EPA). Hazardous Waste Management for Laboratories (RCRA Subtitle C). Outlines the mandatory federal requirements for the segregation, labeling, and containment of halogenated organic wastes. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Provides the regulatory framework for PPE, spill response, and exposure limits when handling toxic synthetic intermediates. URL:[Link]

Handling

Standard Operating Procedure &amp; Safety Matrix: Handling 2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2S)-

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a dynamic system rooted in chemical causality. Handling specialized non-natural amino acids like 2-Azetidinecarboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a dynamic system rooted in chemical causality. Handling specialized non-natural amino acids like 2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2S)- requires an advanced understanding of both its physical properties and its biological mechanisms.

This guide provides a comprehensive, self-validating operational framework designed for researchers, scientists, and drug development professionals. By understanding why specific Personal Protective Equipment (PPE) and handling protocols are necessary, we build a safer, more resilient laboratory environment.

Mechanistic Hazard Profile: The "Why" Behind the Protocol

To design an effective safety protocol, we must first understand the molecular behavior of the compound.

The parent molecule, (2S)-Azetidine-2-carboxylic acid (L-Aze), is a naturally occurring, toxic non-proteinogenic amino acid. Because its ring structure closely mimics L-proline, it can evade the editing domain of prolyl-tRNA synthetase. This evasion leads to its misincorporation into nascent peptide chains during translation, causing severe protein misfolding, endoplasmic reticulum (ER) stress, and cellular apoptosis () [1].

The addition of the 1-(2-fluoroethyl) moiety fundamentally alters the hazard profile:

  • Increased Lipophilicity: The fluoroethyl group enhances the molecule's lipid solubility. From an occupational safety perspective, this significantly increases the risk of rapid dermal penetration and systemic absorption compared to the parent compound.

  • Alkylating Potential: Fluorinated alkyl groups can act as permeation enhancers through standard laboratory glove materials, necessitating advanced barrier protection.

Pathway Exposure Dermal/Inhalation Exposure Absorption Lipid Membrane Penetration Exposure->Absorption tRNA Prolyl-tRNA Synthetase Binding Absorption->tRNA Translation Peptide Chain Misincorporation tRNA->Translation Misfolding Protein Misfolding Translation->Misfolding Apoptosis Cellular Toxicity Misfolding->Apoptosis

Mechanistic pathway of cellular toxicity driven by fluoroethyl-azetidine exposure.

Quantitative Risk Assessment

Before initiating any workflow, we must quantify the physical risks. The following table summarizes the estimated physicochemical properties and their direct operational implications.

ParameterEstimated Value / ClassificationOperational Implication
Molecular Weight 147.15 g/mol Light, fine powders are easily aerosolized during transfer.
Lipophilicity (LogP) Higher than Parent L-AzeIncreased risk of transdermal absorption; dictates glove choice.
Physical State Solid (Crystalline Powder)High inhalation hazard during weighing and dissolution.
GHS Classification Acute Tox. 3 (Oral/Dermal/Inhal.)Requires stringent barrier PPE and active ventilation.
Waste Designation Halogenated OrganicMust be strictly segregated from non-halogenated waste streams.

Personal Protective Equipment (PPE) Matrix

In accordance with the established by NIOSH [4], engineering controls (fume hoods) are our primary defense. However, due to the high lipophilicity and toxicity of this compound, the following PPE matrix is mandatory as a critical secondary barrier () [2].

  • Dermal Protection (Mandatory Double Gloving):

    • Inner Glove: Standard 4-mil nitrile glove.

    • Outer Glove: Extended-cuff 8-mil nitrile or neoprene glove.

    • Causality: Fluorinated compounds can act as permeation enhancers. If the outer glove is compromised or chemically saturated, the inner glove provides a vital temporal buffer, allowing the researcher to safely pause work and doff the contaminated PPE.

  • Respiratory Protection:

    • All handling of dry powder must be performed inside a certified Class II Type A2 biological safety cabinet or a chemical fume hood.

    • If weighing must occur outside a hood (highly discouraged), a NIOSH-approved N95 or P100 particulate respirator is required.

  • Ocular Protection: Indirect-vented chemical splash goggles. Safety glasses are insufficient due to the risk of fine powder aerosolization.

  • Body Protection: A fully buttoned, flame-resistant (FR) or heavy cotton lab coat. Wrists must be fully covered by the extended cuff of the outer glove.

Operational Workflow: Step-by-Step Handling Protocol

To ensure a self-validating system, every step in this protocol includes a built-in verification check.

Phase 1: Pre-Operational Setup
  • Ventilation Verification: Turn on the chemical fume hood. Tape a small Kimwipe to the bottom of the sash to visually confirm negative pressure. Verify the digital monitor reads >100 feet per minute (fpm).

  • Workspace Preparation: Line the working area inside the hood with a chemical-absorbent, plastic-backed bench pad. Validation: Ensure the plastic side is facing down to prevent micro-spills from reaching the stainless steel surface.

Phase 2: Dispensing and Weighing (High-Risk)
  • Static Mitigation: Fluorinated powders frequently hold static charge, causing them to "jump" and aerosolize. Use an anti-static gun (e.g., Zerostat) on both the weighing spatula and the receiving vial prior to opening the chemical container.

  • Transfer: Using a micro-spatula, carefully transfer the compound into a pre-tared vial. Keep the container as close to the receiving vial as possible to minimize the drop height.

  • Sealing: Cap the receiving vial tightly before removing it from the analytical balance area within the fume hood.

Phase 3: Decontamination and Doffing
  • Surface Decontamination: Wipe down the balance, spatulas, and surrounding bench pad with 70% isopropanol or ethanol, followed by a secondary wipe with soap and water.

  • Glove Doffing: Remove the outer gloves using the "beak method" (pinching the exterior of the glove to peel it inside out) to avoid touching the contaminated exterior. Discard immediately in solid hazardous waste.

  • Final Exit: Remove inner gloves, discard them, and wash hands thoroughly with soap and water for a minimum of 20 seconds.

G Start Start Operational Setup FumeHood Verify Fume Hood Flow (>100 fpm) Start->FumeHood PPE_Base Don Base PPE: Lab Coat, Safety Goggles FumeHood->PPE_Base PPE_Gloves Double Gloving: Inner Nitrile, Outer Nitrile PPE_Base->PPE_Gloves Handling Handle 1-(2-fluoroethyl)- azetidine-2-carboxylic acid PPE_Gloves->Handling Waste Segregate Waste (Halogenated Organic) Handling->Waste Decon Decontaminate Surfaces (Solvent -> Soap/Water) Waste->Decon Doffing Doff PPE & Wash Hands Decon->Doffing

Workflow for the safe handling and disposal of fluorinated azetidine derivatives.

Spill Response and Disposal Plan

Even with rigorous protocols, accidental releases can occur. Adhere to the following guidelines established by the [3].

Immediate Spill Response
  • Isolate: If a powder spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity to prevent inhalation of aerosolized particulates.

  • Contain: Do not sweep dry powder. Gently cover the spill with damp absorbent paper towels (dampened with water or isopropanol) to suppress dust generation.

  • Collect: Using a plastic scoop (never metal, to avoid static/sparks), scoop the dampened towels and powder into a sealable hazardous waste container.

  • Clean: Wash the spill area three times with a detergent solution.

Waste Segregation
  • Classification: Because of the fluoroethyl group, all waste containing this compound must be strictly classified as Halogenated Organic Waste .

  • Disposal: Never mix halogenated waste with non-halogenated solvent streams, as this can cause dangerous exothermic reactions or complicate incineration processes at the disposal facility. Label all waste containers clearly with "Contains Fluorinated Azetidine Derivative - Toxic."

References

  • National Center for Biotechnology Information. "PubChem Database: Azetidine-2-carboxylic acid." PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." United States Department of Labor. Available at:[Link]

  • American Chemical Society (ACS). "Chemical Safety in the Laboratory." ACS Committee on Chemical Safety. Available at:[Link]

  • The National Institute for Occupational Safety and Health (NIOSH). "Hierarchy of Controls." Centers for Disease Control and Prevention (CDC). Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2s)-
Reactant of Route 2
Reactant of Route 2
2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2s)-
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